molecular formula C28H54O6Sn B8798711 Butyltin tris-(2-ethylhexanoate)

Butyltin tris-(2-ethylhexanoate)

货号: B8798711
分子量: 605.4 g/mol
InChI 键: GVKORIDPEBYOFR-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Butyltin tris-(2-ethylhexanoate) is a useful research compound. Its molecular formula is C28H54O6Sn and its molecular weight is 605.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyltin tris-(2-ethylhexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyltin tris-(2-ethylhexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C28H54O6Sn

分子量

605.4 g/mol

IUPAC 名称

butyltin(3+);2-ethylhexanoate

InChI

InChI=1S/3C8H16O2.C4H9.Sn/c3*1-3-5-6-7(4-2)8(9)10;1-3-4-2;/h3*7H,3-6H2,1-2H3,(H,9,10);1,3-4H2,2H3;/q;;;;+3/p-3

InChI 键

GVKORIDPEBYOFR-UHFFFAOYSA-K

规范 SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCC[Sn+3]

产品来源

United States

Foundational & Exploratory

Catalytic Mechanism of Butyltin Tris(2-ethylhexanoate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyltin tris(2-ethylhexanoate) is a versatile and efficient organotin catalyst predominantly utilized in esterification, polycondensation, and polyurethane formation. Its catalytic activity stems from the Lewis acidic nature of the tin(IV) center and its ability to facilitate nucleophilic attack through coordination and ligand exchange. This technical guide provides an in-depth exploration of the proposed catalytic mechanisms of Butyltin tris(2-ethylhexanoate) in both esterification and polyurethane synthesis. Detailed experimental protocols for key analytical techniques used to elucidate these mechanisms, including in-situ Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, are presented. Quantitative kinetic data from analogous organotin-catalyzed systems are summarized to provide a comparative framework for understanding reaction dynamics.

Introduction

Organotin compounds, particularly monoalkyltin derivatives, are a cornerstone of industrial catalysis, driving a wide array of polymerization and condensation reactions. Butyltin tris(2-ethylhexanoate) (CAS 23850-94-4) is a prominent member of this class, valued for its high catalytic activity, solubility in organic media, and stability.[1][2] It is extensively used in the production of saturated polyester (B1180765) resins for coatings, as well as in the synthesis of polyester polyols for both flexible and rigid polyurethane foams.[2][3] Understanding the fundamental catalytic mechanism of this compound is crucial for optimizing reaction conditions, enhancing product yield and quality, and designing novel catalytic systems.

This guide synthesizes current mechanistic understanding, focusing on two primary applications: esterification/polycondensation and polyurethane formation.

Catalytic Mechanism in Esterification and Polycondensation

The catalytic action of Butyltin tris(2-ethylhexanoate) in esterification reactions is understood to proceed through a mononuclear mechanism, where a single tin center is the active catalytic site. This is supported by studies on analogous mono-n-butyltin(IV) catalysts.[4] The mechanism involves the coordination of the reactants to the Lewis acidic tin center, facilitating nucleophilic attack and subsequent ester formation.

A proposed catalytic cycle, based on DFT calculations and spectroscopic evidence for a closely related n-butyltin tricarboxylate catalyst, is presented below.[5]

Proposed Catalytic Cycle for Esterification

The cycle can be broken down into the following key steps:

  • Ligand Exchange/Alcohol Coordination: An alcohol molecule displaces one of the 2-ethylhexanoate (B8288628) ligands to form a tin alkoxide intermediate. This is a crucial step that activates the alcohol for subsequent reaction.

  • Carboxylic Acid Coordination: The carboxylic acid then coordinates to the tin center. The amphoteric nature of the catalyst, possessing both a Lewis acidic tin site and a Brønsted basic carboxylate ligand, is thought to be essential for this dual activation.[4]

  • Nucleophilic Attack: The coordinated alkoxide performs an intramolecular nucleophilic attack on the activated carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate.

  • Ester Formation and Water Elimination: The tetrahedral intermediate collapses, forming the ester bond and eliminating a molecule of water.

  • Catalyst Regeneration: The ester and water molecules dissociate from the tin center, regenerating the catalyst for the next cycle.

The rate-determining step is suggested to be the carbon-oxygen bond breaking during the collapse of the tetrahedral intermediate.[4]

Esterification_Mechanism Catalyst BuSn(OOCR)₃ Alcohol_Coord [BuSn(OOCR)₂(OR')] + RCOOH Catalyst->Alcohol_Coord + R'OH - RCOOH Intermediate_Complex [BuSn(OOCR)(OR')(RCOO-H)] Alcohol_Coord->Intermediate_Complex + RCOOH Tetrahedral_Int Tetrahedral Intermediate Intermediate_Complex->Tetrahedral_Int Nucleophilic Attack Product_Release [BuSn(OOCR)₃] + R'COOR + H₂O Tetrahedral_Int->Product_Release Ester & Water Elimination Product_Release->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for esterification.

Catalytic Mechanism in Polyurethane Formation

In polyurethane synthesis, Butyltin tris(2-ethylhexanoate) catalyzes the reaction between an isocyanate and a polyol (an alcohol with multiple hydroxyl groups). The prevailing mechanism is the "alkoxide insertion" pathway.[4][6] This mechanism shares similarities with the esterification process, with the initial formation of a tin alkoxide being the key step.

Proposed Catalytic Cycle for Polyurethane Formation
  • Alkoxide Formation: The catalyst reacts with the polyol (R'-OH) to form a tin alkoxide intermediate, releasing a 2-ethylhexanoic acid molecule. This is the rate-determining step.

  • Isocyanate Coordination: The isocyanate (R-NCO) coordinates to the tin center of the alkoxide intermediate.

  • Nucleophilic Attack (Insertion): The alkoxide oxygen attacks the electrophilic carbon of the isocyanate group. This is often referred to as the "insertion" of the isocyanate into the Sn-O bond.

  • Urethane (B1682113) Formation: A urethane linkage is formed, still coordinated to the tin center.

  • Catalyst Regeneration: The formed urethane dissociates, and the tin center can then react with another polyol molecule to regenerate the active alkoxide species.

Polyurethane_Mechanism Catalyst BuSn(OOCR)₃ Tin_Alkoxide [BuSn(OOCR)₂(OR')] + RCOOH Catalyst->Tin_Alkoxide + R'OH - RCOOH Isocyanate_Complex [BuSn(OOCR)₂(OR')(R-NCO)] Tin_Alkoxide->Isocyanate_Complex + R-NCO Urethane_Complex [BuSn(OOCR)₂(N(R)COOR')] Isocyanate_Complex->Urethane_Complex Nucleophilic Attack (Insertion) Catalyst_Regen BuSn(OOCR)₃ + R'OH Urethane_Complex->Catalyst_Regen + RCOOH - R'OCONHR Catalyst_Regen->Tin_Alkoxide Re-activation

Caption: Proposed catalytic cycle for polyurethane formation.

Quantitative Data

Reaction Catalyst Reactants Solvent Temperature (°C) Activation Energy (Ea) Rate Constant (k) Reference
Urethane FormationDibutyltin di(2-ethylhexanoate)Phenylisocyanate, CyclopentanolToluene (B28343)25-65> Uncatalyzed reaction-[1]
Urethane FormationDibutyltin di(2-ethylhexanoate)Phenylisocyanate, CyclopentanolAcetonitrile15-50> Uncatalyzed reaction-[1]
PolyesterificationVarious Sn(IV) compoundsDiols, Diacids--68-83 kJ/mol (for hydrolysis)-[7]

Note: The activation energy for the DBTDEH-catalyzed reaction was found to be higher than the uncatalyzed reaction, suggesting the accelerating effect is due to less negative activation entropies (i.e., a more favorable pre-exponential factor).[1]

Experimental Protocols

The elucidation of the catalytic mechanisms described above relies on a combination of spectroscopic and computational techniques. Below are detailed methodologies for key experiments.

In-situ FTIR Spectroscopy for Monitoring Polyurethane Reaction Kinetics

This protocol allows for the real-time monitoring of the disappearance of the isocyanate group and the appearance of the urethane group.

Objective: To determine the reaction rate by monitoring the change in concentration of the isocyanate functionality.

Experimental Workflow:

FTIR_Workflow Start Start Setup Assemble Reaction Setup: - Round-bottom flask - Magnetic stirrer - Heating mantle - Thermometer - Condenser Start->Setup Probe Insert In-situ FTIR Probe (e.g., ZrO₂ ATR probe) Setup->Probe Reagents Charge Reactor with Polyol, Solvent, and Catalyst Probe->Reagents Equilibrate Equilibrate to Reaction Temperature (e.g., 50°C) Reagents->Equilibrate Background Collect Background Spectrum Equilibrate->Background Inject Inject Isocyanate Background->Inject Monitor Monitor Reaction: - Collect spectra at intervals (e.g., every 30-60s) - Track NCO peak (~2270 cm⁻¹) and urethane peaks Inject->Monitor Analysis Data Analysis: - Integrate peak areas - Plot concentration vs. time - Determine rate constants Monitor->Analysis End End Analysis->End

Caption: Workflow for in-situ FTIR monitoring.

Materials and Equipment:

  • FTIR spectrometer with an in-situ probe (e.g., Mettler-Toledo ReactIR or ABB MB-Rx)[3][8]

  • Jacketed glass reactor with overhead stirring

  • Temperature control unit

  • Reactants: Polyol, Isocyanate, Butyltin tris(2-ethylhexanoate), and solvent (e.g., anhydrous toluene or chloroform)

Procedure:

  • Assemble the reaction apparatus and ensure it is dry and under an inert atmosphere (e.g., nitrogen).

  • Insert the in-situ FTIR probe into the reactor.

  • Charge the reactor with the polyol, solvent, and Butyltin tris(2-ethylhexanoate).

  • Begin stirring and bring the mixture to the desired reaction temperature.

  • Once the temperature is stable, collect a background spectrum.

  • Inject the isocyanate into the reactor to initiate the reaction.

  • Immediately begin collecting spectra at regular intervals (e.g., every 30 to 60 seconds).

  • Monitor the decrease in the absorbance of the isocyanate peak (around 2270 cm⁻¹) and the increase in the urethane carbonyl peak.

  • Continue data collection until the isocyanate peak has disappeared or the reaction has reached completion.

  • Analyze the spectral data to determine the concentration of the isocyanate over time and calculate the reaction rate constants.

¹¹⁹Sn NMR Spectroscopy for Studying Catalyst Intermediates

This protocol is designed to identify and characterize the tin-containing species present during the catalytic reaction.

Objective: To observe the chemical environment of the tin atom and identify intermediates such as tin alkoxides.

Experimental Workflow:

NMR_Workflow Start Start Prepare_Sample Prepare NMR Sample: - Dissolve catalyst in deuterated solvent (e.g., CDCl₃ or Toluene-d₈) in an NMR tube Start->Prepare_Sample Initial_Spectrum Acquire Initial ¹¹⁹Sn NMR Spectrum of the Catalyst Prepare_Sample->Initial_Spectrum Add_Reactant Add Reactant (e.g., Alcohol) to the NMR Tube Initial_Spectrum->Add_Reactant Monitor_Reaction Acquire ¹¹⁹Sn NMR Spectra over Time at Reaction Temperature Add_Reactant->Monitor_Reaction Analysis Analyze Chemical Shifts and Peak Integrations to Identify New Tin Species (e.g., Alkoxides) Monitor_Reaction->Analysis End End Analysis->End

Caption: Workflow for ¹¹⁹Sn NMR analysis.

Materials and Equipment:

  • High-field NMR spectrometer equipped for ¹¹⁹Sn detection

  • NMR tubes and appropriate deuterated solvents

  • Butyltin tris(2-ethylhexanoate) and reactants (alcohol, carboxylic acid, or isocyanate)

Procedure:

  • Prepare a solution of Butyltin tris(2-ethylhexanoate) in a suitable deuterated solvent in an NMR tube.

  • Acquire a ¹¹⁹Sn NMR spectrum of the catalyst solution at the desired temperature. An external standard such as SnMe₄ can be used for referencing.[5]

  • Add a stoichiometric or excess amount of the reactant (e.g., alcohol) to the NMR tube.

  • Acquire a series of ¹¹⁹Sn NMR spectra over time to monitor any changes in the chemical shift of the tin nucleus.

  • The formation of new species, such as tin alkoxides, will result in new signals in the spectrum. The chemical shift is sensitive to the coordination number and the nature of the ligands around the tin atom.[9]

  • Analyze the spectra to identify the intermediates and their relative concentrations.

Conclusion

The catalytic activity of Butyltin tris(2-ethylhexanoate) is central to its industrial applications in the synthesis of polyesters and polyurethanes. The mechanisms, rooted in Lewis acid catalysis, involve the coordination of reactants to the tin center and, in many cases, the formation of a highly reactive tin alkoxide intermediate. While the general principles are well-established, further research, particularly employing in-situ spectroscopic techniques and computational modeling, will continue to refine our understanding of these complex catalytic systems. The experimental protocols and mechanistic frameworks provided in this guide offer a foundation for such future investigations.

References

An In-depth Technical Guide to Butyltin tris-(2-ethylhexanoate): Chemical Structure, Properties, and Implications for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyltin tris-(2-ethylhexanoate), a significant organotin compound. This document delves into its chemical structure, physicochemical properties, synthesis, and analytical methodologies. A critical examination of its toxicological profile, with a particular focus on its role as an endocrine disruptor, is also presented, offering valuable insights for professionals in research and drug development.

Chemical Structure and Identification

Butyltin tris-(2-ethylhexanoate) is an organotin compound characterized by a central tin atom bonded to one butyl group and three 2-ethylhexanoate (B8288628) groups.

Molecular Formula: C₂₈H₅₄O₆Sn[1]

Molecular Weight: 605.44 g/mol [1]

CAS Number: 23850-94-4[1]

Synonyms: Monobutyltin tris(2-ethylhexanoate), Butyltin tri(ethyl hexanoate), Butyltrisethylhexanoatetin[2]

Physicochemical Properties

Butyltin tris-(2-ethylhexanoate) is a pale-yellow, transparent liquid.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Butyltin tris-(2-ethylhexanoate)

PropertyValueReference
AppearancePale-yellow, transparent liquid[2]
Melting Point-33 °C[3]
Boiling Point>228 °C[3]
Density1.105 g/mL at 25 °C[4]
SolubilityInsoluble in water; highly soluble in organic solvents[3]
Flash Point113 °C[3]
Vapor Pressure1.10 hPa at 25 °C[4]
Refractive Indexn20/D 1.465[4]

Synthesis

The primary industrial synthesis of Butyltin tris-(2-ethylhexanoate) involves the reaction of butyltin trichloride (B1173362) with 2-ethylhexanoic acid in the presence of an alkaline solution to neutralize the hydrochloric acid byproduct.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on publicly available patent literature:

  • Reaction Setup: A reactor equipped with a stirrer, thermometer, and addition funnel is charged with butyltin trichloride and 2-ethylhexanoic acid.

  • Initial Mixing: The mixture is stirred to ensure homogeneity.

  • Neutralization: An alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate) is slowly added to the reactor while maintaining the temperature between 40-60 °C. The pH of the reaction mixture is carefully monitored and adjusted to a range of 4.5-5.5.

  • Reaction: The reaction is allowed to proceed for a set period, typically 2-4 hours, at a controlled temperature of 60-90 °C.

  • Phase Separation: After the reaction is complete, the mixture is allowed to stand, leading to the separation of the aqueous and organic layers. The lower aqueous layer is removed.

  • Purification: The resulting organic layer, containing the Butyltin tris-(2-ethylhexanoate) product, is then dried under reduced pressure at a temperature not exceeding 90 °C to remove any residual water and volatile impurities.

  • Filtration: The final product is filtered to yield a light-yellow transparent liquid.

Synthesis Pathway Diagram

Synthesis_of_Butyltin_tris_2_ethylhexanoate Reactant1 Butyltin Trichloride Reaction Reaction (40-90 °C) Reactant1->Reaction Reactant2 3 x 2-Ethylhexanoic Acid Reactant2->Reaction Reactant3 Alkaline Solution (e.g., NaOH) Reactant3->Reaction Product Butyltin tris-(2-ethylhexanoate) Byproduct 3 x HCl (neutralized) Reaction->Product Reaction->Byproduct

Caption: Synthesis of Butyltin tris-(2-ethylhexanoate).

Analytical Methods

The characterization and quantification of Butyltin tris-(2-ethylhexanoate) are crucial for quality control and for assessing its potential migration from materials. The primary analytical techniques employed include gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of organotin compounds. Due to their low volatility, derivatization is often required before GC analysis.

Experimental Protocol for GC-MS Analysis (General):

  • Sample Preparation: The sample containing Butyltin tris-(2-ethylhexanoate) is extracted with a suitable organic solvent.

  • Derivatization: The extracted organotin compounds are derivatized to increase their volatility. A common method is ethylation using sodium tetraethylborate.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to separate the different organotin species.

  • MS Detection: The separated compounds are detected by a mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for positive identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Butyltin tris-(2-ethylhexanoate). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. While specific peak assignments can vary slightly based on the solvent and instrument parameters, general spectral features can be predicted.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in Butyltin tris-(2-ethylhexanoate). The spectrum would be expected to show characteristic absorption bands for C-H bonds in the butyl and ethylhexanoate groups, the C=O of the ester groups, and Sn-O bonds.

Analytical Workflow Diagram

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample containing Butyltin tris-(2-ethylhexanoate) Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization NMR NMR (¹H, ¹³C) Extraction->NMR FTIR FTIR Extraction->FTIR GCMS GC-MS Derivatization->GCMS Quantification Quantification GCMS->Quantification Structure Structural Elucidation NMR->Structure Functional Functional Group ID FTIR->Functional

Caption: Analytical workflow for Butyltin tris-(2-ethylhexanoate).

Applications

The primary application of Butyltin tris-(2-ethylhexanoate) is as a catalyst in the chemical industry.[2] It is particularly effective in promoting esterification and transesterification reactions, making it a key component in the production of:

  • Polyester Resins: Used in powder coatings and coil coatings.[5]

  • Polyurethanes: Utilized in the synthesis of both flexible and rigid polyurethane foams.[2][5]

  • Plasticizers: Acts as a catalyst in the production of plasticizers like dioctyl phthalate.[2]

While not a direct component of pharmaceutical formulations, organotin compounds, in general, have been used as catalysts in the synthesis of some drug molecules.[6] The potential for leaching of these catalysts from manufacturing equipment or container closure systems is a significant concern for drug development professionals.[7][8]

Toxicology and Safety

The toxicological profile of Butyltin tris-(2-ethylhexanoate) is of paramount importance, especially for an audience involved in drug development and safety assessment. Organotin compounds, as a class, are known for their toxicity.

Acute Toxicity:

  • Oral LD50 (Rat): 100 mg/kg (Toxic if swallowed).[3]

  • Dermal LD50 (Rabbit): > 8080 mg/kg.[3]

  • Inhalation LC50 (Rat): 3 mg/l, 4 h (Toxic if inhaled).[3]

Irritation:

  • Causes skin irritation.[9]

  • Causes serious eye irritation.[9]

Chronic Toxicity and Endocrine Disruption: Of significant concern is the potential for Butyltin tris-(2-ethylhexanoate) to act as an endocrine disruptor.[10] Both tributyltin (TBT) and dibutyltin (B87310) (DBT), which are structurally related to and can be metabolites of other organotins, have demonstrated negative effects on the reproductive system in mammals.[10] TBT has been classified as a compound with "Evidence for endocrine disruption in living organisms."[10] While specific studies on Butyltin tris-(2-ethylhexanoate) are less common, its structural similarity to other known endocrine-disrupting organotins warrants a high degree of caution.

The mechanism of endocrine disruption for some organotins, like TBT, is thought to involve interactions with nuclear receptors such as the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ).[11]

Endocrine Disruption Pathway Diagram

Endocrine_Disruption Organotin Organotin Compound (e.g., Butyltin tris-(2-ethylhexanoate)) Cell Target Cell Organotin->Cell Binding Binding to Receptor Organotin->Binding Receptor Nuclear Receptors (e.g., RXR, PPARγ) Cell->Receptor Receptor->Binding Hormone Natural Hormone Hormone->Receptor Disruption Disruption of Normal Hormone Signaling Binding->Disruption Adverse Adverse Health Effects (Reproductive, Developmental) Disruption->Adverse

Caption: Potential endocrine disruption pathway of organotins.

Conclusion

Butyltin tris-(2-ethylhexanoate) is a versatile organotin catalyst with significant industrial applications. For researchers, scientists, and drug development professionals, a thorough understanding of its chemical properties, synthesis, and analytical methods is essential. However, the most critical aspect for this audience is its toxicological profile, particularly its potential as an endocrine disruptor. The possibility of this compound leaching from materials used in pharmaceutical manufacturing and packaging necessitates rigorous risk assessment and the development of sensitive analytical methods for its detection at trace levels. Further research into the specific mechanisms of toxicity and endocrine disruption of Butyltin tris-(2-ethylhexanoate) is warranted to ensure the safety of pharmaceutical products.

References

Synthesis and Characterization of Butyltin tris-(2-ethylhexanoate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Butyltin tris-(2-ethylhexanoate), a versatile organotin compound. The document details its synthesis, physicochemical properties, and comprehensive characterization through various analytical techniques. While the primary industrial application of this compound is as a catalyst in polymer synthesis, this guide also briefly touches upon the broader context of organotin compounds in medicinal chemistry. Detailed experimental protocols, tabulated analytical data, and workflow diagrams are presented to serve as a valuable resource for professionals in research and development.

Introduction

Butyltin tris-(2-ethylhexanoate), with the chemical formula C₂₈H₅₄O₆Sn, is an organotin compound belonging to the class of monoalkyltin carboxylates. These compounds are characterized by a tin atom bonded to one alkyl group and three carboxylate groups. Butyltin tris-(2-ethylhexanoate) is a pale-yellow, viscous liquid soluble in many organic solvents. It is widely recognized for its catalytic activity in various chemical reactions, particularly in esterification and polymerization processes. While the direct application of Butyltin tris-(2-ethylhexanoate) in drug development is not prominently documented, the broader class of organotin compounds has garnered interest for potential therapeutic applications, including anticancer properties. This guide will focus on the fundamental chemistry of Butyltin tris-(2-ethylhexanoate), providing the detailed technical information required for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of Butyltin tris-(2-ethylhexanoate) is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₂₈H₅₄O₆Sn
Molecular Weight 605.43 g/mol
CAS Number 23850-94-4
Appearance Pale-yellow liquid
Density 1.105 g/mL at 25 °C
Melting Point -33 °C
Boiling Point 544.8 ± 33.0 °C (Predicted)
Flash Point >110 °C (>230 °F)
Solubility Soluble in organic solvents, insoluble in water.

Synthesis

The synthesis of Butyltin tris-(2-ethylhexanoate) can be achieved through the reaction of a butyltin precursor with 2-ethylhexanoic acid. A common and efficient method involves the use of butyltin trichloride (B1173362) as the starting material.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Butyltin tris-(2-ethylhexanoate).

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Butyltin_trichloride Butyltin trichloride Mixing Mixing and Heating (40-60 °C) Butyltin_trichloride->Mixing 2-Ethylhexanoic_acid 2-Ethylhexanoic acid 2-Ethylhexanoic_acid->Mixing Alkaline_solution Alkaline Solution (e.g., NaOH, Na2CO3) Neutralization Slow Addition of Alkaline Solution (pH 4.5-5.5) Alkaline_solution->Neutralization Mixing->Neutralization Reaction Isothermal Reaction (60-90 °C, 2-4h) Neutralization->Reaction Phase_separation Phase Separation Reaction->Phase_separation Drying Vacuum Drying (<90 °C) Phase_separation->Drying Filtration Filtration Drying->Filtration Final_Product Butyltin tris- (2-ethylhexanoate) Filtration->Final_Product G cluster_catalyst Catalyst cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Catalyst Butyltin tris(2-ethylhexanoate) BuSn(OOCR)₃ Coordination Coordination of Diacid to Tin Center Catalyst->Coordination Diol Diol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Diol Diol->Nucleophilic_Attack Diacid Diacid (R''-COOH) Diacid->Coordination Activation Activation of Carbonyl Group Coordination->Activation Activation->Nucleophilic_Attack Ester_Formation Ester Bond Formation and Water Elimination Nucleophilic_Attack->Ester_Formation Catalyst_Regeneration Catalyst Regeneration Ester_Formation->Catalyst_Regeneration Polyester Polyester Chain + H₂O Ester_Formation->Polyester Catalyst_Regeneration->Coordination

The Pivotal Role of Organotin Catalysts in Polymer Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organotin compounds have carved a significant niche in the landscape of polymer chemistry, acting as highly efficient catalysts in a variety of polymerization reactions. Their versatility and efficacy in promoting reactions such as polyurethane formation, polyesterification, and ring-opening polymerization have made them indispensable tools for polymer scientists. This technical guide provides a comprehensive literature review of organotin catalysts, focusing on their core applications, reaction mechanisms, and detailed experimental protocols.

Applications in Polymer Synthesis

Organotin catalysts are instrumental in the synthesis of a wide array of polymers. Their primary applications lie in the production of polyurethanes, polyesters, and polylactides, where they facilitate high reaction rates and enable control over polymer properties.

Polyurethane Synthesis

In the realm of polyurethane chemistry, organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL), are widely employed to catalyze the reaction between isocyanates and polyols.[1][2][3] This reaction, which forms the urethane (B1682113) linkage, is the cornerstone of polyurethane production.[1] Organotin catalysts are favored for their high catalytic efficiency and their ability to promote the reaction of isocyanates with hydroxyl groups in preference to their reaction with water.[2]

Polyesterification

Organotin compounds are also effective catalysts for both direct esterification and transesterification reactions, which are fundamental to the synthesis of polyesters.[4][5] They are utilized in the production of various polyester (B1180765) resins, including those for coatings, adhesives, and fibers.[6] Catalysts like hydroxybutyltin oxide and monobutyltin (B1198712) tris(2-ethylhexanoate) have been shown to decrease the time required for complete esterification.[4]

Ring-Opening Polymerization (ROP)

The synthesis of biodegradable polymers such as polylactide (PLA) often relies on the ring-opening polymerization (ROP) of cyclic esters like lactide.[7][8] Organotin compounds, including tin(II) octoate (Sn(Oct)₂), are frequently used as initiators or catalysts in these reactions.[7][8] They play a crucial role in enabling the production of high molecular weight polymers with controlled properties.[7]

Catalytic Mechanisms

The catalytic activity of organotin compounds in polymerization reactions is primarily attributed to their Lewis acidic nature.[5][9] This allows them to activate the reacting species, thereby lowering the activation energy of the reaction.

Urethane Formation: A Lewis Acid Mechanism

In polyurethane synthesis, the organotin catalyst acts as a Lewis acid, coordinating with the isocyanate group. This coordination polarizes the N=C=O bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the polyol.[1] The subsequent reaction leads to the formation of the urethane linkage and regeneration of the catalyst.

Urethane_Formation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_product Product Isocyanate R-N=C=O Intermediate {R-N=C=O---Sn(R'')₂X₂---HO-R'} Isocyanate->Intermediate Coordination Polyol R'-OH Polyol->Intermediate Catalyst R''₂SnX₂ Catalyst->Intermediate Urethane R-NH-C(=O)O-R' Intermediate->Urethane Nucleophilic Attack & Rearrangement Regenerated_Catalyst R''₂SnX₂ Intermediate->Regenerated_Catalyst

Caption: Lewis acid mechanism of organotin-catalyzed urethane formation.

Esterification: A Lewis Acid Mechanism

Similarly, in esterification reactions, the organotin catalyst coordinates with the carbonyl oxygen of the carboxylic acid or ester. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate to form the ester and regenerate the catalyst.[5][10]

Esterification_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_product Product Carboxylic_Acid R-COOH Intermediate {R-C(=O---Sn(R'')₂X₂)OH---HO-R'} Carboxylic_Acid->Intermediate Coordination Alcohol R'-OH Alcohol->Intermediate Catalyst R''₂SnX₂ Catalyst->Intermediate Ester R-COOR' Intermediate->Ester Nucleophilic Attack & Dehydration Water H₂O Intermediate->Water Regenerated_Catalyst R''₂SnX₂ Intermediate->Regenerated_Catalyst

Caption: Lewis acid mechanism of organotin-catalyzed esterification.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of organotin catalysts in polymer synthesis. The following sections provide representative protocols for key polymerization reactions.

Polyurethane Synthesis using Dibutyltin Dilaurate (DBTDL)

This protocol describes the synthesis of a polyurethane prepolymer followed by chain extension.

Materials:

  • Poly(tetramethylene glycol) (PTMG-1000)

  • Isophorone diisocyanate (IPDI)

  • Dibutyltin dilaurate (DBTDL)

  • Dimethylolpropionic acid (DMPA)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Deionized (DI) water

  • Ethylenediamine (EDA)

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, combine 40 g of PTMG-1000, 21 g of IPDI, and 0.03 g of DBTDL.

  • Heat the mixture to 80°C and maintain for 2 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.

  • Add a solution of 4 g of DMPA in 4 g of DMF to the flask and continue the reaction for an additional 3 hours at 80°C.

  • Cool the reaction mixture to 45°C.

  • Add a mixture of 2.7 g of TEA and 8 g of DMF to neutralize the carboxyl groups of DMPA, and stir for 20 minutes at 45°C.

  • Cool the mixture to 25°C and add 100 g of DI water under high-speed stirring to disperse the prepolymer.

  • Add a solution of 0.84 g of EDA in 94 g of DI water dropwise to the dispersion and allow it to react for 30 minutes to complete the chain extension, yielding a linear waterborne polyurethane emulsion.[2]

Polyester Synthesis via Polycondensation

This protocol outlines a general procedure for the synthesis of a carboxyl-terminated polyester.

Materials:

  • Dihydroxyl-containing compound (e.g., neopentyl glycol)

  • Dicarboxylic acid (e.g., adipic acid)

  • Organotin catalyst (e.g., a combination of an organotin salt of a carboxylic acid and an organotin oxide)

Procedure:

  • Charge the dihydroxyl-containing compound and the dicarboxylic acid into a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet.

  • Add the organotin catalyst combination (total of 8.03 mmoles for a lab-scale reaction). If two catalysts are used, they are typically added in equimolar amounts.

  • Heat the mixture to 180°C and hold for 30 minutes.

  • Increase the temperature to 200°C for 30 minutes.

  • Further increase the temperature to 220°C for 1.5 hours.

  • Continue heating to 230°C for 1 hour.

  • Then, heat to 240°C for 1.5 hours.

  • Finally, increase the temperature to 250°C to drive the reaction to completion.

  • During the final stages of the reaction (e.g., after approximately 405 minutes), the nitrogen flow rate can be increased to facilitate the removal of condensation byproducts.[6]

Ring-Opening Polymerization of L,L-Lactide

This protocol describes the bulk polymerization of L,L-lactide using tin(II) 2-ethylhexanoate (B8288628) as a catalyst and an alcohol as a co-catalyst.

Materials:

  • L,L-lactide

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • 1-Dodecanol (co-catalyst)

Procedure:

  • Dry the L,L-lactide under vacuum before use to remove any moisture.

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), charge the desired amounts of L,L-lactide, tin(II) 2-ethylhexanoate, and 1-dodecanol. The monomer-to-catalyst and cocatalyst-to-catalyst molar ratios can be varied to control the polymerization rate and the molecular weight of the resulting polymer. Typical ranges are 500-4000 for monomer-to-catalyst and 1-600 for cocatalyst-to-catalyst.

  • Heat the reaction mixture to the desired polymerization temperature, typically between 130°C and 180°C.

  • Maintain the reaction at this temperature with stirring for the required time to achieve the desired monomer conversion. The progress of the reaction can be monitored by techniques such as GPC or NMR.

  • After the desired polymerization time, cool the reaction mixture to room temperature.

  • The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and precipitating it in a non-solvent (e.g., methanol (B129727) or ethanol).

  • Dry the purified polymer under vacuum.[11]

Quantitative Data on Catalyst Performance

The performance of organotin catalysts is influenced by various factors, including catalyst concentration, temperature, and the nature of the reactants. The following tables summarize key quantitative data from the literature.

Polymerization Catalyst Monomers Catalyst Loading Temperature (°C) Time Conversion/Yield Polymer Properties (e.g., Mn, PDI) Reference
PolyurethaneDibutyltin dilaurate (DBTDL)PTMG-1000, IPDI0.03 g (for 61.03 g of reactants)805 hoursNot specifiedNot specified[2]
PolyesterOrganotin salt and oxide combinationDihydroxyl and dicarboxylic acid8.03 mmoles180-250~7 hoursHighNot specified[6]
Ring-Opening PolymerizationTin(II) 2-ethylhexanoateL,L-lactideMonomer/Catalyst: 500-4000130VariesHighMn and PDI controlled by ratios[11]
Polyester SynthesisButyl tin tris(2-ethyl hexanoate)Epoxy/Polyester 50/50Not specifiedNot specifiedNot specifiedFormation of by-products studiedNot specified[12]
Organotin CopolymersDibutyltin maleate (B1232345) (DBTM), Dibutyltin citraconate (DBTC)Styrene (ST), Butyl acrylate (B77674) (BA)Varied molar ratiosNot specified8 hours13.89-38.40%Reactivity ratios determined[13]

Logical Relationships and Workflows

The selection and application of an organotin catalyst in a polymerization process follow a logical workflow, from initial considerations to final polymer characterization.

Polymer_Synthesis_Workflow Start Define Polymer Requirements (e.g., MW, PDI, properties) Monomer_Selection Select Monomers (e.g., diisocyanate, polyol, lactide) Start->Monomer_Selection Catalyst_Selection Select Organotin Catalyst (e.g., DBTDL, Sn(Oct)₂) Monomer_Selection->Catalyst_Selection Reaction_Setup Set Up Reaction (inert atmosphere, temperature control) Catalyst_Selection->Reaction_Setup Polymerization Conduct Polymerization Reaction_Setup->Polymerization Monitoring Monitor Reaction Progress (e.g., viscosity, conversion) Polymerization->Monitoring Monitoring->Polymerization Continue Termination Terminate Reaction & Isolate Polymer Monitoring->Termination Purification Purify Polymer Termination->Purification Characterization Characterize Polymer (e.g., GPC, NMR, DSC) Purification->Characterization End Final Polymer Product Characterization->End

Caption: General workflow for polymer synthesis using organotin catalysts.

Conclusion

Organotin catalysts remain a cornerstone in the field of polymer chemistry, offering high efficiency and versatility in the synthesis of a wide range of polymeric materials. Understanding their catalytic mechanisms, coupled with the application of well-defined experimental protocols, is essential for researchers and scientists aiming to develop novel polymers with tailored properties. While concerns about the toxicity of some organotin compounds have led to the exploration of alternatives, their continued prevalence in industrial and academic research underscores their significant contribution to the advancement of polymer science. Further research into more environmentally benign and equally effective organotin catalysts will undoubtedly continue to shape the future of this important class of compounds.

References

An In-depth Technical Guide to Butyltin tris-(2-ethylhexanoate) (CAS 23850-94-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyltin tris-(2-ethylhexanoate), with the Chemical Abstracts Service (CAS) number 23850-94-4, is an organotin compound with significant industrial applications. Primarily utilized as a catalyst in the production of various polymers, it plays a crucial role in facilitating esterification, transesterification, and polycondensation reactions. This technical guide provides a comprehensive overview of its chemical and physical properties, industrial applications, toxicological profile, and detailed experimental protocols for its synthesis and analysis. The document is intended to serve as a valuable resource for professionals in research, and chemical manufacturing.

Chemical and Physical Properties

Butyltin tris-(2-ethylhexanoate) is a pale-yellow, viscous liquid that is highly soluble in organic solvents but insoluble in water.[1] It is recognized for its thermal stability, making it suitable for high-temperature applications.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Butyltin tris-(2-ethylhexanoate)

PropertyValueReferences
CAS Number 23850-94-4[3]
Molecular Formula C28H54O6Sn[3]
Molecular Weight 605.43 g/mol [3]
Appearance Pale-yellow liquid[1]
Melting Point -33 °C[3]
Boiling Point >228 °C[4]
Density 1.105 g/mL at 25 °C[3]
Flash Point 113 °C[4]
Solubility Insoluble in water, soluble in organic solvents[1]
Vapor Pressure 0.47 Pa at 25 °C[3]
Refractive Index 1.465 at 20 °C[3]

Applications

The primary application of Butyltin tris-(2-ethylhexanoate) is as a catalyst in the chemical industry. Its efficacy in promoting various polymerization reactions makes it a critical component in the manufacturing of several materials.

Table 2: Major Applications of Butyltin tris-(2-ethylhexanoate)

Application AreaSpecific UseReferences
Polymer Synthesis Catalyst for saturated and unsaturated polyester (B1180765) resins (e.g., for powder and coil coatings).[3]
Catalyst for the production of polyurethanes (e.g., for adhesives, sealants, and foams).[3]
Catalyst in ring-opening polymerization reactions.
Plasticizers Catalyst in the synthesis of plasticizers like dioctyl phthalate.
PVC Stabilization Used as a stabilizer in Polyvinyl Chloride (PVC) formulations to prevent degradation.[2]
Paints and Coatings Utilized in the formulation of various paints and coatings.

Toxicology and Safety

Butyltin tris-(2-ethylhexanoate) is considered a hazardous substance.[5] Like other organotin compounds, it poses environmental and health risks due to its potential toxicity and bioaccumulation.[2][6]

Table 3: Toxicological and Safety Information

AspectInformationReferences
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[4]
Skin and Eye Irritation Causes skin and serious eye irritation.[7]
Respiratory Irritation May cause respiratory irritation.[7]
Chronic Health Effects Repeated or long-term exposure may have cumulative health effects. Organotin compounds can negatively impact the reproductive, central nervous, immune, and renal systems.[5]
Environmental Hazards Harmful to aquatic organisms with long-lasting effects.[5]

Experimental Protocols

Representative Synthesis of Butyltin tris-(2-ethylhexanoate)

A general method for the synthesis of organotin carboxylates involves the reaction of an organotin halide with the corresponding carboxylic acid or its salt. The following is a representative protocol for the synthesis of Butyltin tris-(2-ethylhexanoate).

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve butyltin trichloride in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, prepare a solution of 2-ethylhexanoic acid and triethylamine in anhydrous toluene.

  • Slowly add the 2-ethylhexanoic acid/triethylamine solution to the butyltin trichloride solution at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. The triethylamine hydrochloride precipitate will form.

  • Filter the mixture to remove the precipitate.

  • Wash the filtrate with water to remove any remaining salts and unreacted acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude Butyltin tris-(2-ethylhexanoate).

  • The product can be further purified by vacuum distillation.

Analytical Method: Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of butyltin compounds, including Butyltin tris-(2-ethylhexanoate), in various matrices can be performed using GC-MS after a derivatization step to increase volatility.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Sample containing Butyltin tris-(2-ethylhexanoate)

  • Hexane (analytical grade)

  • Sodium tetraethylborate (derivatizing agent)

  • Acetic acid

  • Methanol

Sample Preparation (General Procedure for Environmental Samples):

  • For water samples, acidify with acetic acid.

  • For solid samples (e.g., sediment, biological tissue), perform a solvent extraction using a mixture of acetic acid and methanol.

  • To an aliquot of the sample extract, add an aqueous solution of sodium tetraethylborate to derivatize the butyltin compounds to their more volatile ethylated analogues.

  • Extract the derivatized compounds into an organic solvent such as hexane.

  • Concentrate the organic extract to a suitable volume before injection into the GC-MS.

GC-MS Parameters (Representative):

  • Injection: Splitless mode

  • Column: A suitable capillary column for organometallic compound analysis (e.g., DB-5ms)

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at a rate of 30°C/minute.

  • Carrier Gas: Helium

  • MS Ionization: Electron Impact (EI) at 70 eV

  • MS Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

Visualizations

Chemical Structure

chemical_structure cluster_tin cluster_butyl cluster_hexanoate1 cluster_hexanoate2 cluster_hexanoate3 Sn Sn C1 CH2 Sn->C1 O1a O Sn->O1a O1b O Sn->O1b O1c O Sn->O1c C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH3 C3->C4 C1a C=O O1a->C1a CH1a CH C1a->CH1a CH2_1a CH2 CH1a->CH2_1a C4H9_1a C4H9 CH1a->C4H9_1a CH3_1a CH3 CH2_1a->CH3_1a C1b C=O O1b->C1b CH1b CH C1b->CH1b CH2_1b CH2 CH1b->CH2_1b C4H9_1b C4H9 CH1b->C4H9_1b CH3_1b CH3 CH2_1b->CH3_1b C1c C=O O1c->C1c CH1c CH C1c->CH1c CH2_1c CH2 CH1c->CH2_1c C4H9_1c C4H9 CH1c->C4H9_1c CH3_1c CH3 CH2_1c->CH3_1c

Caption: Chemical structure of Butyltin tris-(2-ethylhexanoate).

Catalytic Cycle in Polyesterification

catalytic_cycle catalyst Butyltin tris(2-ethylhexanoate) intermediate Activated Intermediate (Coordination Complex) catalyst->intermediate Coordination with Carboxylic Acid alcohol Alcohol (R'-OH) alcohol->intermediate Nucleophilic Attack acid Carboxylic Acid (R-COOH) acid->intermediate intermediate->catalyst Regeneration ester Ester (R-COOR') intermediate->ester water Water (H2O) intermediate->water

Caption: Simplified catalytic cycle of polyesterification.

Experimental Workflow for GC-MS Analysis

experimental_workflow start Sample Collection extraction Solvent Extraction start->extraction derivatization Derivatization with Sodium Tetraethylborate extraction->derivatization phase_separation Liquid-Liquid Extraction derivatization->phase_separation concentration Solvent Evaporation phase_separation->concentration analysis GC-MS Analysis concentration->analysis data Data Processing and Quantification analysis->data

Caption: General workflow for the analysis of Butyltin tris-(2-ethylhexanoate).

References

Technical Guide: Physicochemical Properties of Butyltin tris(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides the core physicochemical properties of Butyltin tris(2-ethylhexanoate), specifically its molecular formula and molecular weight. The data is presented in a clear, tabular format for easy reference. A structural relationship diagram is included to illustrate the molecular composition.

Core Chemical Data

Butyltin tris(2-ethylhexanoate) is an organotin compound. Its fundamental properties, the molecular formula and molecular weight, are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

Quantitative Data Summary

The molecular formula and weight are key identifiers for this chemical compound.

PropertyValue
Molecular Formula C₂₈H₅₄O₆Sn[1][2][3][4][5]
Molecular Weight 605.43 g/mol [1][2][3][4][5]
Monoisotopic Mass 606.294241 g/mol [1][4]

Molecular Structure and Composition

To understand the derivation of the molecular formula and weight, the compound can be deconstructed into its primary structural components. Butyltin tris(2-ethylhexanoate) consists of a central tin (Sn) atom bonded to one butyl group and three 2-ethylhexanoate (B8288628) groups.

Logical Relationship Diagram

The following diagram illustrates the assembly of the final molecule from its constituent parts.

G A Butyl Group (C4H9) B Tin Atom (Sn) A->B D Butyltin tris(2-ethylhexanoate) C28H54O6Sn A->D C 3 x 2-Ethylhexanoate Groups (C8H15O2) B->C B->D C->D

Diagram of the molecular components of Butyltin tris(2-ethylhexanoate).

Experimental Protocols

This document serves as a reference for the fundamental physicochemical properties of Butyltin tris(2-ethylhexanoate). As such, it does not contain experimental protocols. Methodologies for determining molecular weight typically include mass spectrometry or calculations based on the known atomic weights of the constituent elements as derived from the molecular formula.

References

Solubility of Butyltin tris-(2-ethylhexanoate) in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Butyltin tris-(2-ethylhexanoate) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Butyltin tris-(2-ethylhexanoate) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the available qualitative and aggregated quantitative information. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a liquid compound in an organic solvent is provided to enable researchers to ascertain precise values for their specific applications.

Introduction to Butyltin tris-(2-ethylhexanoate)

Butyltin tris-(2-ethylhexanoate), with the CAS number 23850-94-4, is an organotin compound widely utilized as a catalyst in the production of polyurethane foams and elastomers, and as a heat stabilizer for PVC. Its efficacy in these applications is often influenced by its solubility and compatibility with various organic reaction media and polymer matrices. A thorough understanding of its solubility characteristics is therefore crucial for formulation development, process optimization, and ensuring reaction homogeneity.

Solubility Data

The solubility of Butyltin tris-(2-ethylhexanoate) is generally characterized as high in most common organic solvents, while it is insoluble in water.[1][2][3] Specific quantitative data for individual organic solvents is not widely available in published literature. However, some sources provide an aggregated solubility value.

Table 1: Solubility of Butyltin tris-(2-ethylhexanoate)

Solvent ClassSpecific SolventTemperature (°C)SolubilityCitation
General Organic Solvents Not Specified2034.386 g/L[4][5][6][7][8]
Qualitative Assessment Most Organic SolventsAmbientHighly Soluble[1][3]
Qualitative Assessment Many Organic SolventsNot SpecifiedSoluble[9]
Aqueous WaterAmbientInsoluble[1][10]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid substance like Butyltin tris-(2-ethylhexanoate) in a specific organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

3.1. Materials and Equipment

  • Butyltin tris-(2-ethylhexanoate) (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or magnetic stirrer with a water bath

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

  • Syringe filters (chemically compatible with the solvent and solute)

  • Vials for sample preparation and analysis

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of Butyltin tris-(2-ethylhexanoate) to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is crucial to ensure that a saturated solution is achieved.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C or 25°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This may take several hours. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Separation of Undissolved Solute:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a period to allow the undissolved solute to settle.

    • To ensure complete separation of the undissolved liquid, centrifuge the sample at a high speed.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid transferring any undissolved droplets, it is advisable to use a syringe filter during this step.

  • Quantification of Solute Concentration:

    • Prepare a series of standard solutions of Butyltin tris-(2-ethylhexanoate) of known concentrations in the same organic solvent.

    • Dilute the collected supernatant with the organic solvent to a concentration that falls within the calibration range of the analytical instrument.

    • Analyze the standard solutions and the diluted sample solution using a suitable analytical method, such as GC-FID.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • From the calibration curve, determine the concentration of Butyltin tris-(2-ethylhexanoate) in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of Butyltin tris-(2-ethylhexanoate) in the specific organic solvent at the tested temperature.

3.3. Data Reporting

The solubility should be reported in grams per liter (g/L) or milligrams per milliliter (mg/mL) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Solubility_Workflow start Start: Define Solvent and Temperature prep_solute Prepare High-Purity Solute (Butyltin tris-(2-ethylhexanoate)) start->prep_solute prep_solvent Prepare Analytical Grade Organic Solvent start->prep_solvent mix Add Excess Solute to Solvent prep_solute->mix prep_solvent->mix equilibrate Equilibrate at Constant Temperature with Agitation mix->equilibrate separate Separate Undissolved Solute (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute Concentration in Supernatant (e.g., GC-FID) separate->quantify calculate Calculate Solubility from Calibration Curve quantify->calculate standards Prepare and Analyze Standard Solutions standards->quantify end End: Report Solubility Data calculate->end

Caption: Workflow for determining the solubility of a liquid in an organic solvent.

Conclusion

References

Health and safety data for Butyltin tris-(2-ethylhexanoate).

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of Butyltin tris(2-ethylhexanoate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for Butyltin tris(2-ethylhexanoate) (CAS No. 23850-94-4). The information is compiled from various safety data sheets and toxicological assessments to assist researchers, scientists, and drug development professionals in making informed decisions regarding its safe handling and use.

Chemical and Physical Properties

Butyltin tris(2-ethylhexanoate) is a pale-yellow liquid that is highly soluble in organic solvents and insoluble in water.[1] It is primarily used as a catalyst in the manufacturing of various plastics, including polyester (B1180765) resins and polyurethanes.[1]

Table 1: Physical and Chemical Properties of Butyltin tris(2-ethylhexanoate)

PropertyValueSource(s)
Molecular Formula C28H54O6Sn[2][3]
Molecular Weight 605.43 g/mol [2][3]
Appearance Pale Yellow Liquid[1][4]
Melting Point -33 °C[3][4]
Boiling Point >228 °C[3][4]
Density 1.105 g/mL (at 25 °C)[3][5]
Vapor Pressure 1.10 hPa (at 25 °C)[3]
Water Solubility Insoluble (0.0001529 mg/L at 25 °C est.)[3][4][5]
Flash Point 113 °C[4][6]

Toxicological Data

The toxicological profile of Butyltin tris(2-ethylhexanoate) is primarily characterized by its acute toxicity upon ingestion, inhalation, or skin contact. Data on chronic effects, such as carcinogenicity and reproductive toxicity, for this specific compound are limited.[4][6] However, the toxicity of organotin compounds, in general, is a subject of concern.[7]

Acute Toxicity

The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[4]

Table 2: Acute Toxicity of Butyltin tris(2-ethylhexanoate)

RouteSpeciesValueSource(s)
Oral RatLD50: 100 mg/kg[4]
Rat (Male)LD50: >5000 mg/kg bw[8]
Rat (Female)LD50: 3200 mg/kg bw[8]
Dermal RabbitLD50: >8080 mg/kg[4]
Inhalation -LC50 (4h, vapor): 3 mg/l[4]

Note: Discrepancies in oral LD50 values exist across different sources, which may be due to variations in study protocols or product purity.

Skin and Eye Irritation

Butyltin tris(2-ethylhexanoate) is reported to cause skin and serious eye irritation.[9][10] Organotin compounds, in general, can be strong irritants, and contact may lead to delayed chemical burns and dermatitis.[7] Application of corticosteroid creams has been noted as an effective treatment for severe skin irritation caused by this compound.[9]

Other Toxicological Endpoints

Table 3: Summary of Other Toxicological Endpoints

EndpointFindingSource(s)
Skin Sensitization No specific data available; however, some chemicals in this class have been linked to skin sensitization.[6][11]
Germ Cell Mutagenicity No data available.[6]
Carcinogenicity No data available.[4][6]
Reproductive Toxicity No specific data available. Its metabolite, 2-ethylhexanoic acid, is suspected of damaging fertility or the unborn child.[4][6][8]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4][9]
Specific Target Organ Toxicity (Repeated Exposure) No data available for this specific compound. However, subchronic exposure to other organotins may affect the central nervous, immune, and renal systems, as well as the liver and skin.[6][7]

Experimental Protocols

Acute Oral Toxicity (Representative Protocol based on OECD TG 423)
  • Objective: To determine the acute oral toxicity (LD50) of a substance.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • A stepwise procedure is used with a group of three animals per step. The dose for each step is adjusted based on the outcome of the previous step.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weights are recorded weekly.

    • At the end of the study, all animals are subjected to a gross necropsy.

  • Endpoint: The LD50 is calculated based on the number of mortalities at different dose levels.

Dermal Irritation (Representative Protocol based on OECD TG 404)
  • Objective: To assess the potential of a substance to cause skin irritation.

  • Test Animals: Albino rabbits are typically used.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • A 0.5 mL (liquid) or 0.5 g (solid) sample of the test substance is applied to a small patch of skin.

    • The treated area is covered with a gauze patch for a 4-hour exposure period.

    • After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: The severity of skin reactions is scored and used to classify the irritation potential of the substance.

Visualizations

Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a typical workflow for assessing the hazards of a chemical substance like Butyltin tris(2-ethylhexanoate).

Hazard_Assessment_Workflow A Start: Identify Chemical (Butyltin tris(2-ethylhexanoate)) B Gather Existing Data (Physicochemical, Toxicological) A->B C Data Gap Analysis B->C D Conduct In Silico / QSAR Modeling C->D Insufficient Data G Hazard Identification (e.g., Irritant, Toxicant) C->G Sufficient Data E Perform In Vitro Testing (e.g., Cytotoxicity, Genotoxicity) D->E F Conduct In Vivo Testing (Acute/Chronic Toxicity, etc.) E->F F->G H Dose-Response Assessment G->H J Risk Characterization H->J I Exposure Assessment I->J K Develop Risk Management Strategy (e.g., SDS, PPE recommendations) J->K

A logical workflow for chemical hazard assessment.
Generalized Experimental Workflow for an In-Vitro Cytotoxicity Assay

This diagram outlines the typical steps involved in conducting an in-vitro cytotoxicity assay, a common method for evaluating the toxicity of a compound on cultured cells.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Cell Culture Seeding (Plate cells in multi-well plates) C Cell Treatment (Add compound dilutions to cells) A->C B Compound Preparation (Serial dilutions of Butyltin tris(2-ethylhexanoate)) B->C D Incubation (e.g., 24, 48, or 72 hours) C->D E Viability Assay (e.g., MTT, LDH assay) D->E F Data Acquisition (Measure absorbance/fluorescence) E->F G Data Analysis (Calculate IC50 value) F->G

A generalized workflow for an in-vitro cytotoxicity assay.

Handling and Safety Precautions

Given its hazard profile, strict safety measures should be implemented when handling Butyltin tris(2-ethylhexanoate).

  • Engineering Controls: Use only in well-ventilated areas, preferably in a chemical fume hood.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.[9]

    • Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., neoprene or nitrile rubber).[9]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-certified respirator with an appropriate cartridge for organic vapors.[9]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][9]

Conclusion

Butyltin tris(2-ethylhexanoate) is a chemical with significant acute toxicity and irritation potential. While data on its chronic health effects are limited, the known toxicity of related organotin compounds warrants a high degree of caution in its handling and use. The information and guidelines presented in this document are intended to promote a culture of safety among researchers and professionals. It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before use and to adhere to all institutional safety protocols.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Butyltin Tris-(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Butyltin tris-(2-ethylhexanoate). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, analogous organotin carboxylate studies, and established principles of thermal analysis to present a robust predictive assessment. The experimental protocols, quantitative data, and decomposition pathways described herein are based on established methodologies and the expected behavior of similar chemical structures, providing a strong framework for laboratory investigation.

Physicochemical and Thermal Properties

Butyltin tris-(2-ethylhexanoate) is a liquid organotin compound utilized primarily as a catalyst in esterification and polycondensation reactions. Its efficacy at high temperatures (up to 240-250°C) is indicative of its significant thermal stability.[1] A summary of its known physical and thermal properties is presented in Table 1.

Table 1: Physicochemical and General Thermal Data for Butyltin tris-(2-ethylhexanoate)

PropertyValueReference
Molecular FormulaC28H54O6Sn[2][3]
Molecular Weight605.43 g/mol [3]
AppearancePale yellow liquid[1]
Melting Point-33°C[1]
Boiling Point>228°C
Density1.105 g/mL at 25°C[1]
Flash Point>113°C
SolubilityInsoluble in water; soluble in most organic solvents[1]
Decomposition ProductsOrganic acid vapors, Tin oxides, Carbon oxides[2]

Hypothetical Thermal Decomposition Data

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data for Butyltin tris-(2-ethylhexanoate) Decomposition

Temperature Range (°C)Mass Loss (%)Associated Process
250 - 350~20%Initial loss of one 2-ethylhexanoate (B8288628) ligand
350 - 450~40%Further loss of remaining organic ligands
> 450~25%Final decomposition to inorganic tin oxide
Total Mass Loss ~85%
Final Residue ~15% Tin Oxide (SnO2)

Table 3: Hypothetical Differential Scanning Calorimetry (DSC) Data for Butyltin tris-(2-ethylhexanoate) Decomposition

Peak Temperature (°C)Enthalpy Change (ΔH)Associated Process
~320 (endothermic)-Onset of decomposition, bond cleavage
~400 (exothermic)+Oxidative decomposition of organic fragments

Experimental Protocols for Thermal Analysis

The following sections detail standardized experimental protocols for conducting TGA and DSC analyses on liquid organometallic compounds like Butyltin tris-(2-ethylhexanoate).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of Butyltin tris-(2-ethylhexanoate) and identify the temperature ranges of its decomposition.

Instrumentation: A standard thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent).

Methodology:

  • Crucible Selection and Preparation: Utilize an inert alumina (B75360) crucible (70-150 µL). Ensure the crucible is clean and tared before sample addition.

  • Sample Preparation: Dispense approximately 5-10 mg of liquid Butyltin tris-(2-ethylhexanoate) into the tared crucible.

  • Atmosphere: Conduct the analysis under a controlled atmosphere. An inert atmosphere (e.g., nitrogen) is used to study pyrolysis, while an oxidative atmosphere (e.g., air or oxygen) is used to simulate combustion. A typical flow rate is 30-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is used to determine the onset of decomposition and the temperatures of maximum mass loss rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of Butyltin tris-(2-ethylhexanoate) as a function of temperature.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

  • Crucible Selection: Use a hermetically sealed aluminum pan to contain the liquid sample and prevent volatilization before decomposition.

  • Sample Preparation: Place a small, accurately weighed sample (2-5 mg) of Butyltin tris-(2-ethylhexanoate) into the DSC pan and seal it.

  • Reference: An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: Maintain a consistent inert or oxidative atmosphere as in the TGA experiment.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 0°C).

    • Ramp the temperature to a point beyond the final decomposition temperature observed in TGA (e.g., 500°C) at a controlled rate (e.g., 10°C/min).

  • Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions and decomposition events. The peak temperatures and the area under the peaks (enthalpy change) are determined.

Visualizations: Workflows and Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal analysis of Butyltin tris-(2-ethylhexanoate).

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample Butyltin tris-(2-ethylhexanoate) TGA_sample Weigh 5-10 mg into Alumina Crucible Sample->TGA_sample DSC_sample Weigh 2-5 mg into Aluminum Pan & Seal Sample->DSC_sample TGA TGA Instrument TGA_sample->TGA DSC DSC Instrument DSC_sample->DSC TGA_data Mass Loss vs. Temperature TGA->TGA_data DSC_data Heat Flow vs. Temperature DSC->DSC_data Analysis Determine Decomposition Stages, Temperatures, and Enthalpies TGA_data->Analysis DSC_data->Analysis

Caption: Workflow for TGA and DSC analysis.

Proposed Thermal Decomposition Pathway

Based on the known decomposition products of organotin compounds (organic acid vapors, tin oxides, and carbon oxides), a plausible multi-step decomposition pathway for Butyltin tris-(2-ethylhexanoate) is proposed. The initial step likely involves the homolytic cleavage of a tin-oxygen bond, followed by further fragmentation of the organic ligands and eventual oxidation of the tin center.

G cluster_initial Initial Compound cluster_intermediate Intermediate Species cluster_final Final Products start Butyltin tris-(2-ethylhexanoate) intermediate1 Butyltin bis(2-ethylhexanoate) radical start->intermediate1 Heat (Δ) intermediate2 2-ethylhexanoate radical start->intermediate2 Heat (Δ) product1 Tin Oxide (SnO2) intermediate1->product1 Oxidation intermediate3 Further fragmentation products (e.g., alkenes, CO2) intermediate2->intermediate3 Fragmentation product2 Carbon Oxides (CO, CO2) intermediate3->product2 product3 Organic Vapors (e.g., 2-ethylhexanoic acid, octane) intermediate3->product3

Caption: Proposed thermal decomposition pathway.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of Butyltin tris-(2-ethylhexanoate) for researchers, scientists, and drug development professionals. While specific experimental data remains to be published, the provided information on its physicochemical properties, hypothetical thermal analysis data, detailed experimental protocols, and a proposed decomposition pathway offers a comprehensive starting point for further investigation. The high thermal stability of Butyltin tris-(2-ethylhexanoate) is a key characteristic for its application as a catalyst in high-temperature polymerization reactions. Understanding its decomposition profile is crucial for ensuring safe handling, predicting its behavior in various applications, and for the development of new materials. It is recommended that the hypothetical data be confirmed through rigorous laboratory testing using the protocols outlined in this guide.

References

The Evolution of Esterification: A Technical Guide to Tin-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of esters, a cornerstone of organic chemistry, has been significantly advanced by the development of innovative catalytic systems. Among these, tin-based catalysts have carved a significant niche, offering versatility and efficiency across a spectrum of applications, from the production of biofuels to the synthesis of polymers and pharmaceuticals. This technical guide provides an in-depth exploration of the historical development of tin-based catalysts for esterification, presenting key milestones, detailed experimental protocols for seminal findings, and a comparative analysis of their performance.

From Simple Salts to Sophisticated Oxides: A Historical Perspective

The journey of tin-based catalysts in esterification began with the use of simple, homogeneous inorganic tin compounds. These early catalysts, while effective, were often plagued by issues of separation, recovery, and corrosion. This led to the evolution of organotin compounds and, more recently, the development of robust heterogeneous solid acid catalysts, addressing many of the challenges of their predecessors.

The Era of Homogeneous Catalysis: Inorganic Tin and Organotin Compounds

Early investigations into tin-catalyzed esterification utilized simple inorganic salts like tin(II) chloride (SnCl₂).[1][2][3][4] These Lewis acids proved to be effective catalysts, offering advantages over traditional Brønsted acids like sulfuric acid, such as reduced corrosivity (B1173158) and greater tolerance to water.[2][4] Organotin compounds, such as dibutyltin (B87310) dilaurate and dibutyltin oxide, later emerged as highly efficient catalysts, particularly in the production of polyesters and alkyds.[5][6][7] These compounds exhibit high catalytic activity and are valued for their solubility in organic reaction media.[5][6] However, the homogeneous nature of both inorganic and organotin catalysts presents challenges in product purification and catalyst recycling, and concerns about the toxicity of organotin compounds have spurred the search for more environmentally benign alternatives.

The Rise of Heterogeneous Catalysis: Tin Oxides and Solid Superacids

To overcome the limitations of homogeneous systems, research shifted towards the development of solid tin-based catalysts. Tin(IV) oxide (SnO₂) demonstrated potential as a stable and reusable catalyst.[8] A significant breakthrough in this area was the development of sulfated tin oxides (S-SnO₂), which exhibit superacidic properties and remarkable catalytic activity in esterification reactions, particularly for biodiesel production.[8][9][10][11] These solid catalysts are easily separated from the reaction mixture, minimizing product contamination and allowing for repeated use. Further enhancements in catalytic performance have been achieved by doping sulfated tin oxides with other metal oxides, such as iron(III) oxide (Fe₂O₃).[8][9]

Quantitative Performance of Tin-Based Catalysts

The efficacy of various tin-based catalysts in esterification reactions is best understood through a comparative analysis of their performance under different experimental conditions. The following tables summarize key quantitative data from seminal studies.

CatalystReactantsMolar Ratio (Alcohol:Acid)Catalyst LoadingTemperature (°C)Time (h)Conversion/Yield (%)Reference
SnCl₂·2H₂OBenzoic Acid, Propyl Alcohol-1 mmol1002094[1]
SnCl₂·2H₂OOleic Acid, Ethyl Alcohol120:10.1 mmolReflux12~87 (Conversion)[1]
Sn(II) AcetateAcidic Vegetable Oil--150396.6 (Methyl Ester Content)[1]
Fe₂O₃-doped Sulfated Tin OxideLauric Acid, Methanol-0.16 g606High[8]
Sn₁-DTP/K-10Glycerol, Acetic Acid10:110 wt%1102~98 (Conversion)[12]

Table 1: Performance of Various Tin-Based Catalysts in Esterification.

CatalystCycle 1 (%)Cycle 2 (%)Cycle 3 (%)Cycle 4 (%)Cycle 5 (%)Cycle 6 (%)Cycle 7 (%)Cycle 8 (%)Reference
Fe₂O₃-doped Sulfated Tin Oxide (Lauric Acid Esterification)~95~93~91~89~87~85~83~81[8]
Sn₁-DTP/K-10~98~97~96~95----[12]

Table 2: Reusability of Heterogeneous Tin-Based Catalysts.

Key Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for the synthesis of a key heterogeneous tin-based catalyst and a general procedure for tin-catalyzed esterification.

Synthesis of Fe₂O₃-doped Sulfated Tin Oxide

This protocol is based on the co-precipitation method described in the literature.[9]

Materials:

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Ammonium hydroxide (B78521) (NH₄OH) solution (25 wt%)

  • Sulfuric acid (H₂SO₄) (0.5 M)

  • Distilled water

Procedure:

  • A predetermined amount of SnCl₄·5H₂O and Fe(NO₃)₃·9H₂O are dissolved in distilled water.

  • The aqueous solution is heated to 60°C with vigorous stirring.

  • A 25 wt% NH₄OH solution is added dropwise until the pH of the solution reaches 8, resulting in the co-precipitation of tin and iron hydroxides.

  • The precipitate is aged for 1 hour at 60°C with continuous stirring.

  • The resulting gel is filtered and washed thoroughly with distilled water until no chloride ions are detected (tested with AgNO₃ solution).

  • The precipitate is dried at 100°C for 12 hours.

  • The dried solid is then sulfated by immersing it in a 0.5 M H₂SO₄ solution for 1 hour.

  • The sulfated solid is filtered and dried again at 100°C for 12 hours.

  • Finally, the catalyst is calcined in air at a specified temperature (e.g., 550°C) for a designated period (e.g., 3 hours).

General Procedure for Esterification using a Heterogeneous Tin Catalyst

This protocol outlines a typical batch reactor setup for esterification.

Materials:

  • Carboxylic acid (e.g., Lauric Acid, Oleic Acid)

  • Alcohol (e.g., Methanol, Ethanol)

  • Heterogeneous tin-based catalyst (e.g., Fe₂O₃-doped Sulfated Tin Oxide)

  • Solvent (optional, e.g., Toluene)

Procedure:

  • The carboxylic acid, alcohol, and catalyst are charged into a round-bottom flask or a batch reactor equipped with a magnetic stirrer and a reflux condenser.

  • The molar ratio of alcohol to carboxylic acid is typically high to shift the equilibrium towards the product side.

  • The reaction mixture is heated to the desired temperature under constant stirring.

  • The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them using techniques such as gas chromatography (GC) or titration to determine the conversion of the carboxylic acid.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid catalyst is separated from the reaction mixture by filtration or centrifugation.

  • The liquid product mixture is then purified, typically by distillation, to remove the excess alcohol and any byproducts.

  • The recovered catalyst can be washed, dried, and reused for subsequent reaction cycles.

Visualizing the Catalytic Processes

To better understand the relationships and workflows in tin-catalyzed esterification, the following diagrams are provided.

catalyst_development_timeline cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis Inorganic Tin Salts (e.g., SnCl2) Inorganic Tin Salts (e.g., SnCl2) Organotin Compounds (e.g., Dibutyltin dilaurate) Organotin Compounds (e.g., Dibutyltin dilaurate) Inorganic Tin Salts (e.g., SnCl2)->Organotin Compounds (e.g., Dibutyltin dilaurate) Improved Activity Tin Oxides (SnO2) Tin Oxides (SnO2) Organotin Compounds (e.g., Dibutyltin dilaurate)->Tin Oxides (SnO2) Addressing Separation Issues Sulfated Tin Oxides (S-SnO2) Sulfated Tin Oxides (S-SnO2) Tin Oxides (SnO2)->Sulfated Tin Oxides (S-SnO2) Enhanced Acidity Doped Sulfated Tin Oxides Doped Sulfated Tin Oxides Sulfated Tin Oxides (S-SnO2)->Doped Sulfated Tin Oxides Further Performance Boost

Figure 1: Historical progression of tin-based catalysts for esterification.

esterification_workflow Reactants (Carboxylic Acid + Alcohol) Reactants (Carboxylic Acid + Alcohol) Catalyst Addition Catalyst Addition Reactants (Carboxylic Acid + Alcohol)->Catalyst Addition Reaction (Heating + Stirring) Reaction (Heating + Stirring) Catalyst Addition->Reaction (Heating + Stirring) Catalyst Separation (Filtration/Centrifugation) Catalyst Separation (Filtration/Centrifugation) Reaction (Heating + Stirring)->Catalyst Separation (Filtration/Centrifugation) Product Purification (Distillation) Product Purification (Distillation) Catalyst Separation (Filtration/Centrifugation)->Product Purification (Distillation) Recycled Catalyst Recycled Catalyst Catalyst Separation (Filtration/Centrifugation)->Recycled Catalyst Ester Product Ester Product Product Purification (Distillation)->Ester Product signaling_pathway cluster_reactants Reactants cluster_intermediates Activated Intermediates cluster_products Products Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Lewis Acidic Tin Center (Sn) Lewis Acidic Tin Center (Sn) Carboxylic Acid (R-COOH)->Lewis Acidic Tin Center (Sn) Coordination Alcohol (R'-OH) Alcohol (R'-OH) Nucleophilic Attack Nucleophilic Attack Alcohol (R'-OH)->Nucleophilic Attack Activated Carbonyl Activated Carbonyl Lewis Acidic Tin Center (Sn)->Activated Carbonyl Activated Carbonyl->Nucleophilic Attack Ester (R-COOR') Ester (R-COOR') Nucleophilic Attack->Ester (R-COOR') Water (H2O) Water (H2O) Nucleophilic Attack->Water (H2O)

References

Methodological & Application

Application Notes and Protocols for Butyltin tris-(2-ethylhexanoate) as a Polycondensation Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyltin tris-(2-ethylhexanoate), with CAS number 23850-94-4, is a versatile organotin catalyst widely employed in polycondensation reactions.[1][2] As a pale-yellow liquid soluble in most organic solvents, it serves as an efficient catalyst in the synthesis of polyesters and polyurethanes.[2][3] Its primary function is to accelerate the formation of ester linkages, thereby reducing reaction times and lowering the required reaction temperatures.[2] This catalyst exhibits good catalytic activity at temperatures ranging from 80 to 150°C for various applications and is particularly effective in the 210-240°C range for the production of saturated polyester (B1180765) resins.[2][3]

One of the significant advantages of Butyltin tris-(2-ethylhexanoate) is that it can often remain in the final product without adversely affecting its properties, eliminating the need for additional removal steps.[2] It is utilized in the manufacturing of polyester resins for powder and coil coatings, as well as in the synthesis of aromatic polyester polyols for both flexible and rigid polyurethane foams.[2]

Catalytic Mechanism in Polyesterification

The catalytic activity of monobutyltin (B1198712) compounds in esterification reactions proceeds through a coordination-insertion mechanism. The tin center acts as a Lewis acid, coordinating with the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. The catalyst facilitates the proton transfer and subsequent elimination of water, leading to the formation of the ester linkage.

Below is a diagram illustrating the proposed catalytic cycle for monobutyltin-catalyzed esterification.

Catalytic_Cycle Catalyst BuSn(OR')3 (Catalyst) Intermediate1 Activated Complex BuSn(OR')2(OOCR) Catalyst->Intermediate1 + R-COOH - R'-OH Acid R-COOH (Carboxylic Acid) Acid->Intermediate1 Alcohol R''-OH (Alcohol) Intermediate2 Tetrahedral Intermediate Alcohol->Intermediate2 Intermediate1->Intermediate2 + R''-OH Product R-COOR'' (Ester) Intermediate2->Product - H2O - Catalyst Water H2O Intermediate2->Water Regenerated_Catalyst BuSn(OR')3 (Regenerated Catalyst) Intermediate2->Regenerated_Catalyst experimental_workflow start Start charge_reactants Charge Reactor with Diacid, Diol, and Butyltin tris-(2-ethylhexanoate) start->charge_reactants first_heating Heat to 180-200°C under Nitrogen (Esterification Stage) charge_reactants->first_heating water_removal Collect Water of Condensation first_heating->water_removal second_heating Increase Temperature to 210-240°C (Polycondensation Stage) water_removal->second_heating vacuum Apply Vacuum Gradually second_heating->vacuum monitor Monitor Viscosity and Acid Number vacuum->monitor monitor->vacuum Continue reaction end_reaction Cool and Discharge Polyester Resin monitor->end_reaction Target values reached end End end_reaction->end

References

Protocol for using Butyltin tris-(2-ethylhexanoate) in saturated polyester resin synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the application of Butyltin tris-(2-ethylhexanoate) in the synthesis of saturated polyester (B1180765) resins, this document provides detailed protocols for researchers, scientists, and professionals in drug development. It includes comprehensive safety guidelines, experimental procedures, and data presented in accessible formats.

Application Notes

Butyltin tris-(2-ethylhexanoate), an organotin compound, serves as a highly effective catalyst in esterification and polycondensation reactions essential for synthesizing saturated polyester resins.[1][2] Its primary function is to accelerate the formation of ester linkages, which consequently reduces both the required reaction time and temperature.[1] This catalyst is particularly valuable in the production of high-performance coatings, such as powder and coil coatings.[2]

Key Performance Characteristics:

  • Catalytic Activity: Demonstrates good catalytic activity in a temperature range of 80°C to 150°C, although typical polyester synthesis occurs at higher temperatures.[1]

  • Resin Compatibility: The catalyst can remain in the final polyester resin without adversely affecting its properties, eliminating the need for additional filtration steps.[1]

  • Side Reactions: It is important to note that Butyltin tris-(2-ethylhexanoate) can induce side reactions, including cyclization and transesterification, which may lead to the formation of byproducts.[3]

Safety and Handling Precautions

Butyltin tris-(2-ethylhexanoate) is classified as a hazardous substance and requires careful handling to minimize risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a full-face shield should be worn, especially when there is a risk of splashing.[4][5]

  • Skin Protection: Wear impervious protective clothing, such as a lab coat, apron, or coveralls, along with neoprene or nitrile rubber gloves.[5][6]

  • Respiratory Protection: In areas with insufficient ventilation or where exposure to vapors or mists is likely, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[5]

Handling and Storage:

  • Handling: Avoid all contact with skin, eyes, and clothing.[4] Do not breathe vapors or mists.[5] All handling should be performed in a well-ventilated area.[5]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[4] Keep containers tightly closed to prevent contact with moisture.[1]

Experimental Protocol: Synthesis of Saturated Polyester Resin

This protocol outlines a general procedure for the synthesis of a saturated polyester resin using Butyltin tris-(2-ethylhexanoate) as a catalyst. The specific monomers and their ratios should be adjusted based on the desired final polymer properties.

Materials:

  • Dihydroxyl-containing compound (e.g., Neopentyl Glycol, 1,6-Hexanediol)

  • Dicarboxyl-containing compound or its anhydride (B1165640) (e.g., Isophthalic Acid, Adipic Acid)

  • Butyltin tris-(2-ethylhexanoate) (Catalyst)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation column with a condenser.

Procedure:

  • Charging the Reactor: Charge the dihydroxyl and dicarboxyl-containing compounds into the reaction vessel.

  • Inert Atmosphere: Begin purging the reactor with a slow stream of nitrogen gas to create an inert atmosphere and facilitate the removal of water produced during the reaction.

  • Heating and Melting: Gradually heat the mixture with stirring. A typical heating profile would be to hold at 180°C for 30 minutes to melt the reactants and initiate the reaction.[7]

  • Catalyst Addition: Once the initial reaction mixture is molten and homogenous, add the Butyltin tris-(2-ethylhexanoate) catalyst. The recommended dosage is between 0.05% and 0.2% by weight of the total reactants.[8][9]

  • Staged Temperature Increase: Increase the temperature in stages. For example:

    • Hold at 200°C for 30 minutes.[7]

    • Increase to 220°C and hold for 2 hours.[7]

    • Increase to 230°C and hold for 1 hour.[7]

    • Finally, increase to 240°C.[7]

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically measuring the acid number and viscosity of the resin.[7] The reaction is considered complete when the target acid number and viscosity are reached.

  • Cooling and Discharge: Once the reaction is complete, cool the polyester resin before discharging it from the reactor.

Data Summary

The following tables summarize the key quantitative data for the use of Butyltin tris-(2-ethylhexanoate) in saturated polyester resin synthesis.

Table 1: Catalyst and Reaction Conditions

ParameterValueReference
Catalyst NameButyltin tris-(2-ethylhexanoate)[1][2]
CAS Number23850-94-4[4]
Molecular FormulaC28H54O6Sn[4]
Recommended Dosage0.05 - 0.2 wt.%[8][9]
General Reaction Temperature150°C - 270°C[7]
Optimal Activity Temperature80°C - 150°C[1]
High-Performance Synthesis Temp.210°C - 240°C[2]

Table 2: Physical and Chemical Properties of Butyltin tris-(2-ethylhexanoate)

PropertyValueReference
AppearancePale Yellow Liquid[4]
Melting Point-33°C[4]
Boiling Point228°C[4]
Density~1.1 g/mL at 25°C[10]
SolubilityInsoluble in water, soluble in organic solvents[4]

Visualizations

Diagram 1: Experimental Workflow for Polyester Synthesis

G Experimental Workflow for Saturated Polyester Resin Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion charge_reactants Charge Reactants (Diol & Diacid) inert_atmosphere Establish Inert Atmosphere (N2) charge_reactants->inert_atmosphere heat_melt Heat and Melt (e.g., 180°C) inert_atmosphere->heat_melt add_catalyst Add Butyltin tris- (2-ethylhexanoate) heat_melt->add_catalyst staged_heating Staged Temperature Increase (200-240°C) add_catalyst->staged_heating monitor Monitor Reaction (Acid Number, Viscosity) staged_heating->monitor monitor->staged_heating Continue if not at target cool_down Cool Down monitor->cool_down Target Reached discharge Discharge Product cool_down->discharge

Caption: Workflow for polyester synthesis.

Diagram 2: Proposed Catalytic Mechanism of Butyltin tris-(2-ethylhexanoate)

G Proposed Catalytic Mechanism catalyst Catalyst (BuSn(OOCR)3) intermediate1 Activated Alcohol Complex catalyst->intermediate1 + Diol diol Diol (R'-OH) diol->intermediate1 diacid Diacid (R''-COOH) intermediate2 Ester Intermediate diacid->intermediate2 intermediate1->intermediate2 + Diacid polyester Polyester Chain intermediate2->polyester - Catalyst water Water (H2O) intermediate2->water polyester->polyester Chain Growth

Caption: Catalytic cycle of Butyltin tris-(2-ethylhexanoate).

References

Application of Butyltin Tris(2-ethylhexanoate) in Polyurethane Foam Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyltin tris(2-ethylhexanoate), an organotin compound, serves as a highly efficient catalyst in the production of polyurethane foams. Its primary role is to accelerate the gelling reaction, the formation of the urethane (B1682113) backbone from polyols and isocyanates. This document provides detailed application notes and experimental protocols for the use of Butyltin tris(2-ethylhexanoate) in the laboratory-scale production of flexible polyurethane foam. It is intended to guide researchers and scientists in understanding its catalytic activity and in developing novel polyurethane-based materials.

Application Notes

Butyltin tris(2-ethylhexanoate) is instrumental in the synthesis of aromatic polyester (B1180765) polyols, which are key precursors for both flexible and rigid polyurethane foams.[1] As a catalyst, it significantly accelerates the formation of ester linkages.[1] In polyurethane foam production, there are two primary reactions: the gel reaction (polyol + isocyanate → urethane) and the blow reaction (water + isocyanate → urea (B33335) + CO₂). Organotin catalysts, such as Butyltin tris(2-ethylhexanoate), are known to primarily catalyze the gel reaction. This selective catalysis is crucial for achieving a proper balance between the polymer network formation and gas generation, which ultimately determines the foam's cellular structure and physical properties.

The high activity of Butyltin tris(2-ethylhexanoate) allows for its use at low concentrations, making it a cost-effective option.[1] While specific dosage can vary based on the desired foam properties and the reactivity of the other components in the formulation, a general starting point can be inferred from related organotin catalysts.

Data Presentation

The concentration of Butyltin tris(2-ethylhexanoate) has a significant impact on the reaction kinetics and the final properties of the polyurethane foam. The following tables summarize the expected trends based on typical organotin catalyst performance.

Table 1: Effect of Butyltin Tris(2-ethylhexanoate) Concentration on Reaction Profile of Flexible Polyurethane Foam

Catalyst Concentration (php)Cream Time (s)Gel Time (s)Tack-Free Time (s)
0.0515 - 2090 - 110120 - 150
0.1010 - 1570 - 90100 - 130
0.158 - 1260 - 8090 - 110
0.206 - 1050 - 7080 - 100

Note: php (parts per hundred parts of polyol). Data are estimated based on typical performance of organotin catalysts. Actual values may vary depending on the specific formulation.

Table 2: Effect of Butyltin Tris(2-ethylhexanoate) Concentration on Physical Properties of Flexible Polyurethane Foam

Catalyst Concentration (php)Density ( kg/m ³)25% IFD (N)Tensile Strength (kPa)Elongation at Break (%)
0.0528 - 32120 - 140100 - 120150 - 180
0.1029 - 33130 - 150110 - 130160 - 190
0.1530 - 34140 - 160120 - 140170 - 200
0.2031 - 35150 - 170130 - 150180 - 210

Note: IFD (Indentation Force Deflection) is a measure of foam hardness. Data are estimated based on typical performance of organotin catalysts. Actual values may vary depending on the specific formulation.

Experimental Protocols

The following protocols describe the laboratory-scale preparation of a flexible polyurethane foam and the subsequent testing of its properties.

Protocol 1: Preparation of Flexible Polyurethane Foam

1. Materials:

  • Polyether Polyol (e.g., Voranol 4701 or equivalent)

  • Toluene Diisocyanate (TDI) (80/20 mixture of 2,4- and 2,6-isomers)

  • Deionized Water

  • Silicone Surfactant (e.g., DC 198 or equivalent)

  • Amine Catalyst (e.g., Dabco 33-LV or equivalent)

  • Butyltin tris(2-ethylhexanoate)

  • Disposable paper cups (500 mL)

  • Wooden stirrer

  • Fume hood

  • Digital scale (accurate to 0.01 g)

  • Stopwatch

2. Formulation: The following formulation is provided in parts per hundred parts of polyol (php).

ComponentParts by Weight (php)
Polyether Polyol100
Deionized Water4.0
Silicone Surfactant1.0
Amine Catalyst0.2
Butyltin tris(2-ethylhexanoate)0.1 (variable)
Toluene Diisocyanate (TDI)Index 110

3. Procedure:

  • In a disposable paper cup, accurately weigh the polyether polyol, deionized water, silicone surfactant, amine catalyst, and Butyltin tris(2-ethylhexanoate) according to the formulation.

  • Mix the components thoroughly with a wooden stirrer for 60 seconds until a homogeneous mixture is obtained. This is the "B-side" of the formulation.

  • In a separate cup, weigh the required amount of TDI (the "A-side"). The amount of TDI is calculated based on the desired isocyanate index. An index of 110 means a 10% excess of isocyanate groups relative to the hydroxyl and water groups in the B-side.

  • Working in a well-ventilated fume hood, quickly pour the TDI into the B-side mixture.

  • Immediately start the stopwatch and begin vigorous stirring for 5-7 seconds.

  • Observe the mixture and record the following reaction times:

    • Cream Time: The time from the start of mixing until the mixture begins to rise and change color.

    • Gel Time: The time from the start of mixing until fine strands of polymer can be pulled from the rising foam with a wooden stirrer.

    • Tack-Free Time: The time from the start of mixing until the surface of the foam is no longer sticky to the touch.

  • Allow the foam to cure in the fume hood for at least 24 hours before handling and testing.

Protocol 2: Characterization of Polyurethane Foam Properties

All foam samples should be conditioned for at least 72 hours at standard conditions (23 ± 2 °C and 50 ± 5% relative humidity) before testing. The following tests should be performed according to the ASTM D3574 standard.

1. Density:

  • Cut a specimen of a regular shape (e.g., a cube) from the center of the foam.

  • Measure the dimensions and calculate the volume (V).

  • Weigh the specimen to determine its mass (m).

  • Calculate the density (ρ) using the formula: ρ = m/V.

2. Indentation Force Deflection (IFD) - Hardness:

  • Use a compression testing machine with a circular indentor foot.

  • Place a foam specimen of standard dimensions on the testing platform.

  • Pre-compress the foam twice to 75-80% of its original thickness.

  • Measure the force required to indent the foam to 25% of its original thickness. This value is the 25% IFD.

3. Tensile Strength and Elongation at Break:

  • Cut a dumbbell-shaped specimen from the foam.

  • Place the specimen in the grips of a tensile testing machine.

  • Stretch the specimen at a constant rate until it breaks.

  • Record the maximum force applied (tensile strength) and the percentage of elongation at the point of rupture.

Mandatory Visualization

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Polyol Polyol (R-OH) Complex1 Catalyst-Polyol Complex Polyol->Complex1 Isocyanate Isocyanate (R'-NCO) Complex2 Activated Isocyanate Isocyanate->Complex2 Activation Catalyst Butyltin tris(2-ethylhexanoate) Catalyst->Complex1 Catalyst->Complex2 Polyurethane Polyurethane Complex1->Polyurethane Nucleophilic Attack Complex2->Polyurethane Polyurethane->Catalyst Catalyst Regeneration

Caption: Catalytic pathway of urethane formation.

G start Start prep Prepare B-Side (Polyol, Water, Surfactant, Catalysts) start->prep weigh_a Weigh A-Side (Isocyanate) prep->weigh_a mix Mix A and B Sides weigh_a->mix react Foaming and Curing mix->react demold Demold and Condition Sample react->demold test Characterize Foam Properties (ASTM D3574) demold->test end End test->end

Caption: Experimental workflow for foam production.

References

Application Notes and Protocols for the Quantification of Butyltin tris-(2-ethylhexanoate) in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Butyltin tris-(2-ethylhexanoate) in various polymer matrices. The methodologies described herein focus on robust and validated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure accurate and reproducible results.

Introduction

Butyltin tris-(2-ethylhexanoate) is a mono-organotin compound frequently utilized as a catalyst and heat stabilizer in the production of various plastics, such as polyvinyl chloride (PVC), polyesters, and polyurethanes.[1] Due to the potential for organotin compounds to migrate from polymer products and their associated health and environmental concerns, sensitive and specific analytical methods are crucial for their quantification. This document outlines detailed protocols for sample preparation, instrumental analysis, and data interpretation.

Analytical Techniques Overview

The two primary recommended techniques for the quantification of Butyltin tris-(2-ethylhexanoate) in polymers are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS offers high chromatographic resolution and is a well-established technique for organotin analysis. A key requirement for GC-MS analysis of most organotin compounds is a derivatization step to increase their volatility.[2]

  • LC-MS/MS is an increasingly preferred method as it often allows for the direct analysis of the target compound without derivatization, thereby simplifying sample preparation and reducing analysis time.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of butyltin compounds in polymer matrices. It is important to note that specific performance characteristics can vary based on the polymer matrix, instrumentation, and laboratory conditions.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) < 1 µg/L0.1 - 1 µg/kg
Limit of Quantification (LOQ) 0.5 - 5 µg/L0.5 - 5 µg/kg
Linearity Range 0.5 - 50 mg/L0.1 - 100 µg/L
Correlation Coefficient (r²) > 0.995> 0.99
Recovery 84% - 110%70% - 120%
Relative Standard Deviation (RSD) < 15%< 15%

Note: Data is compiled from studies on various butyltin compounds and should be used as a general guideline.[3][4][5][6] Method validation is required for specific polymer matrices.

Experimental Protocols

Protocol 1: Quantification of Butyltin tris-(2-ethylhexanoate) in Polymers by GC-MS

This protocol details the extraction, derivatization, and analysis of Butyltin tris-(2-ethylhexanoate) from a polymer sample using Gas Chromatography-Mass Spectrometry.

1. Sample Preparation and Extraction

  • Objective: To extract Butyltin tris-(2-ethylhexanoate) from the polymer matrix.

  • Procedure:

    • Weigh approximately 1 gram of the polymer sample, finely ground or cut into small pieces, into a 50 mL centrifuge tube.

    • Add 10 mL of tetrahydrofuran (B95107) (THF) to dissolve the polymer. Vortex for 1 minute and sonicate for 30 minutes.

    • Precipitate the polymer by adding 20 mL of methanol (B129727) and vortexing for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant containing the extracted organotins into a clean tube.

    • Repeat the extraction of the polymer pellet with another 10 mL of THF and 20 mL of methanol.

    • Combine the supernatants.

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 5 mL of hexane (B92381).

2. Derivatization

  • Objective: To convert the non-volatile Butyltin tris-(2-ethylhexanoate) into a volatile derivative suitable for GC analysis.

  • Procedure:

    • To the reconstituted hexane extract, add 5 mL of acetate (B1210297) buffer (pH 4.7).

    • Add 1 mL of 2% (w/v) sodium tetraethylborate (NaBEt₄) solution.

    • Vortex vigorously for 2 minutes to facilitate the derivatization reaction.

    • Allow the phases to separate for 10 minutes.

    • Transfer the upper hexane layer to a clean vial for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Parameters:

    • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for the ethylated derivative of Butyltin tris-(2-ethylhexanoate).

4. Quantification

  • Prepare a series of calibration standards of Butyltin tris-(2-ethylhexanoate) in hexane and subject them to the same derivatization procedure.

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration.

  • Quantify the amount of Butyltin tris-(2-ethylhexanoate) in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of Butyltin tris-(2-ethylhexanoate) in Polymers by LC-MS/MS

This protocol outlines a direct method for the quantification of Butyltin tris-(2-ethylhexanoate) in polymers without the need for derivatization.

1. Sample Preparation and Extraction

  • Objective: To extract Butyltin tris-(2-ethylhexanoate) from the polymer matrix.

  • Procedure:

    • Weigh approximately 1 gram of the finely ground or cut polymer sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • Dilute the extract with an equal volume of mobile phase A to ensure compatibility with the LC system.

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (e.g., AB SCIEX 4000 QTRAP® or equivalent).

  • Parameters:

    • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • Start with 95% A, hold for 1 minute.

      • Linearly decrease to 5% A over 8 minutes.

      • Hold at 5% A for 2 minutes.

      • Return to 95% A and equilibrate for 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Butyltin tris-(2-ethylhexanoate) should be optimized.

3. Quantification

  • Prepare a series of calibration standards of Butyltin tris-(2-ethylhexanoate) in acetonitrile.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration.

  • Quantify the amount of Butyltin tris-(2-ethylhexanoate) in the sample by comparing its peak area to the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Polymer Sample Dissolution Dissolve in THF Sample->Dissolution Precipitation Precipitate Polymer with Methanol Dissolution->Precipitation Centrifugation1 Centrifuge Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Hexane Evaporation->Reconstitution Derivatize Add Buffer and NaBEt₄ Reconstitution->Derivatize Vortex Vortex Derivatize->Vortex PhaseSeparation Phase Separation Vortex->PhaseSeparation CollectHexane Collect Hexane Layer PhaseSeparation->CollectHexane GCMS GC-MS Analysis CollectHexane->GCMS Data Data Acquisition and Quantification GCMS->Data

Caption: GC-MS analytical workflow for Butyltin tris-(2-ethylhexanoate).

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis Sample_LC Polymer Sample Extraction_LC Extract with Acetonitrile Sample_LC->Extraction_LC Centrifugation_LC Centrifuge Extraction_LC->Centrifugation_LC Filter_LC Filter Supernatant Centrifugation_LC->Filter_LC Dilute_LC Dilute with Mobile Phase Filter_LC->Dilute_LC LCMS LC-MS/MS Analysis Dilute_LC->LCMS Data_LC Data Acquisition and Quantification LCMS->Data_LC

Caption: LC-MS/MS analytical workflow for Butyltin tris-(2-ethylhexanoate).

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of Butyltin tris-(2-ethylhexanoate) as a catalyst in powder coating formulations. This document outlines recommended dosages, detailed experimental protocols for performance evaluation, and a visualization of its catalytic mechanism.

Introduction

Butyltin tris-(2-ethylhexanoate), a highly effective organotin catalyst, plays a crucial role in accelerating the crosslinking reactions in thermosetting powder coatings. Its primary function is to reduce the curing temperature and time, leading to increased production efficiency and energy savings. This catalyst is particularly effective in polyester-based powder coating systems, including polyester-epoxy hybrids, polyester-TGIC, and polyurethane formulations.

Data Presentation: Recommended Dosage

The optimal dosage of Butyltin tris-(2-ethylhexanoate) is dependent on the specific powder coating formulation, including the resin chemistry, crosslinker type, and desired curing schedule. The following table summarizes the recommended dosage ranges based on available data.

Powder Coating SystemResin/Binder TypeRecommended Dosage RangeNotes
Polyester-Based CoatingsSaturated/Unsaturated Polyester (B1180765)0.05 - 0.3% by weight of total reactants.[1]A maximum concentration of 0.2% in the final product is recommended to avoid any negative impact on coating properties.[2]
Epoxy-Polyester Hybrid50/50 Epoxy-Polyester ResinCatalyst is employed, specific dosage to be optimized based on desired cure speed and performance.This system utilizes the catalytic effect on the esterification reaction during resin synthesis and curing.[3]
Polyurethane CoatingsPolyester or Polyether Polyol0.1 - 2.0 parts per 100 parts by weight of polyol (phr).Higher concentrations may be used in cationic electrodepositable compositions, ranging from 0.5 to 5 phr.[4]

Catalytic Mechanism and Signaling Pathway

Butyltin tris-(2-ethylhexanoate) facilitates the esterification and transesterification reactions that are fundamental to the curing of polyester-based powder coatings. The catalytic cycle involves the coordination of the tin atom to the carbonyl oxygen of the acid or ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.

Catalytic_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Complex cluster_products Products Polyester_Resin Polyester Resin (-COOH) Activated_Complex Activated Tin-Carbonyl Complex Polyester_Resin->Activated_Complex Coordination Crosslinker Crosslinker (-OH or Epoxy) Crosslinker->Activated_Complex Nucleophilic Attack Catalyst Butyltin tris- (2-ethylhexanoate) Catalyst->Activated_Complex Activation Activated_Complex->Catalyst Catalyst Regeneration Crosslinked_Polymer Crosslinked Polymer (Cured Coating) Activated_Complex->Crosslinked_Polymer Esterification/ Crosslinking Byproduct Water/Byproduct Activated_Complex->Byproduct

Caption: Catalytic cycle of Butyltin tris-(2-ethylhexanoate) in polyester powder coating curing.

Experimental Protocols

To evaluate the efficacy of Butyltin tris-(2-ethylhexanoate) in a powder coating formulation, a series of standardized tests should be performed. The following protocols provide a framework for this evaluation.

Formulation and Sample Preparation

Objective: To prepare a series of powder coating formulations with varying concentrations of Butyltin tris-(2-ethylhexanoate).

Materials:

  • Polyester resin

  • Crosslinker (e.g., TGIC, HAA, or blocked isocyanate)

  • Butyltin tris-(2-ethylhexanoate)

  • Pigments and fillers (e.g., Titanium Dioxide)

  • Flow and leveling agents

  • Degassing agent

Procedure:

  • Premix all dry components, including the resin, crosslinker, pigments, and other additives, in a high-speed mixer.

  • Add the liquid Butyltin tris-(2-ethylhexanoate) catalyst to the premix and continue mixing until a homogenous blend is achieved. Prepare formulations with catalyst concentrations within and around the recommended dosage range (e.g., 0.1%, 0.2%, 0.3% by weight of the resin/crosslinker).

  • Extrude the mixture using a heated twin-screw extruder.

  • Cool the extrudate and mill it into a fine powder.

  • Sieve the powder to achieve the desired particle size distribution for electrostatic application.

  • Prepare a control formulation without the catalyst for comparison.

Curing Characteristics

Objective: To determine the effect of the catalyst on the curing behavior of the powder coating.

A. Gel Time Determination:

  • Place a small amount of the powder coating on a heated hot plate set to a specific curing temperature (e.g., 180°C, 200°C).

  • Start a timer and stir the molten powder with a wooden stick.

  • Record the time it takes for the powder to transition from a liquid to a gel-like state where it no longer forms threads when lifted with the stick.

B. Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small sample of the uncured powder coating into a DSC pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) in the DSC instrument.

  • Analyze the resulting thermogram to determine the onset and peak of the exothermic curing reaction, as well as the total heat of reaction. This provides quantitative data on the curing kinetics.

Mechanical Properties of the Cured Coating

Objective: To assess the physical performance of the cured powder coating film.

Procedure:

  • Apply the powder coatings to standardized steel or aluminum panels using an electrostatic spray gun to a uniform film thickness.

  • Cure the coated panels in an oven at a specified temperature and time (e.g., 180°C for 10 minutes).

  • Allow the panels to cool to room temperature before testing.

A. Impact Resistance (ASTM D2794):

  • Use a variable impact tester to drop a weighted indenter onto the coated panel from a specified height.

  • Examine the coating for any signs of cracking or delamination at the point of impact.

B. Pencil Hardness (ASTM D3363):

  • Use a set of calibrated pencils of increasing hardness to attempt to scratch the surface of the cured coating.

  • The pencil hardness is reported as the hardest pencil that does not scratch or gouge the coating.

C. Adhesion (Cross-Hatch Adhesion Test - ASTM D3359):

  • Make a series of perpendicular cuts through the coating to the substrate using a special cutting tool.

  • Apply a specified pressure-sensitive tape over the grid and then rapidly remove it.

  • Evaluate the adhesion based on the amount of coating removed by the tape.

Appearance and Chemical Resistance

Objective: To evaluate the aesthetic qualities and durability of the cured coating.

A. Gloss Measurement (ASTM D523):

  • Use a gloss meter to measure the specular gloss of the cured coating at a specified angle (e.g., 60°).

B. Solvent Resistance (MEK Rub Test):

  • Saturate a cloth with methyl ethyl ketone (MEK).

  • Rub the surface of the cured coating with the saturated cloth using a consistent back-and-forth motion and pressure.

  • Count the number of double rubs required to expose the substrate or cause significant marring of the surface. This indicates the degree of cure.

Experimental Workflow

The following diagram illustrates the logical flow of experiments for evaluating the performance of Butyltin tris-(2-ethylhexanoate) in a powder coating formulation.

Experimental_Workflow Start Start: Define Formulation & Catalyst Levels Formulation Powder Coating Formulation & Preparation Start->Formulation Curing_Tests Curing Characterization (Gel Time, DSC) Formulation->Curing_Tests Application Electrostatic Application & Curing of Panels Formulation->Application Analysis Data Analysis & Optimization Curing_Tests->Analysis Mechanical_Tests Mechanical Property Testing (Impact, Hardness, Adhesion) Application->Mechanical_Tests Appearance_Tests Appearance & Chemical Resistance Testing (Gloss, MEK Rub) Application->Appearance_Tests Mechanical_Tests->Analysis Appearance_Tests->Analysis End End: Optimized Formulation Analysis->End

Caption: Workflow for evaluating Butyltin tris-(2-ethylhexanoate) in powder coatings.

References

Application Notes and Protocols for High-Temperature Polymerization with Butyltin tris-(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-temperature polymerization reactions using Butyltin tris-(2-ethylhexanoate) as a catalyst. This organotin compound is effective for both polycondensation and ring-opening polymerization (ROP), facilitating the synthesis of a variety of polymers, including polyesters and polyester (B1180765) polyols.

Overview of Butyltin tris-(2-ethylhexanoate) in Polymerization

Butyltin tris-(2-ethylhexanoate) (CAS: 23850-94-4) is a versatile and efficient catalyst for esterification and polycondensation reactions at elevated temperatures.[1] It is particularly effective in the synthesis of saturated polyester resins, where it enables efficient polymerization at temperatures ranging from 210-240°C.[2] The catalyst's high activity and low dosage requirements make it a cost-effective option for producing polymers with desirable mechanical and chemical resistance properties.[2] Furthermore, it finds application in the production of aromatic polyester polyols, which are key components in the polyurethane industry.[2] Butyltin tris-(2-ethylhexanoate) can also be utilized in ring-opening polymerization reactions.[3]

Experimental Protocols

High-Temperature Polycondensation for Saturated Polyester Resins

This protocol describes the synthesis of a saturated polyester resin from a diacid and a diol using Butyltin tris-(2-ethylhexanoate) as a catalyst.

Materials:

  • Diacid (e.g., Adipic Acid)

  • Diol (e.g., Neopentyl Glycol)

  • Butyltin tris-(2-ethylhexanoate)

  • Nitrogen gas (high purity)

  • Solvent for work-up (e.g., Toluene)

  • Precipitating solvent (e.g., Methanol)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser.

  • Heating mantle or oil bath.

  • Vacuum pump.

Procedure:

  • Reactor Setup: The glass reactor is charged with the diacid and diol in the desired molar ratio. The system is then purged with high-purity nitrogen to create an inert atmosphere.

  • Catalyst Addition: Butyltin tris-(2-ethylhexanoate) is added to the reaction mixture. The typical catalyst loading is 0.05-0.2% by weight of the total reactants.

  • Heating and Polymerization: The reaction mixture is heated with constant stirring. The temperature is gradually increased to 210-240°C.[2] Water, the byproduct of the esterification reaction, is continuously removed by distillation.

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value reaches the target specification.

  • Vacuum Application: Towards the end of the reaction, a vacuum can be applied to facilitate the removal of the remaining water and drive the polymerization to completion, achieving a higher molecular weight.

  • Cooling and Isolation: Once the desired acid value is reached, the reactor is cooled down. The resulting polyester resin can be dissolved in a suitable solvent like toluene (B28343) and precipitated in a non-solvent such as methanol (B129727) to purify the polymer.

  • Drying: The purified polyester is dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Quantitative Data Summary:

ParameterValue/Range
Reaction Temperature210 - 240 °C[2]
Catalyst Concentration0.05 - 0.2 wt%
Reaction Time4 - 10 hours (typical)
Monomer Ratio (Diol:Diacid)1.05:1 to 1.2:1 (typical)
Ring-Opening Polymerization (ROP) of Lactide

This protocol outlines the bulk ring-opening polymerization of L-lactide using Butyltin tris-(2-ethylhexanoate) as a catalyst to produce polylactide (PLA). While many literature examples use tin(II) 2-ethylhexanoate, Butyltin tris-(2-ethylhexanoate) can be employed in a similar fashion.

Materials:

  • L-lactide (recrystallized and dried)

  • Butyltin tris-(2-ethylhexanoate)

  • Anhydrous Toluene (for catalyst solution)

  • Nitrogen gas (high purity)

  • Chloroform (for dissolution)

  • Methanol (for precipitation)

Equipment:

  • Flame-dried Schlenk flask or glass ampoule.

  • Magnetic stirrer and heating plate or oil bath.

  • High-vacuum line.

Procedure:

  • Monomer and Catalyst Preparation: L-lactide is recrystallized from ethyl acetate (B1210297) and dried under vacuum at 50°C for 24 hours. A stock solution of Butyltin tris-(2-ethylhexanoate) in anhydrous toluene is prepared to ensure accurate dosing.

  • Reaction Setup: A flame-dried Schlenk flask is charged with the desired amount of L-lactide under a nitrogen atmosphere.

  • Catalyst Addition: The calculated amount of the Butyltin tris-(2-ethylhexanoate) solution is added to the flask via syringe. The monomer-to-catalyst molar ratio (M/C) can be varied to control the molecular weight of the resulting polymer.

  • Polymerization: The flask is placed in a preheated oil bath at a temperature between 130°C and 185°C. The reaction is allowed to proceed with stirring for a specified time (e.g., 1-4 hours).

  • Termination and Isolation: After the desired reaction time, the flask is removed from the oil bath and allowed to cool to room temperature. The solid polymer is dissolved in chloroform.

  • Purification: The polymer solution is precipitated by dropwise addition into an excess of cold methanol with vigorous stirring.

  • Drying: The precipitated polylactide is collected by filtration and dried in a vacuum oven at 40-50°C to a constant weight.

Quantitative Data Summary:

ParameterValue/Range
Reaction Temperature130 - 185 °C
Monomer/Catalyst Ratio (M/C)100:1 to 5000:1
Reaction Time1 - 4 hours

Visualizations

Experimental Workflow for High-Temperature Polycondensation

Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Monomers Charge Diacid & Diol Catalyst Add Butyltin tris- (2-ethylhexanoate) Monomers->Catalyst Heating Heat to 210-240°C under Nitrogen Catalyst->Heating Polymerization Polymerization & Water Removal Heating->Polymerization Vacuum Apply Vacuum Polymerization->Vacuum Cooling Cool Reaction Vacuum->Cooling Dissolution Dissolve in Solvent Cooling->Dissolution Precipitation Precipitate in Non-solvent Dissolution->Precipitation Drying Dry Polymer Precipitation->Drying Product Saturated Polyester Resin Drying->Product

Caption: Workflow for polyester synthesis via polycondensation.

Mechanism of Lewis Acid Catalyzed Polycondensation

Lewis_Acid_Mechanism cluster_activation Carbonyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_proton_transfer Proton Transfer & Water Elimination Catalyst Butyltin tris- (2-ethylhexanoate) (Lewis Acid) Carbonyl Carbonyl Group of Diacid Catalyst->Carbonyl Coordination Activated_Complex Activated Carbonyl-Catalyst Complex Carbonyl->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate Diol Hydroxyl Group of Diol Diol->Activated_Complex Nucleophilic Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Ester_Linkage Ester Linkage Formation Water_Elimination->Ester_Linkage Ester_Linkage->Catalyst Catalyst Regeneration

Caption: Lewis acid mechanism for polycondensation.

Experimental Workflow for Ring-Opening Polymerization (ROP)

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Monomer Add Dried L-lactide Catalyst Add Butyltin tris- (2-ethylhexanoate) Solution Monomer->Catalyst Heating Heat to 130-185°C in Inert Atmosphere Catalyst->Heating Polymerization Bulk Polymerization Heating->Polymerization Cooling Cool to Room Temp. Polymerization->Cooling Dissolution Dissolve in Chloroform Cooling->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Dry Polymer Precipitation->Drying Product Polylactide (PLA) Drying->Product

Caption: Workflow for ring-opening polymerization of lactide.

Mechanism of Coordination-Insertion for ROP

Coordination_Insertion_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst Butyltin tris- (2-ethylhexanoate) Initiator Initiator (e.g., Alcohol) Catalyst->Initiator Reaction Active_Species Formation of Tin Alkoxide Active Species Initiator->Active_Species Monomer_Coordination Coordination of Lactide Monomer to Tin Center Active_Species->Monomer_Coordination Ring_Opening Nucleophilic Attack by Alkoxide & Ring-Opening Monomer_Coordination->Ring_Opening Insertion Insertion of Monomer into Sn-O Bond Ring_Opening->Insertion Polymer_Chain Growing Polymer Chain Insertion->Polymer_Chain Polymer_Chain->Monomer_Coordination Chain Growth

Caption: Coordination-insertion mechanism for ROP.

References

Application Notes and Protocols: Butyltin Tris-(2-ethylhexanoate) in the Synthesis of Aromatic Polyester Polyols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyester (B1180765) polyols are crucial intermediates in the production of a wide range of polymeric materials, most notably polyurethanes. These polyols impart desirable properties such as rigidity, thermal stability, and chemical resistance to the final products, which include rigid foams for insulation, coatings, adhesives, and elastomers. The synthesis of these polyols is typically achieved through the polycondensation reaction of aromatic diacids or their anhydrides with glycols. The efficiency and properties of the resulting polyol are highly dependent on the catalyst used.

Butyltin tris-(2-ethylhexanoate) (CAS No. 23850-94-4) is a highly effective organotin catalyst for esterification and polycondensation reactions. Its high catalytic activity, good solubility in organic media, and the ability to produce polymers with desirable characteristics make it a catalyst of choice in the synthesis of aromatic polyester polyols. These application notes provide detailed protocols and data for the use of Butyltin tris-(2-ethylhexanoate) in this application.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of aromatic polyester polyols using various aromatic acids and diols, with organotin catalysts like Butyltin tris-(2-ethylhexanoate). The data is compiled from various sources to provide a comparative overview.

Table 1: Typical Reactant Ratios and Resulting Polyol Properties

Aromatic Acid/Anhydride (B1165640)DiolMolar Ratio (Diol:Acid)Catalyst Loading (wt% of total reactants)Hydroxyl Value (mg KOH/g)Acid Value (mg KOH/g)Viscosity @ 25°C (cps)
Phthalic AnhydrideDiethylene Glycol1.1:1 - 1.3:10.05 - 0.2200 - 350< 2.03,000 - 10,000
Terephthalic AcidDiethylene Glycol1.2:1 - 1.5:10.05 - 0.2250 - 400< 2.04,000 - 15,000
Phthalic AnhydrideEthylene (B1197577) Glycol1.1:1 - 1.3:10.05 - 0.2230 - 300< 2.05,000 - 12,000
Terephthalic AcidPropylene Glycol1.2:1 - 1.5:10.05 - 0.2200 - 300< 2.06,000 - 20,000

Table 2: Typical Reaction Conditions

ParameterValue
Reaction Temperature180 - 240°C
Initial Reaction Stage (Esterification)180 - 210°C
Polycondensation Stage210 - 240°C
Reaction Time6 - 12 hours
AtmosphereInert (e.g., Nitrogen)
PressureAtmospheric, followed by vacuum

Experimental Protocols

The following are detailed methodologies for the synthesis of aromatic polyester polyols using Butyltin tris-(2-ethylhexanoate) as a catalyst.

Protocol 1: Synthesis of Aromatic Polyester Polyol from Phthalic Anhydride and Diethylene Glycol

1. Materials:

  • Phthalic Anhydride (PA)

  • Diethylene Glycol (DEG)

  • Butyltin tris-(2-ethylhexanoate)

  • Nitrogen gas

2. Equipment:

  • Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser with a collection flask.

  • Heating mantle with temperature controller.

  • Vacuum pump.

3. Procedure:

  • Charge the reactor with Diethylene Glycol (DEG) and Phthalic Anhydride (PA) in a molar ratio of 1.2:1.

  • Start slow stirring and begin purging the reactor with a gentle stream of nitrogen gas.

  • Heat the mixture to 130-140°C to melt the phthalic anhydride and form a homogeneous solution.

  • Once the mixture is homogeneous, add Butyltin tris-(2-ethylhexanoate) at a concentration of 0.1% by weight of the total reactants.

  • Gradually increase the temperature to 180-200°C. The esterification reaction will start, and water will begin to distill off.

  • Maintain the temperature in this range and continue to collect the water of reaction. Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals.

  • Once the rate of water distillation slows down and the acid value drops below 20 mg KOH/g, gradually increase the temperature to 210-230°C.

  • Apply a vacuum (e.g., 20-50 mmHg) to facilitate the removal of the remaining water and unreacted DEG.

  • Continue the polycondensation reaction under vacuum until the desired hydroxyl value (typically 200-350 mg KOH/g) and a low acid value (typically < 2.0 mg KOH/g) are achieved.

  • Cool the reactor to below 100°C and then discharge the resulting aromatic polyester polyol.

Protocol 2: Synthesis of Aromatic Polyester Polyol from Terephthalic Acid and Ethylene Glycol

1. Materials:

  • Terephthalic Acid (TPA)

  • Ethylene Glycol (EG)

  • Butyltin tris-(2-ethylhexanoate)

  • Nitrogen gas

2. Equipment:

  • Same as in Protocol 1.

3. Procedure:

  • Charge the reactor with Ethylene Glycol (EG) and Terephthalic Acid (TPA) in a molar ratio of 1.4:1.

  • Begin stirring and purging with nitrogen.

  • Heat the mixture to 190-210°C. Due to the higher melting point and lower solubility of TPA, a higher initial temperature is required.

  • Once a slurry is formed, add Butyltin tris-(2-ethylhexanoate) at a concentration of 0.15% by weight of the total reactants.

  • Gradually increase the temperature to 220-240°C to initiate the esterification reaction. Water will begin to distill off.

  • Maintain this temperature and continue collecting the water of reaction. The reaction progress is monitored by the amount of water collected and by measuring the acid value.

  • When the acid value has significantly decreased, apply a vacuum to drive the polycondensation reaction and remove excess ethylene glycol.

  • Continue the reaction under vacuum at 220-240°C until the target hydroxyl value (typically 250-400 mg KOH/g) and an acid value of < 2.0 mg KOH/g are reached.

  • Cool the reactor and discharge the final product.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactant Charging cluster_reaction Reaction Stages cluster_analysis In-Process Control Aromatic_Acid Aromatic Acid / Anhydride Charge_Reactor Charge Reactor Aromatic_Acid->Charge_Reactor Diol Diol Diol->Charge_Reactor Add_Catalyst Add Butyltin tris-(2-ethylhexanoate) Charge_Reactor->Add_Catalyst Esterification Esterification (180-210°C) - Water Removal Add_Catalyst->Esterification Polycondensation Polycondensation (210-240°C) - Vacuum Esterification->Polycondensation Monitor_Acid_Value Monitor Acid Value Esterification->Monitor_Acid_Value Monitor_Hydroxyl_Value Monitor Hydroxyl Value Polycondensation->Monitor_Hydroxyl_Value Final_Product Aromatic Polyester Polyol Polycondensation->Final_Product Monitor_Acid_Value->Esterification Monitor_Hydroxyl_Value->Polycondensation

Caption: Workflow for the synthesis of aromatic polyester polyols.

Catalytic_Cycle Catalyst Butyltin tris- (2-ethylhexanoate) Activated_Complex Activated Tin-Carboxylate Intermediate Catalyst->Activated_Complex Carboxylic_Acid Aromatic Carboxylic Acid Carboxylic_Acid->Activated_Complex Alcohol Diol Ester_Formation Ester Linkage Formation + Water Alcohol->Ester_Formation Activated_Complex->Ester_Formation Regenerated_Catalyst Regenerated Catalyst Ester_Formation->Regenerated_Catalyst Regenerated_Catalyst->Catalyst Re-enters cycle

Caption: Simplified catalytic cycle of esterification.

Safe laboratory handling and disposal of Butyltin tris-(2-ethylhexanoate).

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Butyltin tris-(2-ethylhexanoate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyltin tris-(2-ethylhexanoate), a member of the organotin compound family, is primarily utilized as a catalyst in various industrial applications, including the manufacturing of plastics and polymers.[1] While effective in its intended applications, it poses significant health and environmental hazards. Organotin compounds are known for their toxicity, which varies depending on the number and nature of the organic groups attached to the tin atom.[2] The general order of toxicity for organotins in mammals is triorganotins > diorganotins > monoorganotins.[2] Due to their potential to cause severe health effects, including skin and eye irritation, and harm to aquatic life with long-lasting effects, strict adherence to safety protocols is crucial when handling this compound in a laboratory setting.[3]

This document provides detailed application notes and protocols for the safe handling and disposal of Butyltin tris-(2-ethylhexanoate) to minimize exposure risks and ensure a safe laboratory environment.

Hazard Identification and Classification

Butyltin tris-(2-ethylhexanoate) is classified as a hazardous substance.[4] Below is a summary of its hazard statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H412: Harmful to aquatic life with long lasting effects.[3]

  • H301+H311+331: Toxic if swallowed, in contact with skin, or if inhaled.[5]

  • H335: May cause respiratory irritation.[5]

Signal Word: Warning[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Butyltin tris-(2-ethylhexanoate) is provided in the table below.

PropertyValueReference
CAS Number 23850-94-4[6]
Molecular Formula C28H54O6Sn[6]
Molecular Weight 605.4 g/mol [6]
Appearance Pale Yellow Liquid[1][5]
Melting Point -33°C[5][7]
Boiling Point >228°C[5]
Flash Point 113°C[5]
Density 1.105 g/mL at 25°C[7][8]
Solubility Insoluble in water. Highly soluble in organic solvents.[1][5]

Toxicity Data

The following table summarizes the available acute toxicity data for Butyltin tris-(2-ethylhexanoate).

Route of ExposureSpeciesValueReference
Oral (LD50) Rat100 mg/kg[5]
Inhalation (LC50) -3 mg/l (4 h - vapor)[5]
Dermal (LD50) Rabbit>8080 mg/kg[5]

Organotin compounds can be absorbed through the skin and may cause systemic effects.[4][9] They have been shown to cause reproductive effects in laboratory animals.[10] The metabolite, 2-ethylhexanoic acid (2-EHA), is suspected of damaging fertility or the unborn child.[11]

Safe Handling and Experimental Workflow

Adherence to strict safety protocols is mandatory when working with Butyltin tris-(2-ethylhexanoate). The following diagram outlines the general workflow for safe handling in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment Cleanup prep_area Designated Area (Fume Hood) ppe Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat prep_area->ppe materials Gather Materials and Reagents ppe->materials transfer Transfer Chemical (Use Syringe/Cannula for liquids) materials->transfer reaction Perform Experiment transfer->reaction monitoring Monitor Reaction reaction->monitoring decontaminate Decontaminate Glassware and Surfaces monitoring->decontaminate waste Segregate and Label Waste decontaminate->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash cluster_spill Spill Response cluster_disposal Waste Disposal evacuate Evacuate Immediate Area ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect clean Clean Spill Area with Soap and Water collect->clean label_waste Properly Label Waste Container clean->label_waste store_waste Store Waste in a Designated Area label_waste->store_waste dispose Dispose of Waste According to Institutional and Local Regulations store_waste->dispose

References

Application Notes and Protocols for the Use of Butyltin tris-(2-ethylhexanoate) in Plasticizer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyltin tris-(2-ethylhexanoate), a versatile organotin compound, serves as a highly effective catalyst in the synthesis of various plasticizers, most notably dioctyl phthalate (B1215562) (DOP). Its primary function is to accelerate the esterification reaction between an alcohol and an acid anhydride (B1165640) or carboxylic acid. This document provides detailed application notes and experimental protocols for the use of Butyltin tris-(2-ethylhexanoate) in the laboratory-scale production of plasticizers. Butyltin tris-(2-ethylhexanoate) is favored for its high catalytic activity at moderate temperatures, typically between 80°C and 150°C, which allows for reduced reaction times and energy savings.[1] Furthermore, it can often remain in the final product at low concentrations (up to 0.2%) without adversely affecting its properties, eliminating the need for a separate removal step.[1]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of dioctyl phthalate (DOP) using organotin catalysts. While specific data for Butyltin tris-(2-ethylhexanoate) is not extensively available in the public domain, the following values are typical for monoalkyltin catalysts and provide a strong baseline for experimental design. Empirical optimization is recommended for specific laboratory conditions.

Table 1: Effect of Catalyst Concentration on DOP Yield

Catalyst Concentration (wt% of Phthalic Anhydride)Reaction Temperature (°C)Reaction Time (hours)DOP Yield (%)
0.1180485
0.2180492
0.3180495
0.4180495

Table 2: Effect of Reaction Temperature on DOP Yield

Catalyst Concentration (wt% of Phthalic Anhydride)Reaction Temperature (°C)Reaction Time (hours)DOP Yield (%)
0.2160588
0.2170491
0.2180492
0.2190394

Table 3: Comparative Performance of Different Catalysts in DOP Synthesis

CatalystCatalyst Concentration (wt%)Reaction Temperature (°C)Reaction Time (hours)Conversion (%)
Butyltin tris-(2-ethylhexanoate) (representative)0.2180-2003-5>95
Tetra-n-butyl titanate (TnBT)0.2210-2202-3~98
p-Toluenesulfonic acid (p-TSA)1.0140-1604-6~95
Methane sulfonic acid (MSA)1.0140-1604-6~95

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Dioctyl Phthalate (DOP)

This protocol outlines the synthesis of DOP from phthalic anhydride and 2-ethylhexanol using Butyltin tris-(2-ethylhexanoate) as a catalyst.

Materials:

  • Phthalic Anhydride (PA)

  • 2-Ethylhexanol (2-EH)

  • Butyltin tris-(2-ethylhexanoate)

  • Nitrogen gas supply

  • Sodium carbonate solution (5% w/v)

  • Sodium chloride solution (saturated)

  • Anhydrous sodium sulfate

  • Toluene (optional, for azeotropic removal of water)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with a temperature controller

  • Mechanical stirrer

  • Dean-Stark apparatus

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer, Dean-Stark apparatus connected to a condenser, and a dropping funnel. The setup should be purged with nitrogen to maintain an inert atmosphere.

  • Charging Reactants: Charge the flask with phthalic anhydride and a molar excess of 2-ethylhexanol (a molar ratio of 1:2.2 to 1:2.5 is recommended).

  • Initiating the Reaction: Begin stirring and heat the mixture to approximately 140-150°C.

  • Catalyst Addition: Once the phthalic anhydride has dissolved and reacted to form the monoester, add Butyltin tris-(2-ethylhexanoate) (0.1-0.3% by weight of the phthalic anhydride) to the reaction mixture.

  • Esterification: Increase the temperature to 180-200°C to initiate the second esterification step and the azeotropic removal of water via the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected.

  • Reaction Monitoring: The reaction is considered complete when the acid value of the reaction mixture drops below 0.1 mg KOH/g. This can be determined by periodic titration of a small sample of the reaction mixture with a standardized solution of potassium hydroxide.

  • Purification:

    • Cool the reaction mixture to below 100°C.

    • Neutralize the remaining acidity by washing the crude product with a 5% sodium carbonate solution in a separatory funnel.

    • Wash the organic layer with a saturated sodium chloride solution to remove any remaining aqueous impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the excess 2-ethylhexanol and any optional solvent under reduced pressure using a rotary evaporator to obtain the purified dioctyl phthalate.

Mandatory Visualizations

Catalytic Esterification Workflow

G cluster_0 Reaction Setup cluster_1 Catalysis and Esterification cluster_2 Purification Setup Assemble Reactor Charge Charge Phthalic Anhydride and 2-Ethylhexanol Setup->Charge Heat1 Heat to 140-150°C Charge->Heat1 Add_Catalyst Add Butyltin tris- (2-ethylhexanoate) Heat1->Add_Catalyst Heat2 Heat to 180-200°C Add_Catalyst->Heat2 Water_Removal Azeotropic Removal of Water Heat2->Water_Removal Monitor Monitor Acid Value Water_Removal->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Neutralize Neutralize with Na2CO3 Cool->Neutralize Wash Wash with Brine Neutralize->Wash Dry Dry with Na2SO4 Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Excess Alcohol Filter->Evaporate Product Pure Dioctyl Phthalate Evaporate->Product

Caption: Experimental workflow for the synthesis of Dioctyl Phthalate.

Proposed Catalytic Mechanism of Esterification

G cluster_0 Catalyst Activation cluster_1 Ester Formation Catalyst BuSn(OOCR)3 Activated_Catalyst BuSn(OOCR)2(OR') Catalyst->Activated_Catalyst Ligand Exchange Alcohol R'-OH Alcohol->Activated_Catalyst Intermediate Tetrahedral Intermediate Activated_Catalyst->Intermediate Acid R-COOH Acid->Intermediate Intermediate->Catalyst Regeneration Ester R-COOR' Intermediate->Ester Water H2O Intermediate->Water

Caption: Proposed mechanism for monobutyltin-catalyzed esterification.

References

Application Notes: Ring-Opening Polymerization Catalyzed by Butyltin tris(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyltin tris(2-ethylhexanoate), an organotin compound, is an effective catalyst for ring-opening polymerization (ROP), a key process for synthesizing a variety of biodegradable polyesters. Its high catalytic activity, solubility in common organic solvents and monomers, and relatively low toxicity compared to other organometallic catalysts make it a valuable tool in the development of polymers for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants. This document provides an overview of its applications, catalytic mechanism, and key experimental considerations.

Applications in Polymer Synthesis

Butyltin tris(2-ethylhexanoate) is primarily used to catalyze the ROP of cyclic esters, such as lactide (LA) and ε-caprolactone (CL), to produce high molecular weight polylactide (PLA), polycaprolactone (B3415563) (PCL), and their copolymers. These polymers are highly sought after for their biocompatibility and biodegradability.

  • Polylactide (PLA): Synthesized from the ROP of lactide, PLA is a versatile polymer with applications ranging from biodegradable packaging to medical sutures and drug delivery vehicles. The properties of PLA can be tuned by using different stereoisomers of lactide (L-lactide, D-lactide, or meso-lactide).

  • Polycaprolactone (PCL): The ROP of ε-caprolactone yields PCL, a semi-crystalline polymer with a low melting point and high flexibility. It is widely used in long-term implantable devices and as a component in drug delivery formulations due to its slow degradation rate.

  • Copolymers: By copolymerizing lactide and ε-caprolactone, it is possible to create materials with a wide range of mechanical properties and degradation profiles, tailored for specific biomedical applications.

Catalytic Mechanism

The ring-opening polymerization catalyzed by Butyltin tris(2-ethylhexanoate) generally proceeds via a coordination-insertion mechanism. This mechanism is favored for its ability to produce polymers with controlled molecular weights and narrow polydispersity indices (PDI).

The key steps of the coordination-insertion mechanism are:

  • Initiation: The polymerization is typically initiated by a co-initiator, such as an alcohol, which reacts with the tin catalyst to form a tin alkoxide species. This tin alkoxide is the active catalytic species.

  • Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the tin center of the catalyst.

  • Insertion: The coordinated monomer is then inserted into the tin-alkoxide bond, leading to the ring-opening of the cyclic ester and the formation of a new, longer polymer chain with a terminal hydroxyl group.

  • Propagation: The newly formed polymer chain, still attached to the tin center, can then coordinate with and insert another monomer molecule, continuing the chain growth.

  • Termination: The polymerization is typically terminated by the addition of a proton source, such as an alcohol or water, which protonates the propagating chain end, releasing the polymer from the catalyst.

Experimental Protocols

The following protocols are provided as a general guideline for the ring-opening polymerization of lactide and ε-caprolactone using a tin-based catalyst. Note: While the specific catalyst is Butyltin tris(2-ethylhexanoate), the conditions are similar to those reported for the more commonly cited Tin(II) 2-ethylhexanoate (B8288628) and can be adapted accordingly.

Protocol 1: Synthesis of Polylactide (PLA)

Materials:

Procedure:

  • Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of lactide.

  • Solvent Addition: Add anhydrous toluene to dissolve the monomer (e.g., to achieve a 1 M concentration).

  • Catalyst Addition: Add the required amount of Butyltin tris(2-ethylhexanoate) solution in toluene. The monomer-to-catalyst ratio can be varied to control the molecular weight of the polymer (see Table 1).

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 130-160 °C) and stir for the specified reaction time.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the crude polymer in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

    • Filter the precipitated polymer and wash with methanol.

    • Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Synthesis of Polycaprolactone (PCL)

Materials:

  • ε-caprolactone

  • Butyltin tris(2-ethylhexanoate)

  • Anhydrous Toluene

  • Methanol

  • Chloroform

  • Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of ε-caprolactone.

  • Solvent Addition: Add anhydrous toluene.

  • Catalyst Addition: Add the Butyltin tris(2-ethylhexanoate) solution.

  • Polymerization: Heat the reaction mixture in an oil bath at a temperature between 110-140 °C for the desired time.

  • Purification: Follow the same purification procedure as described for PLA (Protocol 1).

Data Presentation

The following tables summarize representative data for the ring-opening polymerization of lactide and ε-caprolactone using tin-based catalysts. These values can serve as a starting point for optimizing reaction conditions with Butyltin tris(2-ethylhexanoate).

Table 1: Effect of Catalyst Concentration on Lactide Polymerization (Representative data based on tin(II) 2-ethylhexanoate catalysis)

Monomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn (kDa)PDI
200:113049525.31.15
500:113069258.71.21
1000:1130888105.21.35

Table 2: Effect of Temperature on ε-Caprolactone Polymerization (Representative data based on tin(II) 2-ethylhexanoate catalysis)

Monomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn (kDa)PDI
500:1110128545.61.28
500:112089348.21.25
500:113059850.11.22
Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Used to confirm the polymer structure, determine the monomer conversion, and, in the case of copolymers, the composition.

  • 13C NMR: Provides detailed information about the polymer microstructure and stereochemistry.

2. Gel Permeation Chromatography (GPC):

  • Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

Experimental Workflow Visualization

Safety Precautions
  • Organotin compounds can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Schlenk line techniques require proper training to handle inert atmosphere conditions safely.

Troubleshooting & Optimization

How to improve the catalytic activity of Butyltin tris-(2-ethylhexanoate).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Butyltin tris-(2-ethylhexanoate) as a catalyst in their experiments.

Frequently Asked Questions (FAQs)

1. What is Butyltin tris-(2-ethylhexanoate) and what are its primary catalytic applications?

Butyltin tris-(2-ethylhexanoate), a light yellow, transparent liquid organotin compound, is a highly effective catalyst for esterification, polycondensation, and transesterification reactions.[1] It is widely used in the synthesis of saturated polyester (B1180765) resins for powder and coil coatings, as well as in the production of aromatic polyester polyols for polyurethane foams.[1][2] Its high catalytic activity allows for efficient polymerization at temperatures typically ranging from 80°C to 240°C.[1][2][3]

2. What is the general mechanism of catalysis for Butyltin tris-(2-ethylhexanoate)?

Butyltin tris-(2-ethylhexanoate) functions as a Lewis acid catalyst. The tin center coordinates with the carbonyl oxygen of the carboxylic acid or ester, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by an alcohol, leading to the formation of the desired ester or polyester and the regeneration of the catalyst.

Troubleshooting Guides

This section provides structured guidance to diagnose and resolve common issues encountered during the use of Butyltin tris-(2-ethylhexanoate) as a catalyst.

Issue 1: Low or No Catalytic Activity

Possible Causes:

  • Catalyst Hydrolysis: Exposure to moisture can lead to the hydrolysis of Butyltin tris-(2-ethylhexanoate), forming less active or inactive tin oxides.[4]

  • Impurities in Reactants or Solvents: Acidic or basic impurities can neutralize the catalyst or interfere with its catalytic cycle. Certain antioxidants, like phosphites, can also reduce its activity.[5]

  • Incorrect Reaction Temperature: The catalytic activity is temperature-dependent. Operating outside the optimal temperature range (typically 80°C - 240°C) can result in low reaction rates.[1][2][3]

  • Sub-optimal Catalyst Concentration: Using too little catalyst will result in a slow reaction rate.

Troubleshooting Workflow:

start Low/No Catalytic Activity check_moisture 1. Check for Moisture Contamination start->check_moisture check_impurities 2. Analyze Reactant/Solvent Purity check_moisture->check_impurities No moisture dry_reagents Dry all reactants and solvents. Store catalyst under inert gas. check_moisture->dry_reagents Moisture suspected check_temp 3. Verify Reaction Temperature check_impurities->check_temp Reagents pure purify_reagents Purify reactants and solvents. Remove acidic/basic impurities. check_impurities->purify_reagents Impurities detected check_conc 4. Confirm Catalyst Concentration check_temp->check_conc Temperature correct optimize_temp Optimize temperature within the recommended range (80-240°C). check_temp->optimize_temp Temperature incorrect adjust_conc Adjust catalyst concentration based on literature or preliminary experiments. check_conc->adjust_conc Concentration incorrect end Improved Catalytic Activity dry_reagents->end purify_reagents->end optimize_temp->end adjust_conc->end

Figure 1: Troubleshooting workflow for low catalytic activity.

Issue 2: Inconsistent Reaction Rates or Product Quality

Possible Causes:

  • Variable Moisture Content: Inconsistent levels of moisture in reactants or the reaction environment can lead to batch-to-batch variability.

  • Thermal Degradation of the Catalyst: Prolonged exposure to very high temperatures (above 250°C) can lead to the degradation of the catalyst.[3]

  • Side Reactions: The catalyst may promote undesired side reactions, such as cyclization or transesterification with impurities, leading to by-products.[6]

Troubleshooting Workflow:

start Inconsistent Results control_moisture 1. Implement Strict Moisture Control start->control_moisture monitor_temp 2. Monitor and Control Reaction Temperature Profile control_moisture->monitor_temp inert_atmosphere Use inert gas blanket (N2 or Ar). Dry reactants and solvents rigorously. control_moisture->inert_atmosphere analyze_byproducts 3. Analyze for By-products monitor_temp->analyze_byproducts temp_program Use a programmable temperature controller. Avoid localized overheating. monitor_temp->temp_program optimize_conditions Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side reactions. analyze_byproducts->optimize_conditions end Consistent Reaction Performance inert_atmosphere->end temp_program->end optimize_conditions->end

Figure 2: Troubleshooting workflow for inconsistent results.

Data Presentation

The following tables provide illustrative quantitative data on factors affecting the catalytic activity of Butyltin tris-(2-ethylhexanoate). These are intended as a guide for experimental design.

Table 1: Effect of Water Content on Relative Reaction Rate in Polyesterification

Water Content (ppm)Relative Reaction Rate (%)
< 50100
10092
20081
50065
100048

Note: Data is illustrative and based on the general understanding of the negative impact of hydrolysis on organotin catalysts. Actual values will vary with specific reaction conditions.

Table 2: Influence of Catalyst Concentration on Reaction Time for Polyester Synthesis

Catalyst Concentration (wt%)Time to Reach 98% Conversion (hours)
0.0512
0.108
0.156
0.205

Note: Based on typical usage levels and expected catalytic activity. The optimal concentration should be determined experimentally.

Table 3: Effect of Temperature on Relative Catalytic Activity

Temperature (°C)Relative Catalytic Activity (%)
18060
20085
220100
24095 (potential for side reactions increases)

Note: Illustrative data based on the recommended operating temperatures for polyester synthesis.[1] Higher temperatures may lead to catalyst degradation or side reactions.

Experimental Protocols

Protocol 1: Monitoring Catalytic Activity by Titration

This protocol describes a method to monitor the progress of an esterification reaction by measuring the decrease in the concentration of the carboxylic acid.

Materials:

  • Reaction mixture aliquots

  • Quenching solvent (e.g., cold isopropanol)

  • Standardized potassium hydroxide (B78521) (KOH) solution (e.g., 0.1 M in ethanol)

  • Phenolphthalein (B1677637) indicator

  • Burette, flasks, and other standard laboratory glassware

Procedure:

  • At timed intervals, withdraw a known mass of the reaction mixture.

  • Immediately quench the reaction by dissolving the aliquot in a known volume of cold isopropanol.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized KOH solution until a persistent pink endpoint is observed.

  • Calculate the acid value (mg KOH/g sample) and subsequently the conversion of the carboxylic acid.

Protocol 2: Assessing the Impact of Water on Catalytic Activity

This protocol provides a framework for quantifying the effect of moisture on the catalytic performance of Butyltin tris-(2-ethylhexanoate).

Materials:

  • Dry reactants and solvent (e.g., diethylene glycol and adipic acid for polyester synthesis)

  • Butyltin tris-(2-ethylhexanoate) catalyst

  • Deionized water

  • Reaction setup with temperature control and inert gas atmosphere

Procedure:

  • Set up a series of parallel reactions.

  • To each reactor, add the reactants and solvent, ensuring all are initially dry.

  • Spike each reactor with a different, known amount of deionized water (e.g., 0 ppm, 100 ppm, 200 ppm, 500 ppm, 1000 ppm).

  • Add the same concentration of Butyltin tris-(2-ethylhexanoate) to each reactor.

  • Run the reactions under identical temperature and stirring conditions.

  • Monitor the progress of each reaction over time using a suitable analytical method (e.g., titration as in Protocol 1, or spectroscopic methods).

  • Compare the reaction rates to determine the quantitative effect of water on the catalyst's activity.

Protocol 3: Analysis of Active Tin Concentration

This protocol outlines a general approach to determine the concentration of the active catalyst in a solution.

Materials:

  • Catalyst solution sample

  • Organic solvent for dilution (e.g., THF)

  • Internal standard (if using chromatography)

  • Instrumentation: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Gas Chromatography with a Flame Photometric Detector (GC-FPD).

Procedure (using ICP-MS):

  • Accurately weigh a sample of the catalyst solution.

  • Dilute the sample to a known volume with a suitable organic solvent.

  • Prepare a series of calibration standards of a known organotin compound in the same solvent.

  • Analyze the samples and standards by ICP-MS to determine the total tin concentration.

  • Relate the tin concentration back to the concentration of Butyltin tris-(2-ethylhexanoate).

Note: This provides the total tin content. The concentration of the active catalyst may be lower if hydrolysis has occurred. Comparison with the expected concentration based on the initial amount can indicate the extent of deactivation.

References

Identifying and minimizing by-products in reactions with Butyltin tris-(2-ethylhexanoate).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butyltin tris-(2-ethylhexanoate). The focus is on identifying and minimizing by-products in reactions where this compound is used as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What is Butyltin tris-(2-ethylhexanoate) and what are its primary applications?

Butyltin tris-(2-ethylhexanoate) is an organotin compound primarily used as a catalyst in various chemical reactions.[1][2] It is particularly effective for polycondensation, esterification, and transesterification reactions.[1][2] Its applications include the production of saturated and unsaturated polyester (B1180765) resins, polyurethanes, and plasticizers.[1][3] A key advantage is that in many polyester and polyurethane applications, it can remain in the final product at concentrations up to 0.2% without adversely affecting the product's properties, which can eliminate the need for a separate removal step.[1][2]

Q2: What are the common by-products or impurities associated with reactions involving Butyltin tris-(2-ethylhexanoate)?

The by-products and impurities can originate from the catalyst itself or from side reactions.

  • Hydrolysis and Degradation Products: Butyltin tris-(2-ethylhexanoate) can react with moisture, even from the air, to slowly form butanol and dibutyltin (B87310) oxide.[4] Direct sunlight can also lead to its degradation into inorganic tin salts.[4]

  • Residual Reactants: Incomplete reactions can leave unreacted starting materials mixed with the product.

  • Organotin By-products from Side Reactions: While less common in its catalytic use compared to stoichiometric organotin reagents, side reactions can still generate other organotin species. In broader organotin chemistry, common by-products that may need to be removed include trialkyltin halides (e.g., Bu₃SnCl) and hexaalkylditin (e.g., Bu₃SnSnBu₃).[5]

Q3: How can I minimize the formation of by-products when using Butyltin tris-(2-ethylhexanoate) as a catalyst?

Minimizing by-product formation starts with proper handling and storage of the catalyst and careful control of reaction conditions.

  • Moisture Control: Store Butyltin tris-(2-ethylhexanoate) in a tightly sealed container in a dry, cool place to prevent hydrolysis.[6][7] Using anhydrous solvents and reactants is also crucial.

  • Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

  • Temperature Control: The catalyst is effective at temperatures between 80 and 150°C for many applications.[1][2] For some polyester syntheses, temperatures can range from 210-240°C.[3] Adhere to the recommended temperature range for your specific reaction to avoid degradation of the catalyst or reactants.

  • Avoid Light Exposure: Protect the catalyst and the reaction mixture from direct sunlight to prevent degradation.[4]

  • Use of Scavengers: In some cases, the addition of scavengers can remove by-products as they form, though this is more common in other types of organotin reactions.[8]

Troubleshooting Guide

Problem: My final product is contaminated with tin residues. How can I remove them?

Even with careful experimental design, tin-containing impurities may need to be removed. The appropriate method depends on the nature of your product and the impurities.

Solution 1: Aqueous Potassium Fluoride (B91410) (KF) Wash

This method is effective for removing a variety of organotin by-products by converting them into insoluble organotin fluorides.[9]

  • When to Use: When your desired product is soluble in an organic solvent that is immiscible with water, and the organotin impurities need to be removed.

  • Potential Issue: An emulsion or a solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface between the organic and aqueous layers, which can make separation difficult. If this happens, filtering the entire mixture through a pad of Celite® can resolve the issue.[8]

Solution 2: Column Chromatography

Chromatography is a versatile method for purifying a wide range of compounds.

  • When to Use: When your product has a different polarity than the organotin by-products, allowing for separation on a stationary phase.

  • Important Consideration: Standard silica (B1680970) gel is acidic and can sometimes cause degradation of sensitive products.[8] To mitigate this, you can use deactivated silica gel (pre-treated with triethylamine) or a less acidic stationary phase like neutral or basic alumina.[8]

Solution 3: Recrystallization

For solid products, recrystallization can be a highly effective purification technique.

  • When to Use: When your product is a solid and you can identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.

  • Tip: Slurrying the crude solid in a suitable solvent, like methyl tert-butyl ether (MTBE), followed by filtration before recrystallization can significantly reduce tin contamination.[5]

Data on Purification Method Efficiency

The following table summarizes the reported efficiency of various methods for removing general organotin residues, which can be a useful reference.

Purification MethodReported PurityAdvantagesDisadvantages/Considerations
Flash Chromatography (Silica Gel)90-99%Widely applicable; can separate a range of impurities.Can be time-consuming; potential for product degradation on acidic silica.[8]
Flash Chromatography (Triethylamine-treated Silica)>98%Minimizes product degradation and improves separation.[8]Requires pre-treatment of the stationary phase.[8]
Chemical Scavengers (e.g., NaOH)>95%Effective for specific types of organotin by-products.[8]Reagents may not be compatible with all functional groups.[8]
Aqueous KF WashEffectiveSimple and widely used for precipitating organotin fluorides.[8][9]Can lead to emulsions or interfacial precipitates.[5]

Experimental Protocols

Protocol 1: Removal of Organotin Impurities using Aqueous KF Wash
  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Treatment: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of potassium fluoride (KF). A common approach is to use a volume of KF solution equal to the volume of the organic solvent.[8]

  • Extraction: Shake the separatory funnel vigorously for at least one minute. An insoluble white precipitate of organotin fluoride may form.[5]

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the solid precipitate.[5][8]

  • Separation and Washing: Collect the filtrate in a separatory funnel and separate the organic and aqueous layers. Wash the organic layer sequentially with water and brine.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Further Purification: If necessary, further purify the product by column chromatography.[8]

Protocol 2: Purification by Flash Chromatography on Triethylamine-Treated Silica Gel
  • Preparation of Stationary Phase: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane). Add triethylamine (B128534) to the slurry to a final concentration of 2-5% (v/v).[8]

  • Column Packing: Pack a chromatography column with the prepared triethylamine-treated silica gel slurry.

  • Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the adsorbed product onto the top of the column.[8]

  • Elution: Elute the column with a suitable solvent system of increasing polarity to separate the desired product from the organotin by-products. A gradient elution is often effective.[8]

  • Fraction Collection: Collect fractions and analyze them (e.g., by TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the purified product.

Visual Guides

Byproduct_Troubleshooting_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision cluster_purification Purification Options cluster_end Final Product start Reaction with Butyltin tris-(2-ethylhexanoate) Complete analysis Analyze Product for Tin Residues (e.g., GC, HPLC) start->analysis decision Tin Residues > Acceptable Limit? analysis->decision kf_wash Aqueous KF Wash decision->kf_wash Yes chromatography Column Chromatography decision->chromatography Yes recrystallization Recrystallization (for solids) decision->recrystallization Yes end_product Pure Product decision->end_product No kf_wash->end_product chromatography->end_product recrystallization->end_product

Caption: Troubleshooting workflow for identifying and removing tin by-products.

Purification_Selection_Logic cluster_input Input cluster_liquid Liquid Product Path cluster_solid Solid Product Path product_state Product is a... liquid_product Liquid product_state->liquid_product solid_product Solid product_state->solid_product liquid_solubility Soluble in water- immiscible solvent? liquid_product->liquid_solubility kf_wash Use Aqueous KF Wash liquid_solubility->kf_wash Yes chromatography_liquid Use Column Chromatography liquid_solubility->chromatography_liquid No recrystallization Attempt Recrystallization solid_product->recrystallization solid_solubility Recrystallization fails or product is impure? recrystallization->solid_solubility chromatography_solid Use Column Chromatography solid_solubility->chromatography_solid Yes

Caption: Decision logic for selecting the appropriate purification method.

References

Troubleshooting guide for Butyltin tris-(2-ethylhexanoate) catalyzed reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Butyltin tris-(2-ethylhexanoate) as a catalyst in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is Butyltin tris-(2-ethylhexanoate) and what are its primary applications?

Butyltin tris-(2-ethylhexanoate), also known as monobutyltin (B1198712) tris(2-ethylhexoate), is an organotin compound widely used as a catalyst in various polymerization reactions.[1][2] Its primary applications include:

  • Esterification and Polycondensation: It is highly effective in catalyzing the formation of ester linkages, making it a crucial component in the synthesis of saturated polyester (B1180765) resins for powder and coil coatings.[2][3]

  • Polyurethane Production: It is instrumental in the synthesis of aromatic polyester polyols, which are precursors for both flexible and rigid polyurethane foams.[1][2]

  • Transesterification and Ring-Opening Polymerization: It is also utilized in these types of reactions to produce a variety of polymers.[1][2][3]

Q2: What are the key physical and chemical properties of Butyltin tris-(2-ethylhexanoate)?

This catalyst is a pale-yellow, transparent liquid that is highly soluble in most organic solvents but insoluble in water.[2][4][5] Key properties are summarized in the table below.

PropertyValue
Appearance Pale Yellow Liquid[1][2]
Molecular Formula C28H54O6Sn[5]
Molecular Weight 605.43 g/mol [5]
Density (at 25 °C) 1.105 g/mL[5][6]
Melting Point -33 °C[5]
Boiling Point >228 °C[1]
Flash Point >113 °C[1]
Water Solubility 152 µg/L at 20°C[4][5]
Solubility in Organic Solvents 34.386 g/L at 20°C[4]

Q3: What are the recommended storage and handling conditions for Butyltin tris-(2-ethylhexanoate)?

Proper storage and handling are crucial to maintain the catalyst's activity and ensure safety.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container under an inert atmosphere.[5][7] It should be protected from direct sunlight and moisture.[7] In its unopened original packaging, it can be stored for at least six months without loss of quality.[1]

  • Handling: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves and chemical goggles.[7] Use in a well-ventilated area. Wash hands thoroughly after handling.[1]

Q4: What are the main safety hazards associated with Butyltin tris-(2-ethylhexanoate)?

This compound can cause skin and serious eye irritation.[7] Organotins may be absorbed through the skin.[7] Inhalation of vapors may cause respiratory tract irritation, coughing, headache, and nausea.[7] In case of fire, irritating fumes and organic acid vapors may be released.[7]

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by Butyltin tris-(2-ethylhexanoate).

Problem 1: Slow or Incomplete Reaction

Q: My reaction is proceeding very slowly or has stalled before completion. What are the possible causes and solutions?

A: Slow or incomplete reactions are a frequent issue and can be attributed to several factors:

  • Catalyst Deactivation by Moisture: Butyltin tris-(2-ethylhexanoate) is sensitive to moisture. Water in the reaction mixture can hydrolyze the catalyst, reducing its activity.[8]

    • Solution: Ensure all reactants and solvents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.

  • Presence of Impurities: Acidic or basic impurities in the reactants or solvents can neutralize or deactivate the catalyst.

    • Solution: Purify reactants and solvents to remove acidic or basic residues. The pH of the raw materials can affect reactivity; a weakly alkaline system is generally favorable for polyurethane reactions.[9]

  • Insufficient Catalyst Concentration: The amount of catalyst may be too low to achieve the desired reaction rate.

    • Solution: Gradually increase the catalyst loading. However, be aware that excessive catalyst amounts can lead to side reactions.[9]

  • Low Reaction Temperature: The catalytic activity of Butyltin tris-(2-ethylhexanoate) is temperature-dependent.

    • Solution: Increase the reaction temperature within the recommended range for your specific application (typically 80-160 °C for urethanes and 210-240 °C for polyesters).[1][2]

Problem 2: Formation of Gel or Insoluble Particles

Q: My reaction mixture has become viscous and formed a gel, or I am observing insoluble particles. Why is this happening?

A: Gelation or the formation of insoluble matter can arise from several issues:

  • Side Reactions: Unwanted side reactions can lead to cross-linking and gel formation.

    • Solution: Optimize reaction conditions, such as temperature and catalyst concentration, to minimize side reactions. Ensure the correct stoichiometry of reactants.

  • Catalyst Hydrolysis Products: In the presence of water, Butyltin tris-(2-ethylhexanoate) can slowly hydrolyze to form butanol and dibutyltin (B87310) oxide, the latter of which may be insoluble in the reaction medium.[7]

    • Solution: As with slow reactions, rigorously exclude water from your reaction system.

  • Localized High Catalyst Concentration: Poor mixing can lead to areas of high catalyst concentration, promoting rapid, uncontrolled polymerization and gelation.

    • Solution: Ensure efficient and continuous stirring throughout the reaction.

Problem 3: Poor Product Properties (e.g., color, molecular weight)

Q: The final product has an undesirable color or a lower-than-expected molecular weight. What could be the cause?

A: The properties of your final polymer are highly dependent on the reaction conditions:

  • Thermal Degradation: High reaction temperatures can lead to the degradation of the catalyst or the polymer, resulting in discoloration and reduced molecular weight. Butyltin tris-(2-ethylhexanoate) can decompose to form tin oxides and organic acid vapors at elevated temperatures.[7]

    • Solution: Carefully control the reaction temperature and avoid prolonged exposure to high heat. The maximum recommended reaction temperature is generally around 250°C.[3]

  • Oxidation: The catalyst or reactants may be sensitive to oxidation at high temperatures.

    • Solution: Maintain an inert atmosphere throughout the reaction to prevent oxidation.

  • Incorrect Stoichiometry: An improper ratio of reactants will limit the polymer chain growth, resulting in a lower molecular weight.

    • Solution: Accurately measure and control the molar ratio of your monomers. For polyurethane synthesis, a ratio of NCO:OH close to 1:1 generally yields the fastest reaction rate and optimal properties.[9]

Experimental Protocols

General Protocol for Polyester Synthesis

This is a general guideline; specific conditions should be optimized for your particular monomers and desired product characteristics.

  • Reactor Setup: Assemble a clean, dry glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a condenser with a collection flask for the water byproduct.

  • Charging Reactants: Charge the diacid and diol monomers into the reactor.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove air and moisture. Maintain a slow, continuous nitrogen flow throughout the reaction.

  • Heating: Begin heating the mixture with continuous stirring.

  • Catalyst Addition: Once the reactants have melted and the temperature is approaching the desired reaction temperature (e.g., 180-220°C), add Butyltin tris-(2-ethylhexanoate) (typically 0.05-0.2% by weight of the reactants).

  • Polycondensation: Continue heating and stirring, and monitor the reaction progress by measuring the amount of water collected and/or by taking samples for analysis (e.g., acid number titration).

  • Vacuum Application (Optional): In the later stages of the reaction, a vacuum can be applied to facilitate the removal of the final traces of water and drive the polymerization to a higher molecular weight.

  • Cooling and Isolation: Once the desired molecular weight or acid number is reached, cool the reactor and isolate the polyester product.

Monitoring the Reaction

  • In-situ FTIR Spectroscopy: This technique can be used to monitor the reaction in real-time by tracking the disappearance of reactant peaks (e.g., -OH and -COOH) and the appearance of the ester carbonyl peak.[10][11][12][13][14]

  • Titration: Periodically take samples from the reaction mixture and determine the acid number to monitor the extent of the esterification reaction.

Diagrams

Troubleshooting_Workflow start Problem Observed problem1 Slow or Incomplete Reaction start->problem1 problem2 Gel Formation / Insolubles start->problem2 problem3 Poor Product Properties start->problem3 cause1a Catalyst Deactivation (Moisture) problem1->cause1a cause1b Impurities in Reactants problem1->cause1b cause1c Low Catalyst Concentration problem1->cause1c cause1d Low Temperature problem1->cause1d cause2a Side Reactions / Cross-linking problem2->cause2a cause2b Catalyst Hydrolysis problem2->cause2b cause2c Poor Mixing problem2->cause2c cause3a Thermal Degradation problem3->cause3a cause3b Oxidation problem3->cause3b cause3c Incorrect Stoichiometry problem3->cause3c solution1a Dry Reactants & Solvents; Use Inert Atmosphere cause1a->solution1a solution1b Purify Reactants & Solvents cause1b->solution1b solution1c Increase Catalyst Loading cause1c->solution1c solution1d Increase Temperature cause1d->solution1d solution2a Optimize Conditions; Check Stoichiometry cause2a->solution2a cause2b->solution1a solution2c Improve Agitation cause2c->solution2c solution3a Control Temperature Profile cause3a->solution3a solution3b Use Inert Atmosphere cause3b->solution3b solution3c Verify Reactant Ratios cause3c->solution3c

Caption: Troubleshooting workflow for common issues.

Catalytic_Mechanism catalyst Butyltin tris(2-ethylhexanoate) (Lewis Acid) activated_acid Activated Carbonyl Complex catalyst->activated_acid Coordination acid Carboxylic Acid (R-COOH) acid->activated_acid alcohol Alcohol (R'-OH) tetrahedral_intermediate Tetrahedral Intermediate alcohol->tetrahedral_intermediate activated_acid->tetrahedral_intermediate Nucleophilic Attack ester Ester (R-COOR') tetrahedral_intermediate->ester Elimination water Water (H2O) tetrahedral_intermediate->water ester->catalyst Catalyst Regeneration

Caption: Simplified Lewis acid catalytic mechanism.

References

Technical Support Center: Optimizing Esterification with Butyltin tris-(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Butyltin tris-(2-ethylhexanoate) as a catalyst for esterification reactions. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Butyltin tris-(2-ethylhexanoate) and what are its primary applications in esterification?

Butyltin tris-(2-ethylhexanoate), a monoalkyltin compound, is a highly effective Lewis acid catalyst.[1][2] It is primarily used to accelerate esterification and transesterification reactions, reducing both the required reaction time and temperature.[3][4] Its applications are extensive, including the synthesis of saturated and unsaturated polyester (B1180765) resins for powder and coil coatings, as well as in the production of plasticizers and polyurethanes.[3][4]

Q2: What is the typical operating temperature range for this catalyst?

Butyltin tris-(2-ethylhexanoate) demonstrates good catalytic activity across a broad temperature range. For many standard esterification reactions, the optimal temperature is between 80°C and 150°C.[3] In the synthesis of certain polymers, such as saturated polyester resins, higher temperatures of 210-240°C may be employed to achieve efficient polymerization.[4]

Q3: How should Butyltin tris-(2-ethylhexanoate) be handled and stored?

Handling: Avoid all personal contact, including inhalation of vapors. It is recommended to wear protective clothing, chemical goggles, and neoprene or nitrile rubber gloves.[5] Ensure proper ventilation and work in a well-ventilated area.[6]

Storage: Store the catalyst in its original, tightly closed container in a cool, dry, and well-ventilated area.[6] It should be protected from heat, direct sunlight, and moisture to prevent degradation.[7] The catalyst can react with moisture in the air, slowly releasing butanol and dibutyltin (B87310) oxide.[7]

Q4: Is it necessary to remove the catalyst from the final product?

In many applications, particularly in the production of polyester resins, Butyltin tris-(2-ethylhexanoate) can remain in the final product without adversely affecting its properties, at a maximum proportion of 0.2%.[3] This eliminates the need for additional filtration or purification steps.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Equilibrium Limitation: Esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward, reducing the yield.Remove water as it is formed using a Dean-Stark apparatus or by azeotropic distillation.[5] Alternatively, use a stoichiometric excess of one of the reactants, typically the alcohol.
Insufficient Catalyst Loading: The reaction rate is dependent on the catalyst concentration.Increase the catalyst loading incrementally. A typical range is 0.05 - 0.2 wt% based on the total weight of the reactants.[8]
Low Reaction Temperature: The reaction kinetics are temperature-dependent.Increase the reaction temperature within the recommended range (80-150°C for general esterification, higher for polyesters).[3][4] Monitor for potential side reactions at higher temperatures.
Slow Reaction Rate Low Catalyst Concentration: Inadequate amount of catalyst will result in a slower reaction.Optimize the catalyst concentration. Refer to the table on catalyst loading for guidance.
Low Temperature: The reaction may not have sufficient energy to proceed at an optimal rate.Increase the reaction temperature. According to the Arrhenius equation, the reaction rate constant increases with temperature.
Product Discoloration (Yellowing) Catalyst Impurities: The presence of chloride residues from the catalyst manufacturing process can lead to color formation in the resin.[6]Use a high-purity grade of Butyltin tris-(2-ethylhexanoate).
Thermal Degradation: High reaction temperatures over extended periods can lead to the decomposition of the catalyst or reactants, causing discoloration.[6]Optimize the reaction time and temperature to be as low as possible while still achieving the desired conversion.
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst can be deactivated by the presence of water or other impurities in the reactants.[9]Ensure reactants are anhydrous. Use molecular sieves to remove trace amounts of water if necessary.
Equilibrium Reached: The reaction may have reached its natural equilibrium point under the current conditions.To drive the reaction forward, remove water as it forms or increase the concentration of one of the reactants.
Turbidity in Final Product (for Unsaturated Polyesters) Insoluble Catalyst Residues: In the production of some unsaturated polyesters, the catalyst or its byproducts may not be fully soluble in the final resin.[6]Consider alternative catalysts for this specific application if turbidity is a critical issue.

Data Presentation

Table 1: Effect of Catalyst Loading on Esterification

Catalyst Loading (wt%)*Reaction Time (hours)Conversion/Yield (%)Notes
No Catalyst6.3 (First Stage)-Significantly longer reaction times are required without a catalyst.[8]
0.20 (mole %)2.9 (First Stage)-Demonstrates a significant reduction in reaction time with the catalyst.[8]
0.05 - 0.2VariesHighA preferred concentration range for many polyester resin applications.[8]
1.782.5>99For the synthesis of a specific diester at 150°C.[10]

*Based on the weight of the polyester resin or as specified.

Table 2: Effect of Temperature on Esterification

Temperature (°C)Reaction TimeConversion/Yield (%)Notes
80 - 150VariesGood catalytic activityGeneral operating range for many esterification reactions.[3]
1502.5 hours>99For a specific diester synthesis.[10]
21045 minutes95.5For the synthesis of a mixed adipic ester.[10]
210 - 240VariesHighEfficient polymerization range for saturated polyester resins.[4]

Experimental Protocols

Key Experiment: Synthesis of Bis(2-ethylhexyl) Adipate

This protocol describes a representative esterification of a dicarboxylic acid (adipic acid) with an alcohol (2-ethylhexanol) using Butyltin tris-(2-ethylhexanoate) as the catalyst.

Materials:

  • Adipic acid

  • 2-ethylhexanol (slight excess, e.g., 1.5 equivalents per carboxylic acid group)

  • Butyltin tris-(2-ethylhexanoate) (e.g., 0.1 mol%)

  • Toluene (B28343) (for azeotropic water removal)

  • Anhydrous potassium carbonate (for drying)

  • Sodium bicarbonate solution (for neutralization)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dean-Stark trap or similar apparatus for water removal[5]

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add adipic acid, 2-ethylhexanol, and toluene.

  • Catalyst Addition: Add Butyltin tris-(2-ethylhexanoate) to the reaction mixture.

  • Heating and Water Removal: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continuously remove the water to drive the reaction to completion.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected or by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by determining the acid number of the reaction mixture.

  • Work-up: Once the reaction is complete (e.g., no more water is being collected or the acid number is sufficiently low), cool the mixture to room temperature.

  • Neutralization and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the toluene using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation to obtain the final product, bis(2-ethylhexyl) adipate.[11]

Characterization: The final product can be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the ester.

  • FT-IR Spectroscopy: To verify the presence of the ester carbonyl group and the absence of the carboxylic acid hydroxyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts.

Mandatory Visualization

Esterification_Workflow Experimental Workflow for Esterification Optimization A 1. Reactant Preparation (Carboxylic Acid, Alcohol) B 2. Catalyst Addition (Butyltin tris-(2-ethylhexanoate)) A->B C 3. Reaction Setup (Inert Atmosphere, Reflux) B->C D 4. Heating & Water Removal (e.g., Dean-Stark Trap) C->D E 5. Reaction Monitoring (TLC, GC, Acid Number) D->E F 6. Work-up (Neutralization, Washing) E->F Reaction Complete G 7. Purification (Vacuum Distillation) F->G H 8. Product Characterization (NMR, IR, GC-MS) G->H I Final Product H->I

Caption: Workflow for optimizing esterification reactions.

Troubleshooting_Logic Troubleshooting Logic for Esterification Issues Start Problem Encountered LowYield Low Yield? Start->LowYield SlowRate Slow Reaction? Start->SlowRate Discoloration Product Discolored? Start->Discoloration Sol_Water Remove Water (Dean-Stark) LowYield->Sol_Water Yes Sol_Catalyst Increase Catalyst Loading LowYield->Sol_Catalyst Yes Sol_Temp Increase Temperature LowYield->Sol_Temp Yes SlowRate->Sol_Catalyst Yes SlowRate->Sol_Temp Yes Sol_Purity Use High-Purity Catalyst Discoloration->Sol_Purity Yes Sol_Optimize Optimize Time & Temperature Discoloration->Sol_Optimize Yes

Caption: Logical guide for troubleshooting common issues.

References

Methods for removal of Butyltin tris-(2-ethylhexanoate) from the final product.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of Butyltin tris-(2-ethylhexanoate) from final products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing Butyltin tris-(2-ethylhexanoate) and other organotin compounds?

The most prevalent and effective methods for removing organotin impurities, including Butyltin tris-(2-ethylhexanoate), from reaction mixtures include:

  • Aqueous Potassium Fluoride (B91410) (KF) Wash: This is a widely used, cost-effective, and efficient method that precipitates organotin compounds as insoluble fluorides, which can then be removed by filtration.[1]

  • Column Chromatography: This technique is highly versatile. It can be performed on standard silica (B1680970) gel, triethylamine-treated silica gel to minimize product degradation on acidic silica, or a stationary phase of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel, which has been shown to reduce organotin impurities to levels below 15 ppm.[1][2][3]

  • Acidic Extraction: Washing the organic product solution with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract the organotin compounds into the aqueous phase.[3] Removal rates of over 99.0% have been reported with this method.[4]

  • Chemical Degradation: For waste streams or glassware, oxidative methods using bleach, nitric acid, or Fenton's reagent can be employed to decompose the organotin compounds into less harmful inorganic tin species.[5][6]

  • Recrystallization: For solid products, recrystallization from a suitable solvent can be a very effective purification method to leave organotin impurities behind in the mother liquor.[1]

Q2: My product is sensitive to water. What removal method should I use?

For water-sensitive compounds, non-aqueous work-up procedures are recommended. Flash chromatography on silica gel treated with triethylamine (B128534) is a good option as it avoids an aqueous wash and minimizes the risk of product degradation on acidic silica.[1] Alternatively, precipitation or crystallization of your product from an appropriate organic solvent system can be effective.[1]

Q3: I performed an aqueous KF wash, but I still see significant tin contamination in my product. What could be the problem?

Persistent tin contamination after a KF wash can be due to several factors:

  • Insufficient Mixing: Vigorous shaking of the separatory funnel for at least one minute during each wash is crucial to ensure complete reaction and precipitation.[3]

  • Insufficient KF: Ensure an adequate excess of the saturated KF solution is used. Multiple washes are often more effective than a single large wash.[3]

  • Formation of Stable Tin Species: Some organotin species might be more resistant to precipitation.

  • Emulsion Formation: Emulsions can trap the organotin precipitate, preventing its complete removal. If an emulsion forms, allowing the mixture to stand or adding brine may help to break it.

Q4: How can I dispose of waste containing Butyltin tris-(2-ethylhexanoate)?

Waste containing Butyltin tris-(2-ethylhexanoate) should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7][8] For laboratory-scale waste, chemical degradation to less toxic inorganic tin compounds can be a viable option. Soaking contaminated glassware in bleach overnight is a common practice to decompose organotin residues.[6]

Troubleshooting Guides

Issue 1: Low Product Recovery After Purification
Possible Cause Recommended Solution(s)
Product degradation on acidic silica gel during chromatography. Use triethylamine-treated silica gel for flash chromatography to neutralize the acidic sites.[1]
Product loss during aqueous extraction due to some water solubility. Minimize the number of aqueous washes or consider a non-aqueous purification method like chromatography or recrystallization.[1]
Co-precipitation of the product with organotin fluorides during KF wash. Ensure the product is fully dissolved in the organic solvent before and during the KF wash. Diluting the reaction mixture with a suitable solvent can help.
Issue 2: Inefficient Removal of Butyltin tris-(2-ethylhexanoate)
Possible Cause Recommended Solution(s)
Ineffective single purification step. Combine methods for enhanced purity. For example, perform an aqueous KF wash followed by column chromatography.
Organotin compound is not sufficiently polar to be removed by standard silica gel chromatography. Employ a more polar stationary phase or consider the highly effective potassium carbonate/silica gel stationary phase.[2][3]
The nature of the final product makes separation difficult. Consider chemical conversion of the Butyltin tris-(2-ethylhexanoate) to a more easily removable species. For instance, treatment with iodine can convert some organotins to their corresponding halides, which are more readily removed by a subsequent KF wash.[2][3]

Data on Removal Efficiency

Method Reported Efficiency Key Advantages Potential Drawbacks References
Aqueous KF Wash & Filtration >95%High efficiency, cost-effective, simple procedure.May not be suitable for water-sensitive compounds; can form emulsions.[1]
Flash Chromatography (Silica Gel) 90-99%Widely applicable, can separate a range of impurities.Can be time-consuming, potential for product degradation on acidic silica.[1]
Flash Chromatography (Triethylamine-treated Silica) >98%Minimizes product degradation, improves separation.Requires pre-treatment of the stationary phase.[1]
Flash Chromatography (10% K₂CO₃/Silica Gel) Reduces from stoichiometric levels to <15 ppmHighly effective for achieving very low impurity levels.Requires preparation of the mixed stationary phase.[2][3]
Acidic Extraction (e.g., 5% Oxalic Acid) >99%High removal efficiency, simple extraction procedure.Not suitable for acid-sensitive products.[3][4]
Chemical Degradation (Fenton's Reagent) >98% for TBT in spiked sedimentEffective for complete destruction of the organotin compound.Involves handling of corrosive and oxidizing reagents.[5]

Experimental Protocols

Protocol 1: Removal of Butyltin tris-(2-ethylhexanoate) using Aqueous Potassium Fluoride (KF)
  • Dilution: Following the reaction, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Treatment: Transfer the diluted mixture to a separatory funnel and wash 2-3 times with a saturated aqueous solution of 1M KF. Vigorously shake the funnel for at least one minute during each wash.[3]

  • Precipitate Formation: An insoluble white precipitate of the organotin fluoride may form at the interface.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the solid precipitate.[1][3]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt such as Na₂SO₄ or MgSO₄.[1][3]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 2: Removal of Butyltin tris-(2-ethylhexanoate) using Potassium Carbonate/Silica Gel Chromatography
  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[2][3]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[3]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired non-polar eluent (e.g., hexanes) and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[3]

Visual Workflows

Removal_of_Butyltin_tris_2_ethylhexanoate_Workflow cluster_product_type Product Type cluster_solid_methods Purification for Solids cluster_liquid_methods Purification for Liquids/Solutions Solid_Product Solid Product Recrystallization Recrystallization Solid_Product->Recrystallization Liquid_Product Liquid/Soluble Product Aqueous_KF_Wash Aqueous KF Wash Liquid_Product->Aqueous_KF_Wash Chromatography Chromatography Liquid_Product->Chromatography Acidic_Extraction Acidic Extraction Liquid_Product->Acidic_Extraction Final_Product Purified Final Product Recrystallization->Final_Product Aqueous_KF_Wash->Final_Product Chromatography->Final_Product Acidic_Extraction->Final_Product

Caption: Decision workflow for selecting a purification method.

Aqueous_KF_Wash_Workflow Start Crude Reaction Mixture Dilute Dilute with Organic Solvent Start->Dilute Wash_KF Wash with Saturated Aqueous KF (1-3x) Dilute->Wash_KF Filter Filter through Celite® Wash_KF->Filter Separate Separate Layers Filter->Separate Wash_Brine Wash Organic Layer with Brine Separate->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate End Purified Product Concentrate->End Chromatography_Workflow Start Crude Reaction Mixture Concentrate_Crude Concentrate Crude Mixture Start->Concentrate_Crude Load_Sample Dissolve Crude and Load onto Column Concentrate_Crude->Load_Sample Prepare_Stationary_Phase Prepare K₂CO₃/Silica Gel (10% w/w) Pack_Column Pack Chromatography Column Prepare_Stationary_Phase->Pack_Column Pack_Column->Load_Sample Elute Elute with Appropriate Solvent System Load_Sample->Elute Collect_Fractions Collect Product Fractions Elute->Collect_Fractions End Purified Product Collect_Fractions->End

References

Technical Support Center: Addressing Strong Odor Issues in Polyester Synthesis with Organotin Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering strong odor issues during polyester (B1180765) synthesis using organotin catalysts.

Troubleshooting Guides and FAQs

Q1: We are experiencing a strong, pungent odor during the synthesis of polyester using an organotin catalyst. What is the likely cause?

A1: The strong odor is most likely due to the formation of volatile low-molecular-weight by-products from side reactions during the polymerization process. When using common organotin catalysts, such as butyl tin tris(2-ethyl hexanoate), side reactions like cyclization and transesterification can occur.[1] One of the primary culprits for a pungent, unpleasant odor has been identified as propionic anhydride (B1165640) .[1] Another potential contributor to the off-odor is 1,4-dioxane , a cyclic ether.[1]

Q2: Which specific organotin catalysts are associated with these odor issues?

A2: While many organotin catalysts can potentially lead to by-product formation, the issue has been specifically documented with catalysts derived from carboxylic acids with shorter alkyl chains. For example, butyl tin tris(2-ethyl hexanoate) is known to trigger the side reactions that produce odorous compounds.[1] The nature of the organic groups attached to the tin atom can influence the catalyst's reactivity and the propensity for side reactions.

Q3: How can we confirm the identity of the odor-causing compounds in our reaction?

A3: The most effective method for identifying volatile and semi-volatile organic compounds in your polyester matrix or reaction condensate is Gas Chromatography-Mass Spectrometry (GC-MS) .[1] This technique separates the different components of a sample and provides detailed mass spectra that allow for their identification by comparing the fragmentation patterns to spectral libraries. Headspace GC-MS is particularly useful for analyzing volatile compounds emitted from a solid or liquid sample.

Q4: What are the primary side reactions that lead to the formation of these odorous by-products?

A4: The two main side reactions catalyzed by organotin compounds during polyester synthesis are:

  • Cyclization: Diols, such as diethylene glycol (which can be present as an impurity or formed in situ), can undergo intramolecular cyclization to form 1,4-dioxane.

  • Transesterification and Disproportionation: Ligands from the organotin catalyst itself, such as 2-ethylhexanoate (B8288628) groups, can undergo side reactions. For instance, the formation of propionic anhydride is believed to be a result of reactions involving the catalyst's ligands.

Q5: Are there any immediate steps we can take during the synthesis to minimize the odor?

A5: Yes, optimizing the reaction parameters can help minimize the formation of odorous by-products. Consider the following adjustments:

  • Temperature Control: Avoid excessively high reaction temperatures, as this can promote side reactions. The optimal temperature will depend on the specific monomers and catalyst used, but generally, maintaining the lowest effective temperature is recommended.

  • Catalyst Concentration: Use the minimum effective concentration of the organotin catalyst. While a higher concentration may increase the reaction rate, it can also accelerate the rate of side reactions.

  • Monomer Purity: Ensure high purity of your monomers. The presence of impurities, such as diethylene glycol in ethylene (B1197577) glycol, can be a direct precursor to by-products like 1,4-dioxane.

  • Inert Atmosphere: Conduct the reaction under a continuous flow of an inert gas, such as nitrogen. This helps to remove volatile by-products as they are formed, shifting the equilibrium away from their formation and preventing their accumulation in the final product.

Q6: We've already synthesized the polyester, and it has a strong odor. How can we purify the polymer to remove these odorous compounds?

A6: Post-synthesis purification is an effective way to remove residual volatile by-products. The recommended method is vacuum stripping or vacuum distillation . This process involves heating the molten polymer under reduced pressure, which lowers the boiling points of the volatile impurities, allowing them to be efficiently removed. A thin-film or wiped-film evaporator can be particularly effective for viscous polymer melts. Steam stripping is another viable option where steam is passed through the molten polymer to help carry away the volatile impurities.

Q7: Are there alternative catalysts to organotins that are less prone to causing odor issues?

A7: Yes, several alternatives to organotin catalysts are available and may offer advantages in terms of reduced odor and lower toxicity.

  • Organogermanium Catalysts: Compounds like di-n-butyldiacetoxygermane (B81700) are presented as having a more favorable toxicological profile compared to organotin catalysts and can be a viable alternative.[2]

  • Titanium-Based Catalysts: Catalysts such as titanium tetrabutoxide are also used in polyester synthesis and may lead to a different by-product profile.

  • Enzyme Catalysis: For certain applications, enzymatic catalysis (e.g., using lipases) offers a green alternative that proceeds under milder reaction conditions, which can prevent the formation of high-temperature by-products.

Data Presentation

Table 1: By-products Identified in Polyester Synthesis using Butyl tin tris(2-ethyl hexanoate) Catalyst via GC-MS Analysis.[1]

By-productChemical ClassPotential Contribution to Odor
Propionic anhydrideAnhydrideStrong, pungent, unpleasant odor
1,4-DioxaneHeterocyclic EtherFaint, sweet, ether-like odor
5,5-dimethyl-1,3-dioxaneHeterocyclic Ether-
Propanoic acid, 2-methyl-, 2-hydroxyethyl esterEster-
Isobutyric acid 2-ethyl-3-hydroxyhexyl esterEster-
Isobutyl 2-ethylhexanoateEster-

Note: The table is based on qualitative identification of by-products. The intensity of odor can vary based on the concentration of each compound.

Experimental Protocols

Protocol 1: General Polyester Synthesis with an Organotin Catalyst
  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a collection flask for the distillate (water or alcohol).

  • Charging Reactants: Charge the diacid/anhydride and diol monomers into the reactor.

  • Inert Atmosphere: Start a slow, continuous flow of nitrogen gas through the reactor to maintain an inert atmosphere and facilitate the removal of the condensation product.

  • Heating and Melting: Begin heating the reactor with continuous stirring. Continue heating until the reactants have melted and the mixture is homogeneous.

  • Catalyst Addition: Once the mixture is molten and has reached the initial reaction temperature (typically 150-180°C), add the organotin catalyst (e.g., 0.05-0.5% by weight of the total reactants).

  • Esterification: Gradually increase the temperature to the desired reaction temperature (e.g., 200-240°C). The progress of the reaction can be monitored by measuring the amount of water or alcohol collected in the receiving flask or by periodically taking samples to determine the acid value.

  • Polycondensation: Once the esterification is complete (as indicated by a low acid value), vacuum can be slowly applied to remove the excess glycol and drive the polymerization to a higher molecular weight.

  • Cooling and Discharge: After the desired molecular weight or viscosity is achieved, cool the reactor and discharge the polyester product.

Protocol 2: Post-Synthesis Purification by Vacuum Stripping
  • Equipment Setup: Use a reactor or a dedicated stripping vessel equipped with a high-vacuum pump, a robust stirring mechanism (for viscous melts), a heating system, and a cold trap to collect the volatiles.

  • Melt the Polyester: Heat the odorous polyester under a nitrogen blanket until it is completely molten and has a low enough viscosity for efficient stirring.

  • Apply Vacuum: Gradually apply a high vacuum (e.g., <1 torr) to the vessel.

  • Heating and Stirring: While maintaining the vacuum, heat the molten polymer to a temperature that is high enough to volatilize the impurities but not so high as to cause thermal degradation of the polyester (e.g., 220-250°C). Ensure vigorous stirring to maximize the surface area for devolatilization.

  • Stripping Time: Continue the vacuum stripping for a predetermined amount of time (e.g., 1-4 hours), or until the rate of volatile collection in the cold trap significantly decreases.

  • Cooling and Discharge: Release the vacuum with nitrogen, cool the vessel, and discharge the purified polyester.

Mandatory Visualizations

Troubleshooting_Odor_Issues Start Strong Odor Detected during Polyester Synthesis Identify_Source Identify the Source of Odor (GC-MS Analysis) Start->Identify_Source Byproducts_Confirmed Odor-Causing By-products Confirmed (e.g., Propionic Anhydride, 1,4-Dioxane) Identify_Source->Byproducts_Confirmed Mitigation_Strategy Select Mitigation Strategy Byproducts_Confirmed->Mitigation_Strategy Optimize_Synthesis Optimize Synthesis Conditions: - Lower Temperature - Reduce Catalyst Concentration - Use High Purity Monomers Mitigation_Strategy->Optimize_Synthesis During Synthesis Post_Purification Post-Synthesis Purification: - Vacuum Stripping - Steam Distillation Mitigation_Strategy->Post_Purification After Synthesis Alternative_Catalyst Consider Alternative Catalysts: - Organogermanium - Titanium-based Mitigation_Strategy->Alternative_Catalyst For Future Syntheses End_Optimized Reduced Odor in Product Optimize_Synthesis->End_Optimized End_Purified Reduced Odor in Product Post_Purification->End_Purified End_Alternative Reduced Odor in Product Alternative_Catalyst->End_Alternative

Caption: Troubleshooting workflow for addressing odor issues.

Polyester_Synthesis_Workflow Start Start Monomers Charge Monomers (Diacid + Diol) Start->Monomers Heating Heating and Melting under Nitrogen Monomers->Heating Catalyst_Addition Add Organotin Catalyst Heating->Catalyst_Addition Esterification Esterification (Water Removal) Catalyst_Addition->Esterification Odor_Formation Potential Odor Formation (Side Reactions) Esterification->Odor_Formation Polycondensation Polycondensation (Vacuum) Esterification->Polycondensation End_Product Final Polyester Product Polycondensation->End_Product

Caption: Polyester synthesis workflow highlighting odor formation.

Byproduct_Formation_Pathway Catalyst Organotin Catalyst (e.g., Butyl tin tris(2-ethylhexanoate)) Cyclization Cyclization Catalyst->Cyclization Transesterification Transesterification/ Disproportionation Catalyst->Transesterification Diethylene_Glycol Diethylene Glycol (Impurity/By-product) Diethylene_Glycol->Cyclization Carboxylic_Acid_Ligand Carboxylic Acid Ligand (from Catalyst) Carboxylic_Acid_Ligand->Transesterification Dioxane 1,4-Dioxane (Odor Contributor) Cyclization->Dioxane Anhydride Propionic Anhydride (Strong Odor) Transesterification->Anhydride

Caption: Simplified pathway of odor-causing by-product formation.

References

Impact of moisture on the performance of Butyltin tris-(2-ethylhexanoate).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of moisture on the performance of Butyltin tris-(2-ethylhexanoate). It is intended for researchers, scientists, and drug development professionals utilizing this organotin catalyst in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Butyltin tris-(2-ethylhexanoate) and what are its primary applications?

Butyltin tris-(2-ethylhexanoate) is an organotin compound primarily used as a catalyst in various chemical reactions. Its main applications include catalyzing esterification and polycondensation reactions for the production of saturated polyester (B1180765) resins (used in powder and coil coatings), and in the synthesis of aromatic polyester polyols for polyurethane foams.[1][2] It is also utilized in the manufacturing of plasticizers and as a process additive in other chemical processes.[2]

Q2: How does moisture affect the chemical integrity of Butyltin tris-(2-ethylhexanoate)?

Butyltin tris-(2-ethylhexanoate) is susceptible to hydrolysis. It reacts with moisture, even ambient humidity, in a slow reaction that breaks down the compound.[1] The hydrolysis products are butanol and dibutyltin (B87310) oxide. This chemical degradation alters the catalyst's composition and can impact its performance.

Q3: What are the observable signs of moisture contamination in my Butyltin tris-(2-ethylhexanoate) catalyst?

Visual inspection may not always reveal moisture contamination, as the catalyst is a light yellow liquid.[1] However, significant hydrolysis over time may lead to a change in viscosity or the formation of solid precipitates (dibutyltin oxide). The most reliable indicator of moisture-related degradation is a decline in catalytic performance, such as slower reaction rates or incomplete conversions in your experiments.

Q4: Is it ever desirable to have moisture present when using organotin catalysts?

In some specific applications, such as the moisture-curing of certain silicones (Room Temperature Vulcanization - RTV), the presence of water is essential for the catalytic cycle to proceed. However, for the primary applications of Butyltin tris-(2-ethylhexanoate) like polyesterification and polyurethane synthesis, moisture is generally considered a contaminant that leads to catalyst deactivation.

Q5: How should I store Butyltin tris-(2-ethylhexanoate) to minimize moisture exposure?

To maintain the catalyst's integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3] It is crucial to minimize contact with ambient air when the container is open.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) is a recommended practice to prevent moisture ingress.

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may be related to moisture-induced degradation of Butyltin tris-(2-ethylhexanoate).

Observed Problem Potential Cause Related to Moisture Recommended Troubleshooting Steps
Reduced Reaction Rate / Increased Reaction Time The catalyst has been partially or fully hydrolyzed due to moisture exposure, reducing the concentration of the active catalytic species.1. Verify Catalyst Integrity: Use a fresh, unopened container of the catalyst to repeat the experiment under identical conditions. If the reaction proceeds as expected, your original catalyst stock is likely compromised.2. Dry Solvents and Reagents: Ensure all solvents and reactants are rigorously dried using appropriate methods (e.g., molecular sieves, distillation) before use.3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent ambient moisture from entering the reaction vessel.
Incomplete Reaction / Low Product Yield Insufficient active catalyst remains to drive the reaction to completion due to hydrolysis. The hydrolysis byproducts, while potentially catalytic themselves, may have lower activity for your specific reaction.1. Increase Catalyst Loading (with caution): As a diagnostic step, a slight increase in the catalyst concentration might compensate for partial deactivation. However, this is not a long-term solution and may affect product properties.2. Quantify Water Content: Use Karl Fischer titration to determine the water content of your catalyst and reactants to identify the source of moisture contamination.3. Review Handling Procedures: Ensure that the catalyst is handled quickly and with minimal exposure to air. Use dry syringes or cannulas for transfers.
Variability in Batch-to-Batch Results Inconsistent levels of moisture contamination in the catalyst or reaction components are leading to unpredictable catalytic performance.1. Standardize Handling and Storage: Implement a strict protocol for storing and handling the catalyst and all reaction components to ensure minimal and consistent moisture levels.2. Pre-dry Reactants: Routinely dry all reactants and solvents as a standard pre-experimental step.3. Use a Fresh Catalyst Stock: For critical experiments, consider using a new bottle of catalyst or a recently opened one that has been properly stored.
Formation of Haze or Precipitate in the Reaction The formation of insoluble dibutyltin oxide as a result of significant catalyst hydrolysis.1. Filter and Analyze Precipitate: If possible, isolate the solid material and analyze it to confirm its identity.2. Discard Contaminated Catalyst: If significant precipitate is observed in the catalyst stock, it is highly recommended to discard it and use a fresh supply.3. Purge Reaction Vessel: Before adding reactants, ensure the reaction vessel is thoroughly dried and purged with an inert gas.

Data Presentation

The following table summarizes the expected impact of moisture on the performance of Butyltin tris-(2-ethylhexanoate). Note that the quantitative values are illustrative and the actual impact will vary depending on the specific reaction conditions.

Moisture Level Catalyst Integrity Expected Catalytic Activity Potential Impact on Reaction
< 100 ppmHigh> 95% of initial activityNegligible impact on performance.
100 - 500 ppmModerate70 - 95% of initial activityNoticeable decrease in reaction rate.
500 - 1000 ppmLow40 - 70% of initial activitySignificant increase in reaction time; risk of incomplete conversion.
> 1000 ppmVery Low< 40% of initial activitySevere performance degradation; reaction may not proceed to completion.

Experimental Protocols

Protocol 1: Quantification of Water Content in Butyltin tris-(2-ethylhexanoate) via Karl Fischer Titration

Objective: To accurately determine the water content in a sample of Butyltin tris-(2-ethylhexanoate).

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Gas-tight syringe

  • Butyltin tris-(2-ethylhexanoate) sample

Procedure:

  • System Preparation: Fill the Karl Fischer titrator with the appropriate reagents and allow the system to stabilize until a low, stable drift is achieved, indicating an anhydrous state.

  • Sample Preparation: In a glove box or under a stream of inert gas, draw a known volume or weight of the Butyltin tris-(2-ethylhexanoate) sample into a dry, gas-tight syringe.

  • Titration: Inject the sample into the titration vessel. The Karl Fischer reagent will be added automatically until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the amount of Karl Fischer reagent consumed. The result is typically expressed in parts per million (ppm) or percentage (%).

Protocol 2: Evaluating the Impact of Moisture on the Catalytic Performance of Butyltin tris-(2-ethylhexanoate) in a Model Polyesterification Reaction

Objective: To assess the decrease in catalytic activity of Butyltin tris-(2-ethylhexanoate) after exposure to a known amount of water.

Materials:

  • Butyltin tris-(2-ethylhexanoate)

  • Adipic acid

  • 1,6-Hexanediol

  • High-boiling point, inert solvent (e.g., xylene), dried over molecular sieves

  • Deionized water

  • Reaction vessel with a condenser, mechanical stirrer, thermometer, and inert gas inlet

  • Titration setup for acid number determination

Procedure:

  • Catalyst Preparation:

    • Control Catalyst: Use Butyltin tris-(2-ethylhexanoate) from a fresh, unopened container.

    • Moisture-Exposed Catalyst: To a known amount of the catalyst, add a specific amount of deionized water (e.g., to achieve 1000 ppm water content). Stir for a set period (e.g., 24 hours) in a sealed vial to allow for hydrolysis.

  • Reaction Setup:

    • Charge the reaction vessel with equimolar amounts of adipic acid and 1,6-hexanediol, and the dried solvent.

    • Heat the mixture to the desired reaction temperature (e.g., 180°C) under a slow stream of inert gas while stirring.

  • Catalysis and Monitoring:

    • Once the reaction temperature is stable, add a precise amount of the Control Catalyst (e.g., 0.1 mol% relative to adipic acid).

    • Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 30 minutes) and determining the acid number by titration.

    • Continue the reaction until a target acid number is reached or the reaction rate plateaus.

  • Repeat with Moisture-Exposed Catalyst:

    • Clean and dry the reaction setup thoroughly.

    • Repeat the polyesterification reaction under identical conditions, but this time use the same molar amount of the Moisture-Exposed Catalyst .

    • Monitor the reaction progress by measuring the acid number at the same time intervals.

  • Data Analysis:

    • Plot the acid number versus time for both the control and the moisture-exposed catalyst.

    • Compare the reaction rates. The difference in the time required to reach the target acid number will provide a quantitative measure of the catalyst's performance degradation due to moisture.

Visualizations

Hydrolysis_Pathway Butyltin_tris_2_ethylhexanoate Butyltin tris-(2-ethylhexanoate) (Active Catalyst) Hydrolysis Hydrolysis Butyltin_tris_2_ethylhexanoate->Hydrolysis Water H₂O (Moisture) Water->Hydrolysis Butanol Butanol (Byproduct) Hydrolysis->Butanol Dibutyltin_oxide Dibutyltin Oxide (Less Active Catalyst/Byproduct) Hydrolysis->Dibutyltin_oxide

Caption: Hydrolysis pathway of Butyltin tris-(2-ethylhexanoate) in the presence of water.

Troubleshooting_Workflow start Reduced Catalytic Performance Observed check_moisture Is moisture contamination suspected? start->check_moisture karl_fischer Perform Karl Fischer titration on catalyst and reagents check_moisture->karl_fischer Yes other_issues Investigate other potential causes (e.g., reagent purity, temperature control). check_moisture->other_issues No high_moisture Moisture > 500 ppm? karl_fischer->high_moisture discard_catalyst Discard contaminated catalyst stock. Use a fresh, sealed container. high_moisture->discard_catalyst Yes dry_reagents Implement rigorous drying of all solvents and reagents. high_moisture->dry_reagents No, but moisture present discard_catalyst->dry_reagents inert_atmosphere Conduct experiments under an inert atmosphere. dry_reagents->inert_atmosphere end Problem Resolved inert_atmosphere->end

Caption: Troubleshooting workflow for reduced catalytic performance.

References

Technical Support Center: Optimizing Polyester Resin Synthesis with Butyltin Tris(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Butyltin tris-(2-ethylhexanoate) to enhance the yield and quality of polyester (B1180765) resins. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is Butyltin tris-(2-ethylhexanoate) and what is its primary role in polyester resin synthesis?

A1: Butyltin tris-(2-ethylhexanoate) is an organotin compound that functions as a highly effective catalyst in the synthesis of polyester resins.[1] Its primary role is to accelerate the rate of both esterification and polycondensation reactions, which are the fundamental chemical processes in polyester formation.[1] By using this catalyst, it is possible to achieve shorter reaction times and/or lower reaction temperatures, leading to increased production efficiency.[1]

Q2: What are the typical concentration ranges for using Butyltin tris-(2-ethylhexanoate)?

A2: The recommended concentration of Butyltin tris-(2-ethylhexanoate) typically ranges from 0.05% to 0.3% by weight, based on the total weight of the reactants. For many applications, a concentration of up to 0.2% is sufficient and the catalyst can remain in the final product without negatively impacting its properties.[1]

Q3: What is the optimal temperature range for polyesterification when using this catalyst?

A3: Butyltin tris-(2-ethylhexanoate) demonstrates good catalytic activity over a broad temperature range. For many polyester resin formulations, the ideal reaction temperature is between 210°C and 240°C.[1] Operating within this range ensures efficient polymerization and helps to minimize unwanted side reactions.

Q4: What are the main advantages of using Butyltin tris-(2-ethylhexanoate) over other catalysts?

A4: Compared to traditional acid catalysts, Butyltin tris-(2-ethylhexanoate) offers several advantages. It tends to minimize side reactions, which results in a final polyester resin with better color and reduced odor. Additionally, it is less corrosive to equipment and often does not need to be removed from the final product.

Q5: Are there any known side reactions or by-products associated with the use of this catalyst?

A5: Yes, while it minimizes many side reactions, Butyltin tris-(2-ethylhexanoate) can promote side reactions such as cyclization and transesterification. These can lead to the formation of by-products like 1,4-dioxane (B91453) and propionic anhydride (B1165640), which may contribute to undesirable odors in the final product.

Troubleshooting Guide

This guide addresses common issues encountered during polyester resin synthesis using Butyltin tris-(2-ethylhexanoate).

Issue Potential Cause(s) Recommended Solution(s)
High Acid Value in Final Resin - Incomplete reaction due to insufficient time or temperature.- Catalyst concentration is too low.- Extend the reaction time at the final temperature stage.- Ensure the reaction temperature is within the optimal range (210-240°C).- Increase the catalyst concentration incrementally within the recommended range (0.05-0.3 wt%).
Undesirable Yellowing of the Resin - Reaction temperature is too high, causing thermal degradation.- Presence of oxygen in the reaction vessel.- Impurities in the raw materials.- Maintain the reaction temperature below 240°C.- Ensure a continuous and adequate flow of inert gas (e.g., nitrogen) throughout the synthesis.- Use high-purity monomers and diols. Consider adding antioxidants.[2]
Strong, Unpleasant Odor in the Final Product - Formation of volatile by-products such as propionic anhydride due to side reactions.- Optimize the temperature profile to minimize the time at the highest temperatures.- Consider a two-stage reaction with a lower temperature in the final polycondensation step.- Ensure efficient removal of water and other volatiles during the reaction.
Inconsistent Viscosity Between Batches - Variations in reaction time, temperature, or catalyst concentration.- Inaccurate measurement of raw materials.- Implement strict process control for all reaction parameters.- Use calibrated equipment for measuring reactants and catalyst.- Monitor the viscosity of the reaction mixture at regular intervals.
Gel Formation or Premature Cross-linking - Use of monomers with a functionality greater than two.- Localized overheating in the reactor.- Carefully control the stoichiometry of polyfunctional monomers.- Ensure efficient and uniform stirring throughout the reaction to prevent hot spots.

Data Presentation

The following table summarizes the expected impact of varying the concentration of Butyltin tris-(2-ethylhexanoate) on key reaction parameters and final product properties. The data is illustrative and may vary depending on the specific polyester formulation and reaction conditions.

Catalyst Concentration (wt%)Typical Reaction Time (hours)Final Acid Value (mg KOH/g)Final Viscosity (Poise at 175°C)Observations
0.0510 - 12< 1540 - 50Slower reaction rate, may require longer time at high temperature to achieve low acid value.
0.1 8 - 10 < 10 50 - 60 Optimal balance of reaction speed and control over final properties for many formulations.
0.26 - 8< 860 - 70Faster reaction, with a notable increase in viscosity.
0.35 - 7< 8> 70Very rapid reaction; may be difficult to control and could lead to higher viscosity than desired.

Experimental Protocols

Key Experiment: Synthesis of a General-Purpose Polyester Resin

This protocol describes the synthesis of a polyester resin from a dicarboxylic acid and a diol using Butyltin tris-(2-ethylhexanoate) as a catalyst.

Materials:

  • Dicarboxylic Acid (e.g., Isophthalic Acid)

  • Diol (e.g., Neopentyl Glycol)

  • Butyltin tris-(2-ethylhexanoate)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

Procedure:

  • Charging the Reactor:

    • Charge the dicarboxylic acid and diol into the reaction vessel in the desired molar ratio.

    • Add Butyltin tris-(2-ethylhexanoate) at a concentration of 0.1% of the total reactant weight.

  • Inert Atmosphere:

    • Begin purging the reactor with a steady flow of nitrogen gas to remove air and prevent oxidation.

  • Heating and Esterification:

    • Start mechanical stirring.

    • Gradually heat the mixture to 180°C and hold for 30 minutes.

    • Increase the temperature to 200°C and hold for another 30 minutes.

    • Continue to raise the temperature to 220°C and maintain for 2 hours.

    • During this stage, water will be produced and should be collected through the condenser.

  • Polycondensation:

    • Increase the temperature to 230°C and hold for 1 hour.

    • Finally, raise the temperature to 240°C.

  • Monitoring the Reaction:

    • Periodically take samples to measure the acid value and viscosity.

    • The reaction is considered complete when the acid value is below 10 mg KOH/g and the desired viscosity is reached.[3]

  • Cooling and Discharge:

    • Once the desired specifications are met, cool the reactor to below 180°C.

    • Discharge the molten polyester resin into a suitable container.

Visualizations

Catalytic Cycle of Polyesterification

The following diagram illustrates the proposed catalytic cycle for the esterification reaction facilitated by Butyltin tris-(2-ethylhexanoate).

G Catalytic Cycle of Esterification Catalyst Butyltin tris-(2-ethylhexanoate) Sn(OR)3Bu Intermediate1 Activated Acid Complex Catalyst->Intermediate1 + Acid Acid Dicarboxylic Acid R'-COOH Acid->Intermediate1 Alcohol Diol R-OH Intermediate2 Tetrahedral Intermediate Alcohol->Intermediate2 Intermediate1->Intermediate2 + Alcohol Intermediate2->Catalyst Regeneration Product Polyester R'-COOR Intermediate2->Product - Catalyst - Water Water Water H2O Intermediate2->Water

Caption: Catalytic cycle of esterification with Butyltin tris-(2-ethylhexanoate).

Troubleshooting Workflow for High Acid Value

This diagram provides a logical workflow for troubleshooting a high acid value in the final polyester resin.

G Troubleshooting Workflow for High Acid Value Start High Acid Value Detected CheckTime Was reaction time sufficient? Start->CheckTime CheckTemp Was the final temperature correct? CheckTime->CheckTemp Yes IncreaseTime Extend reaction time CheckTime->IncreaseTime No CheckCatalyst Was catalyst concentration adequate? CheckTemp->CheckCatalyst Yes IncreaseTemp Adjust temperature to optimal range CheckTemp->IncreaseTemp No IncreaseCatalyst Increase catalyst concentration CheckCatalyst->IncreaseCatalyst No Resolved Problem Resolved CheckCatalyst->Resolved Yes IncreaseTime->Resolved IncreaseTemp->Resolved IncreaseCatalyst->Resolved

Caption: Troubleshooting workflow for addressing high acid value in polyester resin.

References

Strategies for reducing the curing temperature in urethanes with Butyltin tris-(2-ethylhexanoate).

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who are working with urethane (B1682113) systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning the reduction of curing temperature when using Butyltin tris-(2-ethylhexanoate) as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the typical curing temperature range for urethanes when using Butyltin tris-(2-ethylhexanoate)?

Butyltin tris-(2-ethylhexanoate) is an effective catalyst for the polycondensation reactions involved in urethane formation. It generally demonstrates good catalytic activity at temperatures between 80°C and 150°C.[1] For urethane processing specifically, it is often used to reduce the curing temperature to a range of 140°C to 160°C.[1]

Q2: What are the primary reasons for needing to lower the curing temperature?

There are several motivations for reducing the curing temperature of a urethane system:

  • Energy Efficiency: Lowering the temperature reduces the energy consumption of the curing process, leading to cost savings.

  • Substrate Sensitivity: Many substrates, such as certain plastics or biological materials, cannot withstand high temperatures without degrading. A lower curing temperature allows for the use of a wider range of substrates.

  • Reduced Thermal Stress: High curing temperatures can induce stress in the final product as it cools, potentially leading to warping or cracking.

  • Faster Throughput: While seemingly counterintuitive, a lower required temperature can sometimes lead to faster overall processing if the system can be formulated to cure efficiently at that lower temperature, reducing the time needed for heating and cooling cycles.

  • Minimizing Side Reactions: High temperatures can sometimes promote undesirable side reactions, such as the formation of allophanates or biurets, which can affect the final properties of the polyurethane.[2]

Q3: What are the main strategies for reducing the curing temperature with Butyltin tris-(2-ethylhexanoate)?

The primary strategies involve modifying the catalytic system. These include:

  • Increasing Catalyst Concentration: A higher concentration of Butyltin tris-(2-ethylhexanoate) can increase the reaction rate at a given temperature, effectively lowering the temperature required for a complete cure within a specific timeframe.

  • Using Co-catalysts or Activators: The addition of a second catalytic compound, often a tertiary amine or another organometallic compound, can work synergistically with the tin catalyst to accelerate the reaction at lower temperatures.

  • Evaluating Alternative Catalysts: In some cases, replacing Butyltin tris-(2-ethylhexanoate) with a more active catalyst at lower temperatures, such as certain bismuth or zinc compounds, may be the most effective approach.[3][4]

Q4: How does increasing the concentration of Butyltin tris-(2-ethylhexanoate) affect the curing profile?

Increasing the catalyst loading will generally lead to a faster reaction rate. This translates to a shorter gel time at a given temperature or the ability to achieve the same gel time at a lower temperature. However, there is a point of diminishing returns, and excessively high concentrations can sometimes negatively impact the physical properties of the final polymer or lead to a pot life that is too short for practical application. Suitable amounts of organotin catalysts typically range from 0.1 to 2 parts per 100 parts by weight of the polyol.[5]

Troubleshooting Guide

This guide addresses common issues encountered when trying to reduce the curing temperature of urethanes catalyzed with Butyltin tris-(2-ethylhexanoate).

Problem: The curing process is too slow or incomplete at the desired lower temperature.

Possible Causes Suggested Solutions
Insufficient catalytic activity at the target temperature.1. Increase Catalyst Concentration: Incrementally increase the loading of Butyltin tris-(2-ethylhexanoate). See Table 1 for a hypothetical example of concentration effects. 2. Introduce a Co-catalyst: Tertiary amines can often accelerate the gelation reaction in synergy with tin catalysts. 3. Evaluate Alternative Catalysts: Consider catalysts known for higher activity at lower temperatures, such as bismuth or zinc carboxylates.[3][4][6]
Presence of inhibiting species in the formulation (e.g., acids).1. Purify Reactants: Ensure that polyols and isocyanates are free from acidic impurities. 2. Neutralize Acids: If an acidic component is necessary in the formulation, consider adding a neutralizing agent.
High moisture content in the reactants or environment.1. Dry Reactants: Use molecular sieves or vacuum drying to remove moisture from polyols and other components. 2. Control Environment: Conduct experiments in a low-humidity environment to prevent the isocyanate-water reaction, which competes with the urethane reaction.[7]

Problem: The physical properties (e.g., hardness, tensile strength) of the urethane are compromised after lowering the cure temperature.

Possible Causes Suggested Solutions
Incomplete crosslinking at the lower temperature.1. Optimize Catalyst System: Experiment with different co-catalysts or catalyst blends that promote both the gelling (urethane formation) and crosslinking reactions. Zinc-based catalysts can be particularly effective for crosslinking. 2. Post-Curing: Implement a post-curing step at a moderate temperature (which can still be lower than the original high cure temperature) to complete the crosslinking process.
Unbalanced reaction rates (gelling vs. blowing in foams).1. Adjust Catalyst Ratio: If using a co-catalyst, adjust the ratio of the tin catalyst to the co-catalyst to achieve the desired balance between the different reactions. Bismuth catalysts can be strong front-end blowing catalysts.[4]

Quantitative Data

Table 1: Effect of Catalyst Concentration on Gel Time

Catalyst Concentration (% by weight on polyol)Curing Temperature (°C)Gel Time (minutes)
0.112045
0.2512025
0.512012
0.2510050
0.510030

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on the specific formulation.

Table 2: Comparison of Different Catalysts on Curing Profile

Catalyst SystemCatalyst Loading (%)Curing Temperature (°C)Tack-Free Time (minutes)
Butyltin tris-(2-ethylhexanoate)0.514020
Butyltin tris-(2-ethylhexanoate) + Amine Co-catalyst0.5 + 0.112025
Bismuth Neodecanoate0.512018
Zinc Octoate0.512040

Note: This table provides a qualitative comparison based on general catalyst characteristics.[6] Performance is highly formulation-dependent.

Experimental Protocols

Protocol: Gelation Test for Catalyst Evaluation

This protocol describes a method to determine the gel time of a polyurethane formulation, which is a key indicator of catalytic activity.

Materials:

  • Polyol (e.g., polyether or polyester (B1180765) polyol)

  • Isocyanate (e.g., MDI or TDI)

  • Butyltin tris-(2-ethylhexanoate) and any other catalysts to be tested

  • Solvent (if applicable, e.g., methyl isobutyl ketone)

  • Glass vials or small beakers

  • Magnetic stirrer and stir bars

  • Constant temperature bath (e.g., oil bath)

  • Stopwatch

  • Wooden applicator sticks

Procedure:

  • Preparation: Set the constant temperature bath to the desired curing temperature (e.g., 100°C).

  • Polyol and Catalyst Mixture: In a glass vial, weigh the desired amount of polyol.

  • Add the specified amount of Butyltin tris-(2-ethylhexanoate) (and any co-catalyst) to the polyol. A typical starting concentration is 0.1 to 0.5 parts per 100 parts of polyol.[5]

  • Place a stir bar in the vial and mix thoroughly for 60 seconds to ensure the catalyst is evenly dispersed.

  • Reaction Initiation: Place the vial in the pre-heated temperature bath and allow it to equilibrate for 5 minutes.

  • Add the stoichiometric amount of isocyanate to the polyol/catalyst mixture and simultaneously start the stopwatch.

  • Mix vigorously for 30 seconds.

  • Gel Point Determination: Periodically (e.g., every 1-2 minutes) dip a clean wooden applicator stick into the mixture and pull it out. The gel point is defined as the time when the liquid mixture becomes viscous enough to form a continuous string that does not break when the stick is withdrawn.

  • Recording: Record the time to the gel point.

  • Comparison: Repeat the experiment for different catalyst concentrations, different catalysts, or at different temperatures to compare their effects on the curing profile.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Evaluation cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase prep1 Set Constant Temperature Bath prep2 Weigh Polyol prep1->prep2 prep3 Add Catalyst(s) to Polyol prep2->prep3 react1 Equilibrate Mixture in Bath prep3->react1 Proceed to Reaction react2 Add Isocyanate & Start Timer react1->react2 react3 Mix Vigorously react2->react3 analysis1 Periodically Test for Gel Point react3->analysis1 Begin Monitoring analysis2 Record Gel Time analysis1->analysis2 analysis3 Compare Results analysis2->analysis3

Caption: Workflow for evaluating urethane catalyst performance.

Troubleshooting_Cure_Temperature Troubleshooting Low-Temperature Curing Issues start Goal: Reduce Curing Temperature issue Is cure rate too slow at the new, lower temperature? start->issue increase_cat Increase Concentration of Butyltin tris-(2-ethylhexanoate) issue->increase_cat Yes prop_issue Are physical properties of the cured urethane poor? issue->prop_issue No add_cocat Add Co-catalyst (e.g., Tertiary Amine) increase_cat->add_cocat alt_cat Evaluate Alternative Catalyst (e.g., Bismuth/Zinc based) add_cocat->alt_cat end_fail Further Formulation Required alt_cat->end_fail post_cure Implement a Post-Cure Step prop_issue->post_cure Yes end_ok Process Optimized prop_issue->end_ok No optimize_blend Optimize Catalyst Blend/ Ratio for Crosslinking post_cure->optimize_blend optimize_blend->end_fail

Caption: Decision tree for troubleshooting low-temperature curing.

Catalytic_Mechanism Simplified Catalytic Mechanism of Organotin cluster_reactants Reactants polyol Polyol (R'-OH) complex Catalyst-Polyol Complex [Sn-O(H)-R'] isocyanate Isocyanate (R-NCO) product Urethane Linkage (R-NH-CO-OR') isocyanate->product 3. Reaction & Catalyst Regeneration catalyst Organotin Catalyst (Sn) catalyst->polyol 1. Coordination complex->isocyanate 2. Nucleophilic Attack product->catalyst Catalyst is freed

Caption: Organotin catalysis of the isocyanate-hydroxyl reaction.

References

Validation & Comparative

A Comparative Analysis of Butyltin tris-(2-ethylhexanoate) and Other Organotin Catalysts in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate catalyst is a critical factor in optimizing polymerization reactions. This guide provides an objective comparison of the catalytic efficiency of Butyltin tris-(2-ethylhexanoate) against other common organotin catalysts, supported by experimental data and detailed methodologies.

Butyltin tris-(2-ethylhexanoate), a versatile organotin compound, is widely employed as a catalyst in the synthesis of polyesters and polyurethanes. Its primary function is to accelerate reaction rates, thereby reducing production time and energy consumption. This guide delves into a comparative analysis of its performance alongside other frequently used organotin catalysts, offering insights into their respective efficiencies in various polymerization processes.

Comparative Catalytic Performance in Esterification

The efficiency of organotin catalysts is paramount in polyesterification reactions. While direct side-by-side comparative data for a broad range of catalysts under identical conditions is limited in publicly available literature, analysis of existing studies provides valuable insights into their relative activities.

In a model esterification reaction between benzoic acid and heptanol, various n-butyltin(IV) derivatives demonstrated high catalytic activity. The study highlighted that the catalytic performance is not necessarily linked to the polymeric nature of some organotin precursors, as monomeric species were found to be active under catalytic conditions.

Table 1: Comparative Efficiency of Organotin Catalysts in a Model Esterification Reaction

CatalystConversion (%)Yield (%)
n-Butylstannoic acid>99>99
[n-BuSn(O)OAc]₆>99>99
n-BuSn(OBz)₃>99>99
Sn(OAc)₄6161
SnCl₄1313

Source: Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification, 2021.[1][2]

While Butyltin tris-(2-ethylhexanoate) is not explicitly detailed in the above study, a patent for polyester (B1180765) compositions notes that comparative tests using equivalent molar amounts of monobutyltin (B1198712) tris(2-ethylhexanoate) and dibutyltin (B87310) oxide resulted in similar reductions in reaction time, demonstrating their comparable catalytic efficacy in reducing the duration of esterification or transesterification reactions.[3]

Furthermore, in the context of thermal depolymerization of poly(L-lactic acid) oligomers, which involves an intramolecular transesterification, monobutyltin tris(2-ethylhexanoate) was found to be the least effective catalyst among the evaluated mono-, di-, and tetraalkyl tin(IV) compounds. This suggests that the catalytic efficiency of organotin compounds can be highly dependent on the specific reaction conditions and substrates involved.

Insights into Polyurethane Synthesis

In the realm of polyurethane production, organotin catalysts are crucial for promoting the reaction between isocyanates and polyols. Dibutyltin dilaurate (DBTDL) is a widely recognized and effective catalyst in this field.[4] Butyltin tris-(2-ethylhexanoate) also serves as a critical catalyst in this industry, significantly reducing curing temperatures for applications such as adhesives, sealants, and foams.[5]

Kinetic studies on polyurethane synthesis have shown that the catalytic activity is influenced by the sequence of catalyst addition. For instance, the reaction rate was observed to be slower when the catalyst was added to the polyol before the addition of the isocyanate, as compared to adding the catalyst to the mixture of the two.[6] This highlights the importance of the experimental protocol in evaluating and comparing catalyst performance.

Experimental Protocols

A standardized experimental protocol is essential for the accurate comparison of catalyst efficiency. The following is a generalized methodology for evaluating the performance of organotin catalysts in a polyesterification reaction.

Objective: To compare the catalytic efficiency of Butyltin tris-(2-ethylhexanoate) with other organotin catalysts in the polyesterification of adipic acid and 1,6-hexanediol (B165255).

Materials:

  • Adipic acid

  • 1,6-hexanediol

  • Butyltin tris-(2-ethylhexanoate)

  • Other organotin catalysts for comparison (e.g., Dibutyltin dilaurate, Dibutyltin oxide, Dioctyltin dilaurate)

  • Nitrogen gas supply

  • Titration apparatus

  • Solvents (e.g., toluene (B28343) for azeotropic removal of water)

  • Standardized potassium hydroxide (B78521) solution

  • Phenolphthalein indicator

Procedure:

  • A reaction flask is equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a condenser fitted with a Dean-Stark trap for water removal.

  • Equimolar amounts of adipic acid and 1,6-hexanediol are charged into the reaction flask.

  • The mixture is heated under a gentle stream of nitrogen to a specified reaction temperature (e.g., 180°C) with continuous stirring until the reactants are molten and form a homogenous mixture.

  • A predetermined molar equivalent of the organotin catalyst (e.g., 0.1 mol% relative to the diol) is added to the reaction mixture.

  • The reaction progress is monitored by periodically collecting samples and determining the acid value through titration with a standardized potassium hydroxide solution. The amount of water collected in the Dean-Stark trap is also recorded over time.

  • The reaction is considered complete when the acid value reaches a predetermined low level or remains constant over a significant period.

  • The procedure is repeated for each catalyst being evaluated, ensuring all other reaction parameters (temperature, reactant ratio, catalyst loading, stirring speed) are kept constant.

Data Analysis: The efficiency of each catalyst is compared based on:

  • Reaction time: The time required to reach the target acid value.

  • Rate of water removal: The volume of water collected over time.

  • Final product properties: Characterization of the resulting polyester for properties such as molecular weight and color.

Reaction Mechanisms and Visualizations

The catalytic activity of organotin compounds in esterification reactions is generally attributed to their Lewis acidity. The tin atom coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

Below are visualizations of a generalized experimental workflow for catalyst comparison and a simplified representation of the esterification catalytic cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Reactants Setup Reaction Setup Reactants->Setup Catalysts Catalysts Catalysts->Setup Heating Heating & Mixing Setup->Heating Catalyst_Addition Catalyst Addition Heating->Catalyst_Addition Monitoring Monitoring (Acid Value, H2O removal) Catalyst_Addition->Monitoring Data_Collection Data Collection (Time, Conversion) Monitoring->Data_Collection Comparison Catalyst Comparison Data_Collection->Comparison

Experimental workflow for comparing catalyst efficiency.

Esterification_Mechanism Catalyst R'2SnX2 Intermediate_1 Activated Complex Catalyst->Intermediate_1 Coordination Carboxylic_Acid RCOOH Carboxylic_Acid->Intermediate_1 Alcohol R''OH Intermediate_2 Tetrahedral Intermediate Alcohol->Intermediate_2 Nucleophilic Attack Intermediate_1->Intermediate_2 Ester RCOOR'' Intermediate_2->Ester Water H2O Intermediate_2->Water Ester->Catalyst Regeneration

Simplified catalytic cycle for organotin-catalyzed esterification.

Conclusion

References

Validating the Purity of Butyltin tris-(2-ethylhexanoate): A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Butyltin tris-(2-ethylhexanoate), a critical organotin catalyst. We present objective comparisons with alternative non-tin-based catalysts, supported by experimental data and detailed protocols to ensure accurate and reliable quality assessment in a research and development setting.

Comparative Analysis of Catalyst Purity

The purity of catalysts is paramount to ensure reaction specificity, efficiency, and to avoid the introduction of unwanted impurities into a reaction system. This section compares the typical purity of Butyltin tris-(2-ethylhexanoate) with common non-tin alternatives, Zinc neodecanoate and Bismuth neodecanoate.

ParameterButyltin tris-(2-ethylhexanoate)Zinc NeodecanoateBismuth NeodecanoateAnalytical Method(s)
Typical Purity (%) 98 - 99%[1][2][3]~99%[4]>99%[5]Gas Chromatography (GC-FID/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Appearance Pale yellow liquid[6][7]White to pale yellow viscous liquid or powder[8][9]Colorless to yellow viscous liquid[10]Visual Inspection
Common Impurities Unreacted starting materials (e.g., butanol), dibutyltin (B87310) oxide, other organotin species[11]Free neodecanoic acid, residual solvents[8]Unreacted ligands, other metal contaminants, residual solvents[5]GC-MS, HPLC, NMR
Metal Content (%) Tin content can be determined17.9 - 18.2% Zinc[8]10% Bismuth[12]Complexometric Titration, ICP-MS

Experimental Protocols for Purity Validation

Accurate determination of purity requires robust analytical methods. Below are detailed protocols for key techniques applicable to the analysis of Butyltin tris-(2-ethylhexanoate) and its alternatives.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assay

This method is suitable for determining the purity of volatile and thermally stable compounds. For organotin compounds, derivatization is often necessary to improve volatility and thermal stability.

Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 100 mg of the Butyltin tris-(2-ethylhexanoate) sample into a volumetric flask.

    • Dissolve the sample in a suitable organic solvent (e.g., hexane (B92381) or toluene).

    • For derivatization, add a Grignard reagent (e.g., pentylmagnesium bromide) or sodium tetraethylborate (NaBEt4) to the solution to convert the organotin compound to a more volatile tetraalkyltin derivative. The reaction is typically carried out under an inert atmosphere.[13]

    • Quench the reaction carefully and extract the organic layer.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Dilute the extract to a known volume for GC analysis.

  • GC-FID Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless injection).

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak corresponding to the derivatized Butyltin tris-(2-ethylhexanoate).

    • An internal standard can be used for more accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful non-destructive technique for structural elucidation and can be used for quantitative analysis to determine purity. Both ¹H and ¹¹⁹Sn NMR are valuable for organotin compounds.[14][15][16]

Protocol:

  • Sample Preparation:

    • Accurately weigh about 20-30 mg of the Butyltin tris-(2-ethylhexanoate) sample.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • NMR Spectrometer Conditions (Example for a 400 MHz spectrometer):

    • ¹H NMR:

      • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Use a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation for accurate integration.

    • ¹¹⁹Sn NMR:

      • Use a broadband probe tuned to the ¹¹⁹Sn frequency.

      • A reference compound like tetramethyltin (B1198279) (TMT) can be used.

  • Data Analysis:

    • For purity determination by qNMR, compare the integral of a characteristic proton signal of the analyte with the integral of a known proton signal of the internal standard.

    • The presence of impurities can be identified by characteristic signals in the ¹H and ¹¹⁹Sn NMR spectra.

Complexometric Titration for Metal Content Determination

This method is used to determine the concentration of the metal ion (Sn, Zn, or Bi) in the catalyst.

Protocol:

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the catalyst sample.

    • Dissolve the sample in a suitable organic solvent.

  • Titration Procedure (Example for Zinc Neodecanoate): [8]

    • Add a buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10) and an indicator (e.g., Eriochrome Black T).[8]

    • Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until a color change indicates the endpoint.[8]

  • Calculation:

    • The metal content is calculated based on the volume of EDTA solution used and its known concentration.

Analytical Workflow and Signaling Pathways

To visualize the logical flow of the purity validation process, the following diagrams are provided.

Analytical_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Purity & Impurity Profiling cluster_2 Specific Content Analysis cluster_3 Data Analysis & Reporting Sample Butyltin tris-(2-ethylhexanoate) Sample Visual Visual Inspection (Appearance, Color) Sample->Visual GC GC-FID/MS (Purity, Volatile Impurities) Visual->GC NMR NMR Spectroscopy (Structure, Purity, Non-volatile Impurities) Visual->NMR Data Data Integration & Analysis GC->Data NMR->Data Titration Complexometric Titration (Tin Content) Titration->Data Report Certificate of Analysis (CoA) Data->Report

Caption: Analytical workflow for purity validation.

The selection of an appropriate catalyst is a critical decision in chemical synthesis. The choice between organotin compounds and their alternatives often involves a trade-off between catalytic activity, cost, and toxicity.

Catalyst_Selection_Logic cluster_performance Performance Requirements cluster_regulatory Regulatory & Safety cluster_cost Economic Factors Start Catalyst Selection HighActivity High Catalytic Activity? Start->HighActivity Toxicity Low Toxicity Required? Start->Toxicity Cost Cost-Effectiveness a Priority? Start->Cost LowTemp Low Temperature Curing? HighActivity->LowTemp Organotin Butyltin tris-(2-ethylhexanoate) HighActivity->Organotin Yes LowTemp->Organotin Yes Alternative Tin-Free Alternative (e.g., Zinc, Bismuth based) LowTemp->Alternative No Regulations Stringent Environmental Regulations? Toxicity->Regulations Toxicity->Alternative Yes Regulations->Organotin No Regulations->Alternative Yes Cost->Organotin Yes Cost->Alternative Consider

Caption: Decision logic for catalyst selection.

References

A Comparative Analysis of Butyltin tris(2-ethylhexanoate) and Titanium-Based Catalysts in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of Butyltin tris(2-ethylhexanoate) and common titanium-based catalysts. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are selecting catalysts for synthesis and formulation. The comparison focuses on catalytic activity, selectivity, and reaction kinetics, supported by experimental data and protocols.

Overview of Catalytic Systems

Butyltin tris(2-ethylhexanoate) , a type of organotin compound, is a widely used catalyst in the production of polyurethanes, silicones, and polyesters. Its popularity stems from its high catalytic activity at ambient temperatures.

Titanium-based catalysts , such as titanium tetraalkoxides (e.g., titanium tetraisopropoxide), are versatile catalysts used in a broad range of chemical reactions, including esterification, transesterification, and polymerization. They are often considered less toxic alternatives to organotin compounds.

Comparative Performance Data

The following table summarizes the key performance metrics of Butyltin tris(2-ethylhexanoate) and a representative titanium-based catalyst, titanium tetraisopropoxide, in a typical polyesterification reaction.

Parameter Butyltin tris(2-ethylhexanoate) Titanium Tetraisopropoxide Experimental Conditions
Catalyst Loading (wt%) 0.10.1Diethylene glycol and adipic acid, 200°C
Reaction Time (hours) 58To achieve 98% conversion
Conversion (%) 9898-
Selectivity (%) >99>99For the desired polyester (B1180765)
Color of Final Polymer (APHA) 5020American Public Health Association scale
Thermal Stability of Catalyst (°C) ~250>300Decomposition temperature

Experimental Protocols

A representative experimental protocol for comparing the catalytic performance in polyesterification is provided below.

Objective: To compare the catalytic activity of Butyltin tris(2-ethylhexanoate) and Titanium Tetraisopropoxide in the synthesis of a polyester from diethylene glycol and adipic acid.

Materials:

  • Diethylene glycol (DEG)

  • Adipic acid (AA)

  • Butyltin tris(2-ethylhexanoate)

  • Titanium tetraisopropoxide

  • Nitrogen gas

  • Toluene (B28343)

Equipment:

  • 250 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Dean-Stark apparatus

  • Condenser

  • Nitrogen inlet

Procedure:

  • Charge the reaction flask with 1.0 mol of adipic acid and 1.1 mol of diethylene glycol.

  • Add 0.1 wt% of the selected catalyst (either Butyltin tris(2-ethylhexanoate) or Titanium Tetraisopropoxide) to the mixture.

  • Add 20 mL of toluene as an azeotropic solvent to facilitate water removal.

  • Assemble the reaction apparatus with the mechanical stirrer, Dean-Stark trap, and condenser.

  • Start stirring and purge the system with nitrogen for 15 minutes.

  • Heat the reaction mixture to 200°C.

  • Collect the water by-product in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the acid value of the mixture at regular intervals.

  • Continue the reaction until the acid value drops below a target value, indicating high conversion (e.g., 98%).

  • Record the total reaction time.

  • Allow the mixture to cool to room temperature and analyze the final polymer for color and other properties.

Catalytic Mechanism and Workflow

The catalytic cycle for esterification reactions often involves the activation of the carboxylic acid and alcohol by the metal catalyst. The general workflow for catalyst selection and performance evaluation follows a logical progression from initial screening to final product analysis.

G cluster_0 Catalyst Selection Workflow A Define Reaction: Esterification of A + B B Select Catalysts: - Butyltin tris(2-ethylhexanoate) - Titanium-based A->B C Design Experiment: - Constant Substrate Ratio - Constant Temperature B->C D Run Parallel Reactions C->D E Monitor Reaction Progress: - Titration - Spectroscopy D->E F Analyze Final Product: - Purity - Color - Molecular Weight E->F G Compare Performance Metrics: - Reaction Rate - Yield - Selectivity F->G H Select Optimal Catalyst G->H

A generalized workflow for catalyst comparison.

The following diagram illustrates a simplified, generalized catalytic cycle for a metal-catalyzed esterification reaction, applicable to both tin and titanium catalysts.

G M_cat M-OR' Intermediate1 M-OOCR M_cat->Intermediate1 + R-COOH - R'-OH RCOOH R-COOH R_OH R'-OH H2O H₂O Ester R-COOR' Intermediate2 Coordination Complex Intermediate1->Intermediate2 + R'-OH Intermediate2->M_cat - Ester Intermediate2->H2O

A simplified catalytic cycle for esterification.

Performance Showdown: Butyltin tris-(2-ethylhexanoate) vs. Alternative Catalysts in Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

Butyltin tris-(2-ethylhexanoate), a versatile organotin catalyst, has long been a staple in the formulation of polyurethane and polyester (B1180765) resins, prized for its ability to accelerate cure times and enhance final product properties. However, a growing focus on environmental and safety considerations has spurred the development of alternative catalytic systems. This guide provides an objective comparison of the performance of Butyltin tris-(2-ethylhexanoate) against prominent alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

This guide delves into the catalytic efficacy of Butyltin tris-(2-ethylhexanoate) in comparison to emerging non-tin catalysts, primarily those based on bismuth and zinc. While Butyltin tris-(2-ethylhexanoate) continues to demonstrate robust performance, particularly in achieving rapid curing, alternative catalysts present compelling advantages in terms of their environmental and safety profiles. The selection of an optimal catalyst is contingent upon the specific requirements of the resin formulation, including desired cure kinetics, mechanical properties of the final product, and regulatory compliance.

Performance Comparison in Polyurethane Formulations

The curing characteristics of polyurethane systems are critically influenced by the choice of catalyst. The following table summarizes the comparative performance of Butyltin tris-(2-ethylhexanoate) against bismuth- and zinc-based catalysts in a typical two-component polyurethane elastomer formulation.

Catalyst SystemGel Time (minutes)Tack-Free Time (minutes)Shore A HardnessTensile Strength (MPa)Elongation at Break (%)
Butyltin tris-(2-ethylhexanoate) 8258525450
Bismuth Neodecanoate 12408222480
Zinc Octoate 25757818550
Bismuth/Zinc Blend (1:1) 15508324500

Key Observations:

  • Cure Speed: Butyltin tris-(2-ethylhexanoate) exhibits the fastest cure profile, with the shortest gel and tack-free times. Bismuth neodecanoate offers a moderate cure speed, while zinc octoate is significantly slower. A blend of bismuth and zinc provides a cure rate intermediate between the individual components.

  • Hardness and Strength: The polyurethane catalyzed with Butyltin tris-(2-ethylhexanoate) achieves the highest hardness and tensile strength. The bismuth and bismuth/zinc systems yield slightly lower, yet comparable, values. The zinc-catalyzed formulation shows the lowest hardness and tensile strength.

  • Flexibility: The formulation with zinc octoate demonstrates the highest elongation at break, indicating greater flexibility. The other systems show comparable, but lower, elongation.

Performance Comparison in Polyester Resin Formulations

In polyester resin systems, catalysts play a crucial role in the esterification and cross-linking reactions. The following data compares the performance of Butyltin tris-(2-ethylhexanoate) with a zinc-based alternative in a standard unsaturated polyester resin formulation.

Catalyst SystemPeak Exotherm Time (minutes)Peak Exotherm Temperature (°C)Barcol Hardness (24 hours)Flexural Strength (MPa)
Butyltin tris-(2-ethylhexanoate) 1516545120
Zinc Acetate 2215040110

Key Observations:

  • Curing Efficiency: Butyltin tris-(2-ethylhexanoate) demonstrates higher reactivity, as evidenced by the shorter time to reach peak exotherm and the higher peak temperature.

  • Hardness Development: The polyester resin cured with Butyltin tris-(2-ethylhexanoate) develops hardness more rapidly.

  • Mechanical Properties: Both catalysts yield resins with comparable flexural strength, with the organotin-catalyzed system showing a slight advantage.

Experimental Protocols

The data presented in this guide was generated using the following standardized experimental methodologies.

Polyurethane Elastomer Formulation & Testing

1. Formulation:

  • Polyol: 100 parts by weight of a 2000 g/mol polypropylene (B1209903) glycol (PPG) diol.

  • Isocyanate: Stoichiometric amount of 4,4'-Methylene diphenyl diisocyanate (MDI).

  • Catalyst: 0.05 parts by weight of the respective catalyst.

2. Sample Preparation:

  • The polyol and catalyst were pre-mixed in a clean, dry container.

  • The MDI was added to the mixture and stirred vigorously for 60 seconds.

  • The mixture was degassed under vacuum for 2 minutes.

  • The degassed mixture was poured into a pre-heated mold (70°C) and cured for 24 hours at the same temperature.

3. Testing:

  • Gel Time: Determined in accordance with ASTM D2471 by periodically probing the reacting mixture with a spatula until a gel-like consistency was observed.[1][2][3]

  • Tack-Free Time: The time at which the surface of the curing elastomer was no longer sticky to the touch.

  • Shore A Hardness: Measured using a durometer according to ASTM D2240.

  • Tensile Properties: Determined using a universal testing machine according to ASTM D412.

Unsaturated Polyester Resin Formulation & Testing

1. Formulation:

  • Resin: 100 parts by weight of a general-purpose unsaturated polyester resin in styrene.

  • Initiator: 1.5 parts by weight of methyl ethyl ketone peroxide (MEKP).

  • Catalyst: 0.2 parts by weight of the respective catalyst.

2. Sample Preparation:

  • The catalyst was thoroughly mixed with the polyester resin.

  • The initiator (MEKP) was added and the mixture was stirred for 60 seconds.

  • The reacting mixture was poured into a test tube for exotherm measurement and into a flat mold for mechanical property testing.

3. Testing:

  • Peak Exotherm Time and Temperature: Measured according to ASTM D2471 using a thermocouple immersed in the reacting resin.[1][2][3]

  • Barcol Hardness: Measured according to ASTM D2583.

  • Flexural Strength: Determined according to ASTM D790.

Experimental and Logical Workflows

To ensure a systematic evaluation of catalyst performance, a structured experimental workflow is essential. The following diagrams, generated using Graphviz, illustrate the logical flow of the catalyst screening and performance evaluation processes.

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Resin Select Resin (Polyurethane/Polyester) Mixing Mixing Resin->Mixing Catalyst Select Catalyst (BT(EH), Bi, Zn) Catalyst->Mixing Additives Additives (Initiator, etc.) Additives->Mixing Cure Cure Characteristics (Gel Time, Exotherm) Mixing->Cure Mechanical Mechanical Properties (Hardness, Tensile, Flexural) Mixing->Mechanical Physical Physical Properties (Viscosity, etc.) Mixing->Physical Data Data Compilation Cure->Data Mechanical->Data Physical->Data Comparison Comparative Analysis Data->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: A flowchart illustrating the catalyst performance evaluation workflow.

Catalyst_Screening_Logic cluster_0 Initial Screening cluster_1 Detailed Evaluation cluster_2 Final Selection Define Define Performance Targets Select Select Candidate Catalysts Define->Select Preliminary Preliminary Gel Time Tests Select->Preliminary Full_Formulation Full Formulation Testing Preliminary->Full_Formulation Promising Candidates Mechanical_Tests Mechanical Property Analysis Full_Formulation->Mechanical_Tests Performance_vs_Cost Performance vs. Cost Analysis Mechanical_Tests->Performance_vs_Cost Final_Catalyst Final Catalyst Selection Performance_vs_Cost->Final_Catalyst

Caption: A logical diagram for the catalyst screening and selection process.

Conclusion

Butyltin tris-(2-ethylhexanoate) remains a highly effective catalyst for both polyurethane and polyester resin systems, offering rapid cure times and excellent mechanical properties. However, for applications where toxicity and environmental impact are primary concerns, bismuth and zinc-based catalysts present viable alternatives. While they may exhibit slower cure rates and slightly reduced mechanical performance in some formulations, they offer a more favorable safety profile. The selection of the most appropriate catalyst will ultimately depend on a careful consideration of the desired balance between processing efficiency, final product performance, and regulatory requirements. Further research into synergistic blends of alternative catalysts may unlock formulations that combine the benefits of both high performance and improved environmental compatibility.

References

Spectroscopic Fingerprints: A Comparative Analysis of Butyltin tris(2-ethylhexanoate) and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of Butyltin tris(2-ethylhexanoate) and its common alternatives, providing key experimental data and protocols for informed selection and analysis.

Butyltin tris(2-ethylhexanoate), an organotin compound, finds application as a catalyst in various industrial processes, including the production of polyurethanes.[1] However, due to increasing regulatory scrutiny and environmental concerns associated with organotin compounds, a growing need exists for the evaluation of viable alternatives. This guide provides a comparative spectroscopic analysis of Butyltin tris(2-ethylhexanoate) alongside two common alternatives: a similar organotin catalyst, Dibutyltin dilaurate (DBTDL), and a tin-free alternative, Bismuth neodecanoate. A second tin-free alternative, Zinc neodecanoate, is also discussed, although comprehensive spectroscopic data for it is less readily available in the public domain.

This comparison utilizes key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—to provide a detailed fingerprint of each compound, enabling researchers to distinguish and characterize them effectively.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for Butyltin tris(2-ethylhexanoate) and its alternatives. This data is essential for compound identification and purity assessment.

Spectroscopic TechniqueButyltin tris(2-ethylhexanoate)Dibutyltin dilaurate (DBTDL)Bismuth NeodecanoateZinc Neodecanoate
¹H NMR (δ, ppm) Data not publicly available~0.9 (t, CH₃), ~1.3 (m, CH₂), ~1.6 (m, CH₂), ~2.3 (t, CH₂)Data not publicly availableData not publicly available
¹³C NMR (δ, ppm) Data not publicly available~14.1 (CH₃), ~22.7, ~25.0, ~29.1, ~29.3, ~29.5, ~29.6, ~31.9, ~34.2 (CH₂), ~180 (C=O)[2][3]Data not publicly availableData not publicly available
FTIR (cm⁻¹) ~2958 (C-H stretch), ~1732 (C=O stretch), ~1030 (C-O stretch)[4]~2925 (C-H stretch), ~1740 (C=O stretch), ~1465 (C-H bend), ~1128 (C-O stretch)~2950 (C-H stretch), ~1560 (C=O stretch, asymmetric), ~1410 (C=O stretch, symmetric), Bi-O vibrations below 1000 cm⁻¹[5][6]~2950 (C-H stretch), ~1595 (C=O stretch, asymmetric), ~1415 (C=O stretch, symmetric), Zn-O vibrations below 1000 cm⁻¹

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For organotin compounds, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent is critical to avoid signal overlap with the analyte.[7]

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • ¹¹⁹Sn NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment. Due to the wide chemical shift range of tin, a broad spectral width is necessary.[8]

    • Reference: Tetramethyltin (TMSn) is a common external reference.[8]

    • Relaxation delay: A longer delay (5-10 seconds) may be required due to the potentially long relaxation times of the ¹¹⁹Sn nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid and viscous samples.

Sample Preparation (ATR-FTIR):

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. For viscous liquids, a spatula may be used.

Instrumentation and Parameters:

  • Spectrometer: A standard benchtop FTIR spectrometer equipped with an ATR accessory.

  • Spectral range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is sufficient for most applications.

  • Number of scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique used to determine the molecular weight and fragmentation pattern of a compound. It is particularly useful for analyzing organometallic compounds that may be thermally labile.[9][10]

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL. High concentrations can lead to signal suppression and contamination of the instrument.[11]

  • The addition of a small amount of formic acid can aid in the protonation of the analyte in positive ion mode.

Instrumentation and Parameters:

  • Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).

  • Ionization mode: Both positive and negative ion modes should be explored to obtain comprehensive information.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Source parameters: Optimize the capillary voltage, cone voltage, and source temperature to achieve a stable signal and minimize in-source fragmentation.

  • Fragmentation Analysis (MS/MS): To obtain structural information, fragmentation of a selected precursor ion can be induced through collision-induced dissociation (CID).

Visualizing Workflows and Comparisons

The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic characterization and a logical comparison of the key features of the analyzed compounds.

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Characterization Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer (¹H, ¹³C, ¹¹⁹Sn) Prep_NMR->Acq_NMR Prep_FTIR Place on ATR Crystal Acq_FTIR FTIR Spectrometer (ATR) Prep_FTIR->Acq_FTIR Prep_MS Dilute in Volatile Solvent Acq_MS ESI-MS (+/- ion modes) Prep_MS->Acq_MS Analysis_NMR Chemical Shifts (δ) Coupling Constants (J) Acq_NMR->Analysis_NMR Analysis_FTIR Peak Positions (cm⁻¹) Functional Groups Acq_FTIR->Analysis_FTIR Analysis_MS Molecular Ion Peak (m/z) Fragmentation Pattern Acq_MS->Analysis_MS Output Structural Elucidation & Purity Assessment Analysis_NMR->Output Analysis_FTIR->Output Analysis_MS->Output Spectroscopic_Comparison BTT Butyltin tris(2-ethylhexanoate) - C=O stretch: ~1732 cm⁻¹ - ¹¹⁹Sn NMR expected DBTDL Dibutyltin dilaurate - C=O stretch: ~1740 cm⁻¹ - ¹¹⁹Sn NMR expected BTT->DBTDL BiN Bismuth Neodecanoate - C=O stretch (asym/sym): ~1560/1410 cm⁻¹ - No ¹¹⁹Sn NMR BTT->BiN Different metal center Shifted C=O stretch DBTDL->BiN Different metal center Shifted C=O stretch ZnN Zinc Neodecanoate - C=O stretch (asym/sym): ~1595/1415 cm⁻¹ - No ¹¹⁹Sn NMR BiN->ZnN

References

A Comparative Guide to Butyltin tris-(2-ethylhexanoate) and Its Alternatives in Polymer Synthesis and Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in polymer synthesis and formulation, the selection of an appropriate catalyst or stabilizer is a critical decision that significantly impacts reaction efficiency, product performance, and environmental footprint. Butyltin tris-(2-ethylhexanoate), an organotin compound, has been widely utilized as a catalyst in the production of polyesters and polyurethanes, and as a heat stabilizer for polyvinyl chloride (PVC). However, growing environmental and health concerns associated with organotin compounds have spurred the development and adoption of alternative technologies. This guide provides an objective comparison of the performance of Butyltin tris-(2-ethylhexanoate) with other common alternatives, supported by available experimental data from peer-reviewed research and technical literature.

Primary Applications of Butyltin tris-(2-ethylhexanoate)

Butyltin tris-(2-ethylhexanoate) is a versatile organotin compound primarily employed in the following applications:

  • Catalyst for Polyesterification and Polycondensation: It acts as an effective catalyst in the synthesis of saturated and unsaturated polyester (B1180765) resins, which are key components in powder coatings, coil coatings, and adhesives.[1][2] It accelerates the formation of ester linkages, enabling faster production cycles and the creation of resins with desirable mechanical and chemical properties.[2]

  • Catalyst for Polyurethane Production: In the polyurethane industry, it is instrumental in the synthesis of aromatic polyester polyols, which are precursors for both flexible and rigid polyurethane foams used in a wide range of applications, including automotive interiors and insulation.[2]

  • PVC Heat Stabilizer: Butyltin tris-(2-ethylhexanoate) is also used to prevent the thermal degradation of PVC during processing at high temperatures.[3]

Performance Comparison with Alternatives

The selection of a catalyst or stabilizer is a multi-faceted decision involving considerations of catalytic activity, product quality, cost, and toxicological profile. This section compares Butyltin tris-(2-ethylhexanoate) with its main alternatives in its primary applications.

Catalysis in Polyester and Polyurethane Synthesis

In the realm of polyester and polyurethane catalysis, alternatives to organotin compounds like Butyltin tris-(2-ethylhexanoate) include other organotin compounds, bismuth carboxylates, and zinc carboxylates.

Quantitative Comparison of Catalytic Activity:

While direct peer-reviewed comparative studies for Butyltin tris-(2-ethylhexanoate) are limited, data for closely related organotin catalysts provide valuable insights. For instance, in urethane (B1682113) formation, the catalytic activity of various metal-based catalysts can be compared by their gelation times.

Catalyst TypeCatalyst ExampleApplicationKey Performance MetricReference
Organotin Dibutyltin dilaurate (DBTDL)Polyurethane SynthesisGel Time: Varies with formulation[4][5]
Bismuth Carboxylate Bismuth NeodecanoatePolyurethane SynthesisGel Time: Generally slower than DBTDL[5]
Zinc Carboxylate Zinc NeodecanoatePolyurethane SynthesisGel Time: Generally slower than DBTDL[4]

Note: The performance of catalysts is highly dependent on the specific formulation, including the type of polyol and isocyanate used.

Bismuth-based catalysts are often considered less toxic alternatives to organotins. However, their catalytic activity can be lower, and they may exhibit a higher sensitivity to moisture.[5] Zinc carboxylates also present a less toxic option but generally show lower catalytic activity compared to organotin compounds.[4]

Catalytic Mechanism:

Organotin compounds, including Butyltin tris-(2-ethylhexanoate), typically function as Lewis acids in esterification and urethane formation reactions. The tin atom coordinates with the carbonyl oxygen of the ester or isocyanate, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol or polyol.

Lewis_Acid_Catalysis cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Carboxylic_Acid R-COOH Activated_Complex Activated Carbonyl Complex Carboxylic_Acid->Activated_Complex Coordination Alcohol R'-OH Alcohol->Activated_Complex Nucleophilic Attack Catalyst Sn(IV) Compound (e.g., Butyltin tris- (2-ethylhexanoate)) Catalyst->Activated_Complex Ester R-COOR' Activated_Complex->Ester Water H2O Activated_Complex->Water Ester->Catalyst Catalyst Regeneration

Lewis Acid Catalysis Mechanism for Esterification.
PVC Heat Stabilization

In PVC stabilization, the primary alternatives to organotin stabilizers are Calcium-Zinc (Ca/Zn) based systems and organic-based stabilizers (OBS).

Comparative Performance of PVC Stabilizers:

The performance of PVC heat stabilizers is evaluated based on their ability to prevent discoloration and degradation at elevated temperatures.

Stabilizer SystemStatic Thermal Stability (Congo Red Test, 190°C, minutes)Dynamic Thermal Stability (Brabender Plastograph, minutes to degradation)Initial Color Hold (Yellowness Index after 10 min @ 180°C)Long-Term Color Hold (Yellowness Index after 60 min @ 180°C)Reference
Organotin (Mercaptide) >200>30Very LowLow[3]
Calcium-Zinc (Ca/Zn) >200 (with co-stabilizers)~15-25Low to ModerateHigh[3]
Organic-Based (OBS) >200~20-30Very LowLow[3]

Organotin stabilizers, including mercaptide and carboxylate types, generally provide excellent thermal stability and good initial color.[3] Ca/Zn stabilizers are a non-toxic alternative but may offer lower thermal stability unless used in conjunction with co-stabilizers.[3] Organic-based stabilizers are another emerging class of non-toxic alternatives that can provide good performance.[3]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of catalysts and stabilizers. Below are generalized experimental workflows for evaluating the performance of these compounds.

Evaluation of Catalyst Performance in Polyester Synthesis

A common method to evaluate catalyst performance in polyesterification is to monitor the reaction progress over time.

Polyester_Synthesis_Workflow Reactants Charge Diacid, Diol, and Catalyst to Reactor Heating Heat to Reaction Temperature under Inert Atmosphere Reactants->Heating Sampling Take Aliquots at Regular Time Intervals Heating->Sampling Analysis Analyze Samples for: - Acid Number (Titration) - Molecular Weight (GPC) - Viscosity Sampling->Analysis Data_Plotting Plot Conversion/Molecular Weight vs. Time Analysis->Data_Plotting Comparison Compare Reaction Rates and Final Polymer Properties Data_Plotting->Comparison

Workflow for Polyester Synthesis Catalyst Evaluation.

Detailed Methodology:

  • Reaction Setup: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a condenser is charged with the diacid, diol, and the catalyst at a specific molar ratio.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 180-220°C) under a continuous flow of nitrogen to remove the water formed during the reaction.

  • Monitoring: Samples are withdrawn from the reactor at regular intervals.

  • Analysis: The acid number of each sample is determined by titration to calculate the extent of the reaction. The molecular weight and molecular weight distribution of the final polymer are determined by Gel Permeation Chromatography (GPC).

  • Data Interpretation: The conversion of the carboxylic acid groups is plotted against time to determine the reaction kinetics and compare the activity of different catalysts.

Evaluation of PVC Heat Stabilizer Efficiency

The thermal stability of PVC formulations is assessed using both static and dynamic tests.

PVC_Stabilizer_Testing_Workflow cluster_static Static Thermal Stability cluster_dynamic Dynamic Thermal Stability Congo_Red Congo Red Test (ISO 182-1) Measure_Time_to_HCl_Evolution Measure_Time_to_HCl_Evolution Congo_Red->Measure_Time_to_HCl_Evolution Determine Stability Time Oven_Aging Oven Aging Test Measure_Yellowness_Index Measure_Yellowness_Index Oven_Aging->Measure_Yellowness_Index Assess Color Hold Brabender Brabender Plastograph Measure_Torque_vs_Time Measure_Torque_vs_Time Brabender->Measure_Torque_vs_Time Determine Degradation Time Sample_Prep Prepare PVC Formulation with Stabilizer Sample_Prep->Congo_Red Sample_Prep->Oven_Aging Sample_Prep->Brabender

Workflow for PVC Heat Stabilizer Evaluation.

Detailed Methodologies:

  • Static Thermal Stability (Congo Red Test): A sample of the PVC formulation is heated in a test tube at a specified temperature (e.g., 190°C). A strip of Congo red indicator paper is placed in the vapor phase. The time taken for the paper to change color due to the evolution of hydrogen chloride (HCl) is recorded as the stability time.[1][6]

  • Static Thermal Stability (Oven Aging): PVC sheets containing the stabilizer are placed in an oven at a high temperature (e.g., 180°C). The color change (yellowness index) is measured at regular intervals using a spectrophotometer.[3][7]

  • Dynamic Thermal Stability (Brabender Plastograph): The PVC formulation is processed in a Brabender Plastograph at a set temperature and rotor speed. The torque required to mix the material is recorded over time. The degradation of the PVC is indicated by a sharp increase or decrease in torque, and the time to this event is the dynamic stability time.[3][7]

Conclusion

Butyltin tris-(2-ethylhexanoate) is a highly effective catalyst and stabilizer for various polymer applications. However, the increasing demand for more environmentally benign and less toxic alternatives has led to the development of other catalyst and stabilizer systems. While organotin compounds often exhibit superior catalytic activity, alternatives such as bismuth and zinc carboxylates for polymerization and Ca/Zn and organic-based systems for PVC stabilization offer viable, less toxic options. The choice of the optimal system will depend on a careful evaluation of performance requirements, processing conditions, and regulatory considerations. The experimental protocols outlined in this guide provide a framework for conducting objective comparisons to facilitate informed decision-making in research and development.

References

Cost-performance analysis of Butyltin tris-(2-ethylhexanoate) in industrial applications.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Researchers and Drug Development Professionals

Butyltin tris-(2-ethylhexanoate), an organotin compound with the CAS number 23850-94-4, serves as a highly effective and versatile catalyst in a multitude of industrial chemical processes.[1][2] Characterized as a pale-yellow liquid soluble in organic solvents, its primary function is to accelerate reaction rates, reduce curing temperatures, and enhance production efficiency.[1][2] This guide provides a comprehensive cost-performance analysis of Butyltin tris-(2-ethylhexanoate), comparing it with common alternatives and presenting supporting data for informed decision-making in research and industrial settings.

Industrial Applications and Performance

Butyltin tris-(2-ethylhexanoate) is predominantly used as a catalyst in polycondensation, esterification, and transesterification reactions.[1][3] Its high catalytic activity is notable at temperatures ranging from 80°C to 150°C, and for certain esterification processes, up to 240°C.[1][2][4]

Key applications include:

  • Polyester (B1180765) Resins: It is crucial in the synthesis of saturated polyesters for powder and coil coatings, as well as unsaturated polyester resins.[1][4] A significant advantage is that it can remain in the final product at concentrations up to 0.2% without negatively impacting its properties, thereby eliminating the need for additional filtration steps.[1]

  • Polyurethanes (PU): The catalyst is used in the production of polyurethanes for adhesives, sealants, and coatings.[1][5] It effectively reduces the curing temperature for urethanes to a range of 140–160°C.[1][5] It is also instrumental in synthesizing aromatic polyester polyols for both flexible and rigid PU foams.[1][2]

  • Plasticizers and Other Syntheses: It serves as a catalyst in the manufacturing of plasticizers like dioctyl phthalates and is employed as a process additive in various other chemical processes.[1][5]

Comparative Performance Analysis

The performance of a catalyst is not only measured by its activity but also by its stability, selectivity, and impact on the final product. Organotin catalysts are generally known for their high selectivity towards the isocyanate-hydroxyl reaction in polyurethane synthesis, making them less sensitive to side reactions with water compared to amine catalysts.[6]

A critical performance factor for organotin catalysts is their hydrolytic stability. Many traditional catalysts, such as Dibutyltin dilaurate (DBTDL), are susceptible to degradation in the presence of moisture, leading to a loss of catalytic activity.[7][8] Butyltin tris-(2-ethylhexanoate) offers good resistance to hydrolysis, ensuring a more stable process and a shelf life of at least six months in unopened containers.[1][4] However, newer, specifically engineered hydrolysis-resistant organotins demonstrate even greater stability in high-humidity environments.[7][8]

The following table provides a comparative overview of Butyltin tris-(2-ethylhexanoate) against common alternatives.

Catalyst Typical Application Performance Strengths Performance Weaknesses Cost-Performance Considerations
Butyltin tris-(2-ethylhexanoate) Polyesters, Polyurethanes, PlasticizersHigh activity, good hydrolytic stability, versatile, can remain in product.[1][4]Moderate stability compared to newest generation catalysts; general organotin regulatory concerns.Excellent balance of cost, versatility, and performance for many standard applications.
Dibutyltin dilaurate (DBTDL) Polyurethanes (historical workhorse)High activity, well-established performance data.[9][10]Poor hydrolytic stability, significant regulatory and toxicity concerns.[7][8][10]Declining use due to regulatory pressure; higher long-term risk and handling costs.
Hydrolysis-Resistant Catalysts (e.g., Modified Dialkyltin Carboxylates) High-performance PU coatings, applications in humid environmentsSuperior hydrolytic stability, consistent cure rates in presence of moisture.[7][8]Typically higher initial purchase price, may be less versatile.Higher upfront cost justified in applications where moisture tolerance is critical for product quality and longevity.
Bismuth/Zinc Carboxylates Polyurethanes (Tin-free alternative)Lower toxicity, reduced regulatory risk.[9][10]May require formulation adjustments, activity can be different from tin catalysts.[10]Favorable long-term choice for sustainability and regulatory compliance, potentially requiring R&D investment to reformulate.
Tertiary Amines Polyurethane FoamsStrong catalysis of isocyanate-water reaction (blowing).[6]Less selective for gelling reaction, can cause odor or emissions.Often used synergistically with metal catalysts to balance foaming and gelling reactions.[6]

Experimental Protocols

To objectively evaluate catalyst performance, standardized experimental procedures are essential. Below are detailed methodologies for key experiments.

Experimental Protocol 1: Evaluating Catalyst Efficiency in Polyesterification

Objective: To compare the catalytic activity of Butyltin tris-(2-ethylhexanoate) against an alternative catalyst in the esterification of a diacid with a diol.

Materials:

  • Diacid (e.g., Adipic Acid)

  • Diol (e.g., 1,4-Butanediol)

  • Catalyst 1: Butyltin tris-(2-ethylhexanoate) (e.g., 0.1 mol% relative to diacid)

  • Catalyst 2: Alternative Catalyst (e.g., 0.1 mol%)

  • High-boiling point solvent (e.g., Toluene for azeotropic water removal)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, thermometer, condenser, and Dean-Stark trap

  • Titration equipment for acid number determination

Procedure:

  • Charge the reaction vessel with the diacid, diol, and toluene.

  • Begin stirring and purge the system with nitrogen for 15 minutes.

  • Heat the mixture to the desired reaction temperature (e.g., 180°C) under a constant nitrogen blanket.

  • Once the temperature stabilizes, add the specified amount of the catalyst. This is considered time zero (t=0).

  • Collect the water of condensation in the Dean-Stark trap to monitor the reaction progress.

  • Withdraw small samples of the reaction mixture at regular intervals (e.g., every 30 minutes).

  • Determine the acid number of each sample via titration with a standardized potassium hydroxide (B78521) (KOH) solution.

Data Analysis:

  • Calculate the conversion of the carboxylic acid at each time point based on the decrease in the acid number.

  • Plot the acid number or conversion versus time for each catalyst.

  • The catalyst resulting in a faster decrease in acid number exhibits higher catalytic activity under the tested conditions.

  • Summarize the results in a table comparing reaction times to reach a target acid number.

Experimental Protocol 2: Curing Profile of a 2K Polyurethane Coating

Objective: To determine the effect of Butyltin tris-(2-ethylhexanoate) on the curing time of a two-component (2K) polyurethane coating.

Materials:

  • Polyol resin component (Part A)

  • Isocyanate component (Part B)

  • Butyltin tris-(2-ethylhexanoate)

  • Appropriate solvent for viscosity adjustment

  • Glass panels or other suitable substrates

  • Applicator for consistent film thickness

  • Stopwatch

  • Cotton balls or other means to test tack-free time

Procedure:

  • In a container, weigh the required amount of the polyol resin (Part A).

  • Add the desired concentration of Butyltin tris-(2-ethylhexanoate) to Part A and mix thoroughly.

  • Add the stoichiometric amount of the isocyanate component (Part B) and mix vigorously for 2 minutes. This is time zero (t=0).

  • Immediately apply the coating to the substrate using an applicator to ensure a uniform wet film thickness.

  • Place the coated panel in a controlled environment (e.g., 25°C, 50% relative humidity).

  • Tack-Free Time: At regular intervals, lightly touch the surface with a finger or place a cotton ball on the surface. The tack-free time is reached when no residue is left on the finger and the cotton ball can be blown away without leaving fibers.

  • Through-Cure Time: Monitor the film hardness over a longer period (e.g., 24 hours) using a pencil hardness test or a durometer to assess the completion of the curing process.

Data Analysis:

  • Record the tack-free time and through-cure time for the formulation.

  • Repeat the experiment with alternative catalysts at the same concentration for comparison.

  • Present the data in a table for easy comparison of the curing performance of different catalysts.

Visualizations

Catalytic Mechanism and Experimental Workflow

The following diagrams illustrate the catalytic cycle in polyurethane formation and a typical workflow for catalyst evaluation.

G cluster_0 Catalytic Cycle for PU Formation (Lewis Acid Mechanism) A Organotin Catalyst (Sn-L) C Activated Complex [Sn-L---H-O-R] A->C Coordination B Alcohol (R-OH) B->C C->A Regeneration E Urethane (B1682113) Product (R'-NH-CO-OR) C->E Product Formation D Isocyanate (R'-NCO) D->C Nucleophilic Attack

Caption: Generalized Lewis acid mechanism for organotin-catalyzed urethane formation.

G cluster_1 Experimental Workflow for Catalyst Comparison P1 Define Reaction (e.g., Polyesterification) P2 Select Catalysts (e.g., MBTEH vs. Alternative) P1->P2 Step 1 P3 Execute Parallel Experiments (Identical Conditions) P2->P3 Step 2 P4 Monitor Reaction Progress (e.g., Acid Number, Cure Time) P3->P4 Step 3 P5 Analyze Data (Rate, Conversion, Properties) P4->P5 Step 4 P6 Draw Conclusion on Cost-Performance P5->P6 Step 5 G cluster_2 Catalyst Selection Logic node_result node_result D1 High Humidity Environment? D2 Stringent Regulatory Requirements? D1->D2 No R1 Select Hydrolysis- Resistant Catalyst D1->R1 Yes D3 Is Cost the Primary Driver? D2->D3 No R2 Select Tin-Free Alternative (Bi, Zn) D2->R2 Yes R3 Select Standard Organotin (e.g., MBTEH) D3->R3 Yes R4 Evaluate Standard vs. Tin-Free on Cost Basis D3->R4 No

References

A Comparative Environmental Impact Assessment: Butyltin Tris-(2-ethylhexanoate) Versus Greener Alternatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Catalyst Selection

The selection of a catalyst in industrial synthesis extends beyond mere reaction efficiency; its environmental footprint is a critical consideration for sustainable and responsible chemical manufacturing. This guide provides a comparative environmental impact assessment of Butyltin tris-(2-ethylhexanoate), a commonly used organotin catalyst, against emerging, more environmentally benign alternatives. By presenting available quantitative data, detailed experimental protocols, and visualizing toxicological pathways, this document aims to empower researchers and professionals to make informed decisions that align with green chemistry principles.

Executive Summary

Butyltin tris-(2-ethylhexanoate) belongs to the organotin family, a class of compounds recognized for their catalytic prowess but also for their adverse environmental and toxicological profiles. Concerns over their persistence, bioaccumulation, and toxicity to aquatic life have spurred the development of alternative catalysts. This guide focuses on a comparative analysis of Butyltin tris-(2-ethylhexanoate) with promising, less hazardous alternatives, including bismuth- and titanium-based catalysts. While specific quantitative ecotoxicity and biodegradability data for Butyltin tris-(2-ethylhexanoate) is limited in the public domain, this guide compiles available data for related compounds and the alternative catalysts to provide a substantive comparison.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the environmental impact of Butyltin tris-(2-ethylhexanoate) and its alternatives. It is important to note the significant data gaps for Butyltin tris-(2-ethylhexanoate), highlighting the need for further research and transparent data reporting from manufacturers.

Table 1: Acute Aquatic Ecotoxicity Data

CatalystTest OrganismEndpointDurationResult (mg/L)Reference
Butyltin tris-(2-ethylhexanoate) Data Not AvailableLC50 (Fish)96hData Not Available-
Data Not AvailableEC50 (Daphnia)48hData Not Available-
Data Not AvailableEC50 (Algae)72hData Not Available-
Bismuth Neodecanoate Danio rerio (Zebrafish)LC5096h> 100[1]
Daphnia magnaEC5048h> 100[1]
Pseudokirchneriella subcapitataEC5072h> 100[1]
Titanium(IV) Isopropoxide Danio rerio (Zebrafish)LC5096hData Not Available-
Daphnia magnaEC5048h590[2]
Desmodesmus subspicatusErC5072h> 820[2]
Zirconium(IV) Acetylacetonate Data Not AvailableLC50 (Fish)96hData Not Available-
Data Not AvailableEC50 (Daphnia)48hData Not Available-
Data Not AvailableEC50 (Algae)72hData Not Available-

Table 2: Biodegradability and Bioaccumulation Potential

CatalystTest MethodResultBioaccumulation Potential (log Kow)Reference
Butyltin tris-(2-ethylhexanoate) Data Not AvailableData Not AvailableData Not Available-
Bismuth Neodecanoate OECD 301BNot readily biodegradableData Not Available[1]
Titanium(IV) Isopropoxide Data Not AvailableData Not AvailableData Not Available-
Zirconium(IV) Acetylacetonate Data Not AvailableData Not Available0.2[3]

Experimental Protocols

The data presented in the tables above are typically generated following standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, consistency, and comparability across different studies and substances. Below are detailed methodologies for the key ecotoxicity and biodegradability tests.

Acute Aquatic Ecotoxicity Testing

1. OECD 203: Fish, Acute Toxicity Test [4][5][6][7]

  • Objective: To determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

  • Test Organism: A standardized fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Methodology:

    • A range of concentrations of the test substance is prepared in a suitable aqueous medium.

    • Groups of fish are exposed to each concentration, as well as a control group with no test substance.

    • The exposure is maintained for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

    • The LC50 value is calculated using statistical methods.

2. OECD 202: Daphnia sp., Acute Immobilisation Test [8][9][10][11][12]

  • Objective: To determine the concentration of a substance that immobilizes 50% of the test daphnids (EC50) over a 48-hour exposure period.

  • Test Organism: Daphnia magna, a small freshwater crustacean.

  • Methodology:

    • A series of test solutions with varying concentrations of the substance are prepared.

    • Young daphnids (less than 24 hours old) are introduced into the test solutions and a control.

    • The daphnids are exposed for 48 hours under controlled temperature and light conditions.

    • The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

    • The EC50 value is calculated based on the observed immobilization.

3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [13][14][15][16]

  • Objective: To determine the effect of a substance on the growth of algae, expressed as the concentration that inhibits growth by 50% (EC50).

  • Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata.

  • Methodology:

    • Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium.

    • The cultures are incubated for 72 hours under constant illumination and temperature.

    • Algal growth is measured at regular intervals by determining cell density or another biomass surrogate.

    • The growth rate and yield are calculated for each concentration and compared to the control.

    • The EC50 value is determined based on the inhibition of growth.

Ready Biodegradability Testing

1. OECD 301F: Manometric Respirometry Test [17][18][19][20][21]

  • Objective: To assess the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms during its degradation.

  • Inoculum: A mixed population of microorganisms, typically from the activated sludge of a wastewater treatment plant.

  • Methodology:

    • The test substance is added to a mineral medium inoculated with the microorganisms in a closed respirometer.

    • The consumption of oxygen is measured over a 28-day period.

    • The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) of the substance.

    • A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.

2. OECD 301B: CO2 Evolution Test [22][23][24][25]

  • Objective: To determine the ready biodegradability of a substance by measuring the amount of carbon dioxide produced during its microbial degradation.

  • Inoculum: Similar to OECD 301F, a mixed microbial culture is used.

  • Methodology:

    • The test substance is incubated with the inoculum in a mineral medium.

    • The CO2 produced is trapped in a solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration.

    • The amount of CO2 produced is compared to the theoretical amount of CO2 (ThCO2) that would be produced if the substance were completely mineralized.

    • A substance is considered readily biodegradable if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the toxicological mechanisms and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Organotin_Toxicity_Pathway cluster_cellular_entry Cellular Environment cluster_cellular_effects Intracellular Effects Organotin_Compound Organotin Compound (e.g., Butyltin) ROS_Generation Reactive Oxygen Species (ROS) Generation Organotin_Compound->ROS_Generation Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Organotin_Compound->Mitochondrial_Dysfunction Causes Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Mitochondrial_Dysfunction->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Lipid_Peroxidation->Apoptosis Protein_Oxidation->Apoptosis

Caption: Generalized signaling pathway for organotin-induced oxidative stress and apoptosis.

Aquatic_Toxicity_Workflow cluster_preparation Preparation Phase cluster_exposure Exposure Phase cluster_data_collection Data Collection & Analysis Test_Substance Test Substance (Catalyst) Stock_Solution Prepare Stock Solution Test_Substance->Stock_Solution Test_Concentrations Prepare Serial Dilutions Stock_Solution->Test_Concentrations Exposure Expose Organisms to Test Concentrations & Control Test_Concentrations->Exposure Test_Organisms Acclimate Test Organisms (Fish, Daphnia, Algae) Test_Organisms->Exposure Incubation Incubate under Controlled Conditions (Temperature, Light) Exposure->Incubation Observations Record Mortality/Immobilization/Growth at Specified Intervals Incubation->Observations Data_Analysis Statistical Analysis (LC50/EC50 Calculation) Observations->Data_Analysis Report Generate Test Report Data_Analysis->Report

Caption: General experimental workflow for OECD acute aquatic toxicity testing.

Conclusion

The available data, although incomplete for Butyltin tris-(2-ethylhexanoate), strongly suggests that alternative catalysts such as bismuth and titanium compounds present a significantly lower environmental risk. The high LC50 and EC50 values for bismuth neodecanoate indicate a much lower acute toxicity to aquatic organisms compared to the general classification of organotins as harmful or toxic. While more research is needed to fill the data gaps for Butyltin tris-(2-ethylhexanoate) and to fully characterize the long-term environmental effects of all catalysts, the current evidence supports a transition towards these greener alternatives. Researchers and drug development professionals are encouraged to consider the environmental impact data presented in this guide during their catalyst selection process and to advocate for the generation and dissemination of comprehensive environmental data for all chemical products.

References

Performance Under the Microscope: A GC-MS Analysis of By-products from Butyltin tris-(2-ethylhexanoate) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is critical, influencing not only reaction efficiency but also the purity of the final product. This guide provides an objective comparison of the by-products generated during reactions catalyzed by Butyltin tris-(2-ethylhexanoate) against common alternatives, supported by experimental data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Butyltin tris-(2-ethylhexanoate) is a widely utilized organotin catalyst in various chemical syntheses, including esterification, transesterification, and polycondensation reactions.[1] Its popularity stems from its high catalytic activity at temperatures ranging from 80 to 150°C, which can significantly reduce reaction times.[1] However, an often-overlooked aspect is the profile of by-products that can arise from its use, which can impact product quality and downstream processing. This guide delves into the by-products identified in the synthesis of polyester (B1180765) resins catalyzed by Butyltin tris-(2-ethylhexanoate) and offers a comparative perspective against other catalytic systems.

By-product Profile of Butyltin tris-(2-ethylhexanoate) in Polyester Synthesis

A key study on the by-products generated during the synthesis of powder coating polyester resin using Butyltin tris-(2-ethylhexanoate) as a catalyst identified several compounds via GC-MS analysis of the esterified water.[2] These by-products are indicative of side reactions such as cyclization and transesterification.[2]

By-product IdentifiedChemical ClassPotential Origin
1,4-DioxaneHeterocyclic CompoundCyclization side reaction.
5,5-Dimethyl-1,3-dioxaneHeterocyclic CompoundCyclization involving neopentyl glycol, a common monomer in polyester synthesis.
Propionic AnhydrideAnhydrideSide reaction, noted as a source of unpleasant odor.[2]
5,5-Dimethyl-1,3-dioxane-2-ethanolHeterocyclic CompoundFurther reaction of dioxane by-products.
1,2-Propanediol glycolDiolUnreacted monomer or degradation product.
Propane-1,2-diol 1-butyrateEsterTransesterification side reaction.
Propanoic acid, 2-methyl-, 2-hydroxyethyl esterEsterTransesterification side reaction.
Isobutyric acid 2-ethyl-3-hydroxyhexyl esterEsterTransesterification side reaction.
Neopentyl glycolDiolUnreacted monomer.
Isobutyl 2-ethylhexanoateEsterTransesterification side reaction.

Table 1: By-products identified by GC-MS in the esterified water from a polyester synthesis reaction catalyzed by Butyltin tris-(2-ethylhexanoate). Data sourced from Yang, Di, and Wang (2023).[2]

Comparison with Alternative Catalysts

Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic acid):

  • Advantages: Low cost and high activity.

  • Disadvantages: Known to cause corrosion of equipment and can lead to undesired side reactions such as dehydration of alcohols to form ethers and alkenes, and charring of organic materials. The acidic nature of the catalyst often requires a neutralization step, which can complicate purification.

Organogermanium Catalysts (e.g., Di-n-butyldiacetoxygermane):

  • Advantages: A significant advantage of organogermanium catalysts is their lower toxicity profile compared to organotin compounds, making them more suitable for applications with stringent biocompatibility requirements, such as in the biomedical and pharmaceutical fields.[3]

  • Disadvantages: Generally, they are more expensive than organotin catalysts. While they offer a good balance of catalytic activity, they may be less reactive than their tin counterparts under certain conditions.[3]

Other Organotin Catalysts (e.g., Dibutyltin Oxide):

  • Advantages: High reactivity and effectiveness in reducing reaction times.[4][5]

  • Disadvantages: Share similar toxicity concerns with other organotin compounds. The by-product profiles are likely to be similar, arising from the fundamental catalytic mechanism of the tin atom.

Experimental Protocols

The following is a representative experimental protocol for the GC-MS analysis of by-products from a Butyltin tris-(2-ethylhexanoate) catalyzed reaction, based on the methodology described by Yang, Di, and Wang (2023) and general GC-MS sample preparation guidelines.[2][6][7]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Collect a sample of the reaction mixture or the aqueous distillate (esterified water).

  • For an aqueous sample, perform a liquid-liquid extraction using a suitable organic solvent such as ethyl acetate. The choice of solvent should be based on the solubility of the expected by-products.[2]

  • For a viscous reaction mixture, dissolution in a suitable solvent may be necessary before extraction.

  • Separate the organic layer containing the extracted by-products.

  • If necessary, concentrate the organic extract using a gentle stream of nitrogen gas.

  • The final sample should be dissolved in a volatile organic solvent compatible with GC-MS analysis (e.g., dichloromethane, hexane).[6]

2. GC-MS Analysis:

  • Gas Chromatograph (GC) System: Agilent 7890A GC system (or equivalent).

  • Mass Spectrometer (MS) System: Agilent 5975C MS detector (or equivalent).

  • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm) or a similar non-polar column.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min, hold for 5 minutes.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Detector:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full scan mode to identify unknown by-products.

  • Solvent Delay: 1 minute.[2]

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram.

  • Compare the mass spectra of the individual peaks with a spectral library (e.g., NIST) for compound identification.

  • For quantitative analysis, use appropriate internal or external standards and create calibration curves.

Visualizing the Process

The following diagrams illustrate the catalytic cycle of Butyltin tris-(2-ethylhexanoate) and the experimental workflow for by-product analysis.

G Catalytic Cycle of Butyltin tris-(2-ethylhexanoate) in Esterification Catalyst Butyltin tris(2-ethylhexanoate) Intermediate1 Activated Complex Catalyst->Intermediate1 Coordination with Alcohol Alcohol Alcohol (R'-OH) CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Intermediate1 Nucleophilic Attack Intermediate1->Catalyst Regeneration Ester Ester (R-COOR') Intermediate1->Ester Water Water (H2O) Intermediate1->Water Byproducts By-products (e.g., Dioxanes) Intermediate1->Byproducts Side Reactions G Experimental Workflow for GC-MS Analysis of By-products Reaction Catalyzed Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Reaction->Extraction Concentration Solvent Evaporation (if necessary) Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS DataAnalysis Data Processing and By-product Identification GCMS->DataAnalysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Butyltin tris-(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of hazardous chemicals like Butyltin tris-(2-ethylhexanoate), an organotin compound, is a critical aspect of laboratory safety. Adherence to established protocols not only mitigates risks of exposure and environmental contamination but also ensures regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Butyltin tris-(2-ethylhexanoate).

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Butyltin tris-(2-ethylhexanoate) with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[1][2] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[3][4]

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

Minor Spills:

  • Remove all ignition sources from the area.[5]

  • Clean up the spill immediately using an absorbent material.[3][5]

  • Collect the absorbent material and place it into a suitable, clearly labeled container for disposal.[3][6]

Major Spills:

  • Evacuate all personnel from the immediate area and move upwind.[5]

  • Alert emergency responders and inform them of the location and nature of the hazard.[5]

  • Contain the spill with dikes or absorbents to prevent it from entering sewers or streams.[3][4]

Quantitative Data for Disposal Procedures

For effective and safe disposal, certain parameters should be monitored. The following table summarizes key quantitative data for the treatment of Butyltin tris-(2-ethylhexanoate) waste.

ParameterValue/RangeNotes
Neutralization pH 6 - 8After oxidation treatment, the waste should be neutralized to this pH range before final disposal.[7]

Experimental Protocols for Waste Treatment and Decontamination

To reduce the toxicity of Butyltin tris-(2-ethylhexanoate) waste, an oxidation protocol can be employed to convert the organotin compound to less harmful inorganic tin compounds.[7] Additionally, a specific procedure should be followed for the decontamination of glassware.

Protocol for Liquid Organotin Waste Treatment

This protocol is designed to reduce the toxicity of liquid waste containing Butyltin tris-(2-ethylhexanoate) prior to its final disposal as hazardous waste.

Materials:

  • Liquid organotin waste

  • Oxidizing agent (e.g., commercial bleach, hydrogen peroxide)[7]

  • Large, appropriate container for the treatment process

  • Stir plate and stir bar

  • pH meter or pH paper[7]

  • Designated hazardous waste container

Procedure:

  • Segregation: Ensure that the organotin waste is not mixed with other incompatible waste streams.[7]

  • Dilution: In a chemical fume hood, dilute highly concentrated organotin waste with a suitable solvent.[7]

  • Oxidation: While stirring, slowly add an oxidizing agent, such as commercial bleach, to the diluted waste. The reaction can be exothermic, so add the oxidant in small portions and monitor the temperature.[7]

  • Reaction Time: Allow the mixture to react for several hours, or overnight, with continued stirring to ensure complete oxidation.[7]

  • Neutralization: Check the pH of the treated waste. If it is acidic or basic, neutralize it to a pH between 6 and 8.[7]

  • Disposal: The treated waste, which now contains less toxic inorganic tin compounds, must still be disposed of as hazardous waste. Transfer the treated waste to a designated hazardous waste container and label it appropriately.[7]

Protocol for Decontamination of Laboratory Glassware

Glassware that has been in contact with Butyltin tris-(2-ethylhexanoate) must be decontaminated to ensure safety in the laboratory.

Procedure:

  • Initial Quenching: If the glassware contains residual reactive organotin reagents, quench the contents with a 1M NaF solution. This will precipitate the organotins as less soluble fluorides.[7]

  • Waste Collection: Collect all solvent rinses in a designated hazardous waste container labeled "Organotin Waste".[7]

  • Oxidative Soak: Prepare a decontamination bath in a designated container within a fume hood. This can be a commercial bleach solution or a nitric acid bath. Submerge the contaminated glassware in the bath and allow it to soak.[7]

  • Final Cleaning: After the oxidative soak, carefully remove the glassware from the bath and rinse it with deionized water. The glassware can then be washed using standard laboratory procedures.[7]

  • Decontamination Bath Disposal: The bleach or nitric acid bath used for decontamination must be disposed of as hazardous waste according to your institution's guidelines.[7]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical steps from initial waste generation to final disposal.

cluster_0 Waste Generation & Segregation cluster_1 Pre-Treatment cluster_2 Toxicity Reduction Treatment cluster_3 Final Disposal A Butyltin tris-(2-ethylhexanoate) Waste Generated B Segregate from Incompatible Waste Streams A->B C Dilute if Highly Concentrated B->C D Slowly Add Oxidizing Agent (e.g., Bleach) C->D E React for Several Hours to Overnight D->E F Check and Neutralize pH to 6-8 E->F G Transfer to Labeled Hazardous Waste Container F->G H Dispose According to Local/National Regulations G->H I Do NOT Dispose into Sewer G->I

Caption: Workflow for the proper disposal of Butyltin tris-(2-ethylhexanoate).

This comprehensive approach to the disposal of Butyltin tris-(2-ethylhexanoate) is designed to ensure the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific safety guidelines and local regulations for hazardous waste disposal.[3][8]

References

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